2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Description
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Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLJTCPNDNUPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347447 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-79-2 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the core physicochemical and basic properties of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding the electronic impact of its substituents is paramount for designing molecules with desired pharmacokinetic and pharmacodynamic profiles. This document elucidates the profound influence of the electron-withdrawing 4-(trifluoromethyl)phenyl group on the basicity of the benzimidazole nitrogen atoms. We will explore the compound's pKa, structural characteristics, and solubility, and provide a detailed, field-proven experimental protocol for the determination of its acid dissociation constant using UV-Vis spectrophotometry. The narrative is structured to deliver not just data, but the causal chemical principles that govern the compound's behavior, making it an essential resource for professionals in drug discovery and development.
Molecular Structure and the Determinants of Basicity
The fundamental properties of this compound are dictated by its molecular architecture. The core is a benzimidazole system, a bicyclic aromatic heterocycle containing two nitrogen atoms. These nitrogens are not equivalent: one is a pyrrole-like nitrogen (-NH-), which is generally non-basic and can exhibit weak acidity (pKa of the N-H proton is ~12.8 in unsubstituted benzimidazole), while the other is a pyridine-like, sp²-hybridized imine nitrogen (-N=), which is the primary basic center of the molecule.[1]
The basicity of this imine nitrogen is critically modulated by the substituent at the 2-position. In this case, the 4-(trifluoromethyl)phenyl group exerts a powerful electron-withdrawing effect. This occurs through two primary mechanisms:
-
Inductive Effect (-I): The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[2][3] The high electronegativity of the three fluorine atoms pulls electron density away from the phenyl ring through the sigma bonds.
-
Mesomeric (Resonance) Effect (-M): This inductive pull is transmitted through the conjugated π-system of the phenyl ring to the C2 position of the benzimidazole core, ultimately reducing the electron density on the entire heterocyclic system, including the basic imine nitrogen.
This reduction in electron density makes the lone pair on the imine nitrogen less available to accept a proton, thereby significantly decreasing the compound's basicity compared to unsubstituted benzimidazole.[4][5]
Caption: Logical flow of electronic effects leading to reduced basicity.
Physicochemical Properties
The electronic modulation described above manifests in the compound's measurable physicochemical properties. These parameters are critical for predicting its behavior in biological systems.
Summary of Properties
| Property | Value / Description | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₄H₉F₃N₂ | [6][7] |
| Molecular Weight | 262.23 g/mol | [6][7] |
| Predicted pKa | ~4.4 (for a closely related N-substituted analog) | [8] |
| General pKa Range | Benzimidazole derivatives typically range from 4.48 to 7.38. | [9] |
| Appearance | Pale yellow crystalline solid | [7] |
| Melting Point | 538 K (265 °C) | [7] |
| Solubility | As a basic compound, it is expected to be soluble in dilute aqueous acids due to the formation of the corresponding cationic salt. | [5] |
| Crystal System | Orthorhombic | [6][7] |
| Space Group | Pbca | [6][7] |
Analysis of Basicity (pKa)
Crystal Structure and Intermolecular Interactions
Single-crystal X-ray diffraction studies provide definitive structural information. The compound crystallizes in an orthorhombic system.[7][10] In the solid state, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains.[7][10] This hydrogen bonding involves the acidic pyrrole-like proton of one molecule and the basic imine nitrogen of an adjacent molecule, confirming the distinct roles of the two nitrogen atoms. The dihedral angle between the benzimidazole ring system and the phenyl ring is approximately 30.1°.[7][10]
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometric Titration
This protocol provides a robust, self-validating method for the experimental determination of the pKa of the title compound. The principle relies on the fact that the neutral form of the molecule (B) and its protonated conjugate acid (BH⁺) have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a fixed wavelength across a series of solutions with precisely known pH values, the equilibrium between B and BH⁺ can be quantified.[11][12][13]
Workflow Diagram
Caption: Experimental workflow for pKa determination via spectrophotometry.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound
-
Methanol (Spectroscopic grade)
-
A series of aqueous buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.0 to 7.0 in 0.5 pH unit increments).
-
Hydrochloric acid (0.1 M) and Sodium Hydroxide (0.1 M)
-
Calibrated pH meter
-
Dual-beam UV-Vis Spectrophotometer
-
-
Preparation of Solutions:
-
Stock Solution: Accurately prepare a stock solution of the title compound (e.g., 1 mg/mL) in methanol.
-
Acidic Solution (BH⁺ form): Dilute an aliquot of the stock solution in 0.1 M HCl to obtain a final concentration suitable for UV-Vis analysis (e.g., 10 µg/mL).
-
Basic Solution (B form): Dilute an aliquot of the stock solution in a buffer of pH ~7 (where the compound is expected to be fully in its neutral form) to the same final concentration.
-
Titration Series: For each buffer solution from pH 2.0 to 7.0, add an identical aliquot of the methanolic stock solution to ensure the final concentration of the compound is constant across all samples.
-
-
Spectrophotometric Measurement:
-
Record the full UV spectrum (e.g., 200-400 nm) of the acidic and basic solutions to identify the wavelength(s) of maximum absorbance difference (analytical wavelength, λ_analytical_).
-
Set the spectrophotometer to λ_analytical_.
-
Measure the absorbance of each solution in the titration series (from pH 2.0 to 7.0). Use the corresponding buffer solution as the blank for each measurement.
-
-
Data Analysis and pKa Calculation:
-
Plot the measured absorbance (A) against the pH of the solutions. This should yield a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where A is halfway between the minimum absorbance (A_BH⁺) and the maximum absorbance (A_B).
-
Alternatively, for a more rigorous determination, use the Henderson-Hasselbalch equation rearranged for spectrophotometry: pKa = pH + log[(A - A_B_) / (A_BH⁺_ - A)]
-
Calculate the pKa for each point in the transition region of the curve and report the average value.
-
Synthesis Overview
The synthesis of 2-aryl-1H-benzimidazoles is well-established. The title compound is typically prepared via the Phillips condensation method, which involves the reaction of an o-phenylenediamine with a substituted benzaldehyde.[14]
-
Reaction: A mixture of 4-(trifluoromethyl)benzaldehyde and o-phenylenediamine is refluxed in a suitable solvent such as benzene or 2-propanol.[7] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. The reaction is often acid-catalyzed. The solid product can be isolated by cooling the reaction mixture, followed by filtration and purification, often by recrystallization.[7]
Conclusion
This compound is a weakly basic compound, a direct consequence of the potent, inductively electron-withdrawing trifluoromethyl group on the 2-phenyl substituent. Its predicted pKa of ~4.4 is significantly lower than that of unsubstituted benzimidazole, a critical characteristic that dictates its ionization state, solubility, and potential for membrane transport in varying physiological environments. Its structure is well-defined by X-ray crystallography, revealing intermolecular N-H···N hydrogen bonding in the solid state. The established methods for its synthesis and the robust protocol for experimental pKa determination outlined herein provide researchers with the essential tools and foundational knowledge to effectively utilize this compound and its derivatives in medicinal chemistry and drug development programs.
References
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Bhandari D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5):21-27. Available at: [Link]
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Fuguet, E., et al. (2003). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Analytica Chimica Acta. Available at: [Link]
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Rashid, M., et al. (2007). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Mettler Toledo. (n.d.). pKa Value by Automated UV/Vis-Titration. Mettler Toledo. Available at: [Link]
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Mora-Diez, N., & Keller, B. O. (2012). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B. Available at: [Link]
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Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. PubChem Compound Database. Available at: [Link]
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He, Y., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (2014). This compound. ResearchGate. Available at: [Link]
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Mayr, H., et al. (2010). Nucleophilicities and Lewis Basicities of Imidazoles, Benzimidazoles, and Benzotriazoles. The Journal of Organic Chemistry. Available at: [Link]
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Lopez, S. E., et al. (2009). One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. Bulletin of the Korean Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Benzimidazole. Wikipedia. Available at: [Link]
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Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
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Klampfl, C. W., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Vargas-Hernández, C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Solution Chemistry. Available at: [Link]
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Dabholkar, V. V., & Gavande, S. D. (2012). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM. Available at: [Link]
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Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Arshad, M. N., et al. (2016). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]
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ResearchGate. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. Available at: [Link]
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Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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A Comprehensive Physicochemical Profile of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole for Drug Discovery and Development
Abstract: This technical guide provides a detailed examination of the critical physicochemical properties of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its structural features, solubility, lipophilicity, and ionization characteristics, offering both established data and field-proven methodologies for their determination. A thorough understanding of these properties is paramount as they directly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1] This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the versatile benzimidazole scaffold.
Introduction: The Significance of the Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] This is due to its unique structural and electronic properties, including its ability to mimic other biological structures and engage in various non-covalent interactions. The introduction of a trifluoromethylphenyl group at the 2-position, as in this compound, is a strategic chemical modification. The trifluoromethyl (CF₃) group is known to enhance metabolic stability and modulate lipophilicity, which can significantly improve a compound's drug-like properties.[2] Therefore, a precise and comprehensive understanding of the compound's fundamental physicochemical characteristics is a critical first step in any rational drug discovery program, as these properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6]
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any potential drug candidate is to establish its core physicochemical profile. These parameters are pivotal indicators that influence a molecule's behavior within biological systems.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Molecular Formula | C₁₄H₉F₃N₂ | - | [7] |
| Molecular Weight | 262.23 g/mol | - | [7] |
| Melting Point | 266-267 °C | Capillary Method | [8] |
| pKa (predicted) | ~11.06 | Computational | [8] |
| LogP (o/w, predicted) | 4.1 | Computational (XLogP3) | [7] |
| Aqueous Solubility | Sparingly soluble | Experimental Observation | [9] |
Structural Elucidation
The definitive structure of this compound has been confirmed through single-crystal X-ray diffraction.[2][3][7] This analysis reveals a dihedral angle of approximately 30.1° between the benzimidazole ring system and the trifluoromethyl-substituted benzene ring.[2][3] In a laboratory setting, the structure is routinely verified using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the proton and carbon framework, confirming the precise connectivity of the atoms.
-
Mass Spectrometry (MS): Provides an accurate mass-to-charge ratio, confirming the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretch characteristic of the benzimidazole ring.
Experimental Protocols: A Guide to Physicochemical Characterization
The following section outlines standardized, step-by-step protocols for the experimental determination of key physicochemical parameters. The choice of these methods is guided by their robustness, reproducibility, and relevance in a drug discovery context.[10]
Determination of Lipophilicity (LogP) by Shake-Flask Method
Causality: Lipophilicity, quantified as LogP, is a critical determinant of a drug's ability to cross biological membranes and interact with target proteins.[11] The shake-flask method, while labor-intensive, remains the gold standard for its accuracy in measuring the partitioning of a compound between an aqueous and a non-polar phase.[12]
Step-by-Step Protocol:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Distribution: Accurately weigh and dissolve the compound in the n-octanol phase to a known concentration.
-
Equilibration: Combine equal, precise volumes of the n-octanol solution and the aqueous buffer in a sealed vessel. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vessel to achieve a clean and complete separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Determination of Ionization Constant (pKa) by Potentiometric Titration
Causality: The pKa dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[13] Potentiometric titration is a reliable method for directly measuring the pH at which 50% of the compound is ionized.[12]
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
Causality: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body.[4] Poor solubility is a common reason for the failure of promising drug candidates.
Step-by-Step Protocol (HPLC-based method):
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4) in a vial.
-
Equilibration: Agitate the suspension at a constant temperature for at least 24 hours to ensure that equilibrium between the solid and dissolved states is achieved.
-
Separation: Filter the suspension through a 0.45 µm filter to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate by a validated HPLC method against a standard curve prepared with known concentrations of the compound dissolved in an organic solvent (e.g., DMSO or methanol).
-
Calculation: Determine the concentration of the compound in the filtrate from the standard curve. This value represents the thermodynamic equilibrium solubility.
Structure-Property Relationships and Implications in Drug Design
The interplay between a molecule's structure and its physicochemical properties is central to medicinal chemistry.[14] Optimizing these properties is a balancing act to achieve the desired therapeutic profile.[4]
Logical Relationship of Physicochemical Properties in Drug Discovery:
Caption: The interplay of key physicochemical properties and their impact on ADME and therapeutic outcome.
Conclusion
The comprehensive physicochemical characterization of this compound provides the essential data and methodologies required for its rational advancement in drug discovery and development. A data-driven understanding of its solubility, lipophilicity, and ionization behavior empowers medicinal chemists to optimize molecular design, predict in vivo performance, and ultimately increase the probability of success in developing safe and effective therapeutics.
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An In-depth Technical Guide to 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (CAS Number: 400073-79-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its structural characteristics through crystallographic analysis. While specific biological activity and mechanistic data for this particular molecule are not extensively available in public literature, this guide synthesizes information from closely related analogs to discuss its potential mechanisms of action and promising applications in drug discovery, particularly in oncology and virology. Furthermore, this guide includes detailed information on analytical characterization, safety and handling procedures, and a forward-looking perspective on its research potential.
Introduction: The Strategic Importance of the Benzimidazole Scaffold and Trifluoromethyl Moiety
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its structural similarity to purine enables it to interact with a variety of biological targets, including enzymes and receptors.[1] The therapeutic versatility of benzimidazoles is vast, with derivatives exhibiting anticancer, antiviral, antihypertensive, and antiparasitic properties.[2][3][4]
The strategic incorporation of a trifluoromethyl (CF₃) group onto a phenyl ring attached to the benzimidazole core, as seen in this compound, is a deliberate design choice aimed at enhancing the molecule's drug-like properties. The CF₃ group is strongly electron-withdrawing and highly lipophilic, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5] This guide will explore the synthesis, characterization, and potential therapeutic applications of this specific benzimidazole derivative, providing a foundation for further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.
| Property | Value | Source(s) |
| CAS Number | 400073-79-2 | [6] |
| Molecular Formula | C₁₄H₉F₃N₂ | [1][6] |
| Molecular Weight | 262.23 g/mol | [1][6] |
| Melting Point | 264 - 267 °C | [3] |
| Appearance | Solid | [3] |
| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and DMF. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a condensation reaction between o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde. This is a well-established and efficient method for the formation of 2-arylbenzimidazoles.
Synthetic Workflow
The following diagram illustrates the general synthetic pathway.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a published procedure and provides a reliable method for the synthesis of the title compound.[3]
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
o-Phenylenediamine
-
Benzene (or a suitable alternative solvent such as toluene or ethanol, depending on safety and environmental considerations)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)benzaldehyde (20 mmol, 3.48 g) and o-phenylenediamine (20 mmol, 2.16 g) in benzene (50 mL).
-
Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Filter the solid and wash with a small amount of cold benzene.
-
Dry the crude product. A yield of approximately 78% can be expected.[3]
-
For further purification, dissolve the solid in a minimal amount of hot ethyl acetate and allow it to cool slowly for recrystallization to obtain pale yellow crystals.
Characterization
3.3.1. Crystallographic Analysis
Single-crystal X-ray diffraction has provided detailed structural information for this compound.[1] The benzimidazole ring system is nearly planar, and the dihedral angle between the benzimidazole and the trifluoromethyl-substituted phenyl ring is 30.1(1)°.[1] In the crystal structure, molecules are linked by N—H⋯N hydrogen bonds, forming chains.[1]
3.3.2. Spectroscopic Analysis (Predicted)
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show a broad singlet for the N-H proton around 12.9-13.1 ppm. The aromatic protons on the benzimidazole ring would likely appear as two multiplets between 7.2 and 7.7 ppm. The protons on the 4-(trifluoromethyl)phenyl ring are expected to appear as two doublets in the range of 7.8 to 8.3 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR (in DMSO-d₆): The carbon of the CF₃ group is expected to appear as a quartet due to coupling with the fluorine atoms.[5] The aromatic carbons will resonate in the region of 110-150 ppm. The C2 carbon of the benzimidazole ring, attached to the phenyl group, would likely be found around 150-152 ppm.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.
-
Mass Spectrometry (ESI): The expected [M+H]⁺ ion would be at m/z 263.0791.
Potential Mechanism of Action
The mechanism of action for this compound has not been explicitly elucidated. However, based on the extensive research on related benzimidazole derivatives, several potential mechanisms can be proposed.
Microtubule Inhibition
A significant number of benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is plausible that this compound could share this mechanism.
Caption: Potential mechanism via tubulin polymerization inhibition.
Kinase Inhibition
Benzimidazoles are known to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[2] The trifluoromethylphenyl moiety could enhance binding to the ATP-binding pocket of kinases such as EGFR or BRAF.
Other Potential Mechanisms
Other reported mechanisms for benzimidazole derivatives include DNA intercalation and inhibition of enzymes like topoisomerase.[1] The electron-rich benzimidazole core and the nature of the substituent at the 2-position are key determinants of the primary mechanism.
Applications in Drug Discovery
The structural features of this compound make it a promising candidate for further investigation in several therapeutic areas.
Anticancer Drug Development
The benzimidazole scaffold is present in several anticancer agents.[9] Studies on fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[10] For instance, certain 2-(fluorophenyl)-1H-benzimidazole derivatives have shown potent activity against A549 (lung), HeLa (cervical), and HepG2 (liver) cancer cell lines with IC₅₀ values in the sub-micromolar range.[10] While specific data for the trifluoromethyl analog is pending, it is a strong candidate for screening against a panel of cancer cell lines.
Antiviral Research
Benzimidazole derivatives have shown a broad spectrum of antiviral activity.[4][9] They have been investigated as inhibitors of viruses such as hepatitis C, influenza, and respiratory syncytial virus (RSV).[9] The trifluoromethyl group can enhance the metabolic stability of the compound, which is a desirable property for an antiviral drug.
Antiparasitic Drug Discovery
The benzimidazole class includes well-known antiparasitic drugs like albendazole and mebendazole. Derivatives with a 2-(trifluoromethyl) group have been synthesized and shown to have potent activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with some compounds exhibiting nanomolar efficacy.[11] This suggests that this compound could be a valuable lead structure for the development of new antiparasitic agents.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray.[3]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[3]
-
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Future Perspectives
This compound represents a molecule with significant untapped potential. The immediate next steps for researchers interested in this compound should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of its antiproliferative activity against a diverse panel of cancer cell lines and its efficacy against a broad range of viruses and parasites.
-
Mechanistic Studies: Elucidation of its specific molecular target(s) and mechanism of action.
-
Pharmacokinetic Profiling: Assessment of its metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Analogue Synthesis: Generation of a library of related compounds with modifications to the benzimidazole core and the phenyl ring to establish a clear structure-activity relationship (SAR).
Conclusion
This compound is a synthetically accessible and structurally intriguing molecule that stands at the intersection of two key pharmacophores in medicinal chemistry. While a comprehensive biological profile is yet to be fully established in the public domain, the wealth of data on related benzimidazole derivatives strongly suggests its potential as a valuable lead compound in the development of novel anticancer, antiviral, and antiparasitic agents. This technical guide provides the foundational knowledge required for researchers to embark on the further investigation and potential exploitation of this promising compound.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Executive Summary
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] The compound 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, a molecule featuring a fluorinated phenyl substituent, is of significant interest due to the profound impact of fluorine incorporation on physicochemical properties such as metabolic stability and binding affinity. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a detailed analysis of the molecule's structural architecture, conformational preferences in the solid state, the intermolecular forces governing its crystal packing, and the key experimental and computational methodologies employed for its characterization.
Molecular Structure and Crystallographic Data
The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[1][2] The analysis confirms its molecular formula as C₁₄H₉F₃N₂ and a molecular weight of 262.23 g/mol .[2][3] The core structure consists of a planar benzimidazole ring system linked at the C2 position to a 4-(trifluoromethyl)phenyl ring.
Key Crystallographic Parameters
The crystallographic data provides a precise blueprint of the molecule's arrangement in the solid state. This information is fundamental for understanding its physical properties and for computational modeling.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₉F₃N₂ | [2] |
| Molecular Weight (Mᵣ) | 262.23 | [2] |
| Crystal System | Orthorhombic | [2] |
| Space Group | P b c a | [3] |
| a (Å) | 9.2292 (9) | [2] |
| b (Å) | 9.8117 (10) | [2] |
| c (Å) | 25.347 (2) | [2] |
| α, β, γ (°) | 90, 90, 90 | [3] |
| Volume (V) (ų) | 2295.2 (4) | [2] |
| Z (Molecules per unit cell) | 8 | [2] |
| Temperature (K) | 296 | [2] |
Conformational Analysis: The Dihedral Angle
A critical feature of the molecular conformation of this compound is the non-planar arrangement of its two aromatic ring systems. The steric and electronic interplay between the benzimidazole and the substituted phenyl ring dictates the molecule's preferred spatial orientation.
Phenyl-Benzimidazole Torsion
In the solid state, the mean plane of the benzimidazole ring system and the trifluoromethyl-substituted benzene ring are not coplanar. They form a significant dihedral angle of 30.1(1)° .[1][2] This twist is a direct consequence of minimizing steric repulsion between the hydrogen atom on C7 of the benzimidazole ring and the hydrogen atoms on the phenyl ring, as well as potential electronic effects from the electron-withdrawing trifluoromethyl group.
This deviation from planarity is a common feature in 2-phenylbenzimidazole derivatives. For comparison, the related compound 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole exhibits a slightly smaller dihedral angle of 26.68(3)°.[4] In contrast, when a bulky phenyl group is attached to the N1 position, as in 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, the dihedral angle between the trifluoromethylphenyl ring and the benzimidazole core is 31.43(7)°, very similar to the title compound.[5] This highlights that the primary determinant of this torsion is the interaction at the C2-phenyl linkage.
Caption: Intermolecular interactions forming a 2D network.
Methodologies for Synthesis and Characterization
The elucidation of this detailed structural information relies on a synergistic combination of chemical synthesis, crystallization, and advanced analytical techniques.
Synthesis and Crystallization Protocol
The synthesis of this compound is typically achieved through a direct condensation reaction.
Protocol:
-
Reactant Mixture: Combine equimolar amounts of 4-(trifluoromethyl)benzaldehyde (20 mmol, 0.35 g) and o-phenylenediamine (20 mmol, 0.22 g) in a suitable solvent such as benzene (5.0 ml). [2]2. Reaction: Reflux the mixture for 6 hours on a water bath. [2]3. Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Purification: Filter the solid, wash with a cold solvent, and dry to yield the final product. [2]5. Crystallization: Obtain single crystals suitable for X-ray diffraction by dissolving the purified compound in ethyl acetate and allowing for slow evaporation of the solvent at room temperature. [2]
Structural Elucidation Workflow
The definitive three-dimensional structure is determined using a standardized workflow involving single-crystal X-ray diffraction, complemented by spectroscopic methods.
Caption: Workflow for structural characterization.
Spectroscopic Data
Spectroscopic techniques provide complementary data to confirm the structure, particularly in solution.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.18 (bs, 1H, N-H), 8.40 (d, J = 8.0 Hz, 2H), 7.94 (d, J = 8.0 Hz, 2H), 7.71–7.59 (m, 2H), 7.26 (s, 2H). [6]* ¹³C NMR (100 MHz, DMSO-d₆): δ 149.6, 143.6, 135.0, 133.9, 129.5 (q, J = 31.5 Hz). [6] These spectra are consistent with the proposed molecular structure, confirming the presence of the benzimidazole and substituted phenyl moieties.
The Role of Computational Chemistry
While X-ray crystallography provides an accurate picture of the solid-state structure, computational methods like Density Functional Theory (DFT) offer invaluable insights into the molecule's intrinsic properties in the absence of packing forces. [7][8] A typical computational workflow involves:
-
Geometry Optimization: The molecular structure is optimized in the gas phase to find its lowest energy conformation. This allows for a comparison between the calculated structure and the experimental crystal structure, revealing the effects of crystal packing. [7]2. Conformational Scanning: The potential energy surface is calculated by systematically rotating the phenyl ring relative to the benzimidazole core. This confirms the stability of the twisted conformation found experimentally.
-
Property Calculation: Spectroscopic parameters (NMR chemical shifts, IR vibrational frequencies) and electronic properties (HOMO-LUMO energies, molecular electrostatic potential) are calculated. [8][9]These theoretical values can be compared with experimental data for validation. [7][9]
Caption: A typical DFT workflow for conformational analysis.
Conclusion and Implications
The molecular architecture of this compound is characterized by a distinct non-planar conformation, with a dihedral angle of 30.1(1)° between the benzimidazole and phenyl rings. This twisted geometry, coupled with a robust network of N—H···N hydrogen bonds and other weaker interactions, defines its stable solid-state assembly. The detailed structural and conformational knowledge presented in this guide, derived from rigorous experimental and computational analysis, is indispensable for the scientific community. It provides the fundamental framework required for understanding the molecule's physicochemical properties and serves as a critical starting point for designing next-generation benzimidazole-based therapeutics with enhanced efficacy and specificity.
References
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Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o760. [Link]
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Fathima, N., Krishnamurthy, M. S., & Begum, N. S. (2013). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o264. [Link]
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National Center for Biotechnology Information (n.d.). 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. PubChem Compound Database. Retrieved from [Link]
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Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. ResearchGate. [Link]
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Özel Güven, N., et al. (2008). 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1655. [Link]
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Yoon, S. W., et al. (2013). 1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o244. [Link]
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Patel, N. B., & Patel, H. R. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(47), 33075–33087. [Link]
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Arumugam, N., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 434-445. [Link]
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Kumar, R., & Kumar, V. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. [Link]
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Boutamine, S., et al. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 7), 360-372. [Link]
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A Spectroscopic and Structural Elucidation of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic and structural characteristics of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular architecture and spectral signature.
Introduction: The Significance of Fluorinated Benzimidazoles
Benzimidazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The incorporation of fluorine-containing substituents, such as the trifluoromethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This is often attributed to the unique electronic effects and metabolic stability conferred by fluorine. The strategic placement of a trifluoromethyl group on the phenyl ring of a 2-phenylbenzimidazole scaffold, as in the case of this compound, presents a valuable strategy for modulating its biological profile. A thorough understanding of its spectroscopic and structural properties is paramount for its application in drug design and materials science.
Molecular Structure and Synthesis
The molecular structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pbca, with the molecular formula C₁₄H₉F₃N₂ and a molecular weight of 262.23 g/mol .[1][2]
The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of this compound. This section details the analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are in the aromatic region, with a characteristic broad singlet for the N-H proton of the benzimidazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzimidazole N-H | ~12.5 - 13.5 | br s |
| Benzimidazole H-4/H-7 | ~7.6 - 7.8 | m |
| Benzimidazole H-5/H-6 | ~7.2 - 7.4 | m |
| Phenyl H-2'/H-6' | ~8.2 - 8.4 | d |
| Phenyl H-3'/H-5' | ~7.8 - 8.0 | d |
Note: Predictions are based on data from analogous benzimidazole structures and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the carbons on the phenyl ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzimidazole C-2 | ~151 |
| Benzimidazole C-3a/C-7a | ~138 |
| Benzimidazole C-4/C-7 | ~115 |
| Benzimidazole C-5/C-6 | ~123 |
| Phenyl C-1' | ~133 |
| Phenyl C-2'/C-6' | ~127 |
| Phenyl C-3'/C-5' | ~126 (q, J ≈ 3.8 Hz) |
| Phenyl C-4' | ~131 (q, J ≈ 32 Hz) |
| CF₃ | ~124 (q, J ≈ 272 Hz) |
Note: The quartet (q) multiplicity for the carbons coupled to the fluorine atoms of the CF₃ group is a key diagnostic feature.
Caption: Predicted NMR assignments for the title compound.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching vibration of the benzimidazole ring |
| 3100 - 3000 | Medium | C-H stretching vibrations of the aromatic rings |
| 1620 - 1580 | Medium | C=N stretching vibration of the imidazole ring |
| 1500 - 1400 | Strong | C=C stretching vibrations of the aromatic rings |
| 1350 - 1100 | Strong | C-F stretching vibrations of the trifluoromethyl group |
| 900 - 650 | Strong | C-H out-of-plane bending vibrations of the aromatic rings |
The presence of strong absorption bands in the 1350-1100 cm⁻¹ region is a key indicator of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 262.
The fragmentation pattern will likely involve the characteristic cleavages of the benzimidazole and phenyl rings.
Caption: Plausible mass fragmentation pathway.
Conclusion
The spectroscopic and structural data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS, supported by X-ray crystallographic data, offers a detailed understanding of its molecular architecture. This information is critical for its rational application in the design and development of novel pharmaceuticals and functional materials. The presented protocols and data serve as a valuable resource for scientists working with this important class of fluorinated heterocyclic compounds.
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Fathima, N., Krishnamurthy, M. S., & Begum, N. S. (2013). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(3), o264. [Link]
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An In-Depth Technical Guide to the Synthesis of Novel 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic methodologies, mechanistic rationale, and practical considerations for the preparation of this class of compounds. We will explore a classical synthetic approach alongside a greener, more sustainable alternative, offering a comparative analysis of their respective merits. Detailed experimental protocols, characterization data, and a mechanistic visualization are provided to ensure the reproducibility and scalability of the described methods. This guide is intended to serve as a valuable resource for chemists engaged in the design and synthesis of novel benzimidazole-based therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This privileged scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, anticancer, and antihistaminic properties.[1] The versatility of the benzimidazole ring system, which can be readily functionalized at various positions, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive template for drug design.
The introduction of a trifluoromethylphenyl group at the 2-position of the benzimidazole core has been shown to enhance the biological activity of these compounds. The trifluoromethyl group is a key substituent in modern medicinal chemistry, known for its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets.[2] This guide will focus on the synthesis of this compound, a representative example of this important class of molecules.
Synthetic Strategies: A Tale of Two Methodologies
The most common and direct route to 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.[3] This section will detail two distinct protocols for the synthesis of this compound: a traditional reflux method and a modern, greener microwave-assisted approach.
Classical Approach: Reflux in an Aromatic Solvent
This method represents a well-established and reliable procedure for the synthesis of 2-arylbenzimidazoles. The reaction proceeds by heating the reactants in a suitable organic solvent, which facilitates the removal of water formed during the condensation reaction.
Causality of Experimental Choices:
-
o-Phenylenediamine and 4-(Trifluoromethyl)benzaldehyde: These are the fundamental building blocks for the target molecule. The choice of the trifluoromethyl-substituted aldehyde directly introduces the desired pharmacophore.
-
Benzene as Solvent: Benzene is a non-polar aprotic solvent that forms an azeotrope with water. This property is crucial for driving the condensation reaction to completion by removing water from the reaction mixture via a Dean-Stark apparatus. However, due to the toxicity of benzene, alternative solvents like toluene are often preferred.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reaction time ensures high conversion of the starting materials.
Experimental Protocol:
A detailed, step-by-step methodology for this synthesis is provided below.
Protocol 1: Synthesis of this compound via Conventional Heating [4]
Materials:
-
o-Phenylenediamine (20 mmol, 2.16 g)
-
4-(Trifluoromethyl)benzaldehyde (20 mmol, 3.48 g, 2.6 mL)
-
Benzene (50 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add o-phenylenediamine (2.16 g, 20 mmol) and benzene (50 mL).
-
Stir the mixture until the o-phenylenediamine is fully dissolved.
-
Add 4-(trifluoromethyl)benzaldehyde (3.48 g, 20 mmol) to the flask.
-
Heat the reaction mixture to reflux using a heating mantle and stir vigorously.
-
Continue refluxing for 6 hours, collecting the water formed in the Dean-Stark trap.
-
After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
A solid precipitate will form upon cooling. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold benzene or hexane to remove any unreacted aldehyde.
-
Dry the product in a vacuum oven to obtain this compound.
Green Chemistry Approach: Microwave-Assisted, Catalyst-Free Synthesis in Water
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods.[1] Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and reduced energy consumption.[5] This section outlines a greener alternative for the synthesis of the target compound, utilizing water as the solvent and microwave irradiation as the energy source.
Causality of Experimental Choices:
-
Water as Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for green chemistry.[6] While organic reactants may have limited solubility in water at room temperature, this often increases at elevated temperatures achieved under microwave irradiation.
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.[5] This often allows for the completion of reactions in minutes, as opposed to hours with conventional heating.
-
Catalyst-Free Conditions: The ability to perform the reaction without a catalyst simplifies the work-up procedure and reduces waste. The high temperatures and pressures achieved in a sealed microwave vessel can often overcome the activation energy barrier without the need for a catalyst.
Experimental Protocol:
The following protocol details a microwave-assisted synthesis of 2-arylbenzimidazoles, which can be adapted for the synthesis of this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound [7]
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
4-(Trifluoromethyl)benzaldehyde (1 mmol, 174 mg)
-
Water (5 mL)
-
Microwave vial (10 mL) with a snap cap
-
Microwave synthesizer
-
Magnetic stirrer and stir bar
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine o-phenylenediamine (108 mg, 1 mmol), 4-(trifluoromethyl)benzaldehyde (174 mg, 1 mmol), and water (5 mL).
-
Seal the vial with a snap cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product to obtain this compound.
Reaction Mechanism
The formation of 2-arylbenzimidazoles from o-phenylenediamines and aldehydes proceeds through a condensation reaction followed by an intramolecular cyclization and subsequent oxidation. The generally accepted mechanism is illustrated below.
Diagram of the Reaction Mechanism:
Caption: Proposed reaction mechanism for the synthesis of 2-arylbenzimidazoles.
Mechanistic Elucidation:
-
Condensation: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the imine carbon of the Schiff base in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole ring.
-
Oxidation: The final step involves the oxidation of the dihydrobenzimidazole intermediate to the aromatic benzimidazole. This step can occur through various pathways, including air oxidation, especially at elevated temperatures, or with the aid of an external oxidizing agent.
Data Presentation
The successful synthesis of this compound can be confirmed by various analytical techniques. The following table summarizes key physicochemical and spectroscopic data for the target compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉F₃N₂ | [8] |
| Molecular Weight | 262.23 g/mol | [8] |
| Melting Point | 265-267 °C | [9] |
| Appearance | Off-white to pale yellow solid | [4] |
| ¹H NMR (DMSO-d₆) | δ 13.18 (s, 1H), 8.40 (d, J=8.0 Hz, 2H), 7.94 (d, J=8.0 Hz, 2H), 7.71-7.59 (m, 2H), 7.26 (s, 2H) | [10] |
| ¹³C NMR (DMSO-d₆) | δ 149.6, 143.6, 135.0, 133.9, 129.5 (q, J=31.5 Hz), 127.2, 125.8, 124.2 (q, J=272.5 Hz), 122.5, 115.5 | [10] |
| Mass Spectrometry (LCMS) | m/z 263.04 [M+H]⁺ | [10] |
| Yield (Conventional) | 78% | [4] |
| Yield (Microwave) | Up to 95% (reported for similar derivatives) | [7] |
Conclusion and Future Perspectives
This technical guide has provided a detailed and practical overview of the synthesis of this compound. Both a classical and a green synthetic methodology have been presented, offering researchers a choice based on their specific needs and available resources. The elucidation of the reaction mechanism, coupled with comprehensive characterization data, provides a solid foundation for the successful synthesis and identification of this important heterocyclic compound.
The continued exploration of novel, more sustainable synthetic routes for benzimidazole derivatives remains an active area of research. The use of heterogeneous catalysts, flow chemistry, and other green chemistry principles will undoubtedly play a crucial role in the future of benzimidazole synthesis. As our understanding of the biological targets of these compounds deepens, the demand for efficient and versatile synthetic methods will only continue to grow, ensuring that the benzimidazole scaffold remains a cornerstone of medicinal chemistry for years to come.
References
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Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835–6837. [Link]
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Chemsrc. (2024). 2-Phenyl-1H-benzo[d]imidazole. [Link]
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Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(7), o760. [Link]
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PubChem. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]
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Song, L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5708. [Link]
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Potential biological activities of trifluoromethyl-containing benzimidazoles.
An In-depth Technical Guide to the Potential Biological Activities of Trifluoromethyl-Containing Benzimidazoles
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. As a privileged structure, its derivatives have demonstrated a wide array of biological activities, leading to the development of numerous therapeutic agents.[1] The fusion of a benzene ring with an imidazole ring creates a bicyclic system that is isosteric to naturally occurring purines, allowing for favorable interactions with various biological targets.[2]
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. In the context of the benzimidazole scaffold, the trifluoromethyl group has been instrumental in potentiating a range of biological activities, making these compounds a subject of intense research in drug discovery. This guide provides a comprehensive overview of the significant biological activities of trifluoromethyl-containing benzimidazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity
Trifluoromethyl-containing benzimidazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism underlying the anticancer activity of many benzimidazole derivatives is the inhibition of tubulin polymerization.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[1] The presence of the trifluoromethyl group can enhance the binding affinity to the colchicine site, thereby increasing the potency of tubulin polymerization inhibition.[1]
Induction of Apoptosis
Trifluoromethyl-containing benzimidazoles are potent inducers of apoptosis in cancer cells.[6] Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can trigger the intrinsic pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[7] Some derivatives have also been shown to activate the extrinsic pathway by upregulating the expression of death receptors like DR5.[8][9] Furthermore, the activation of the p53 tumor suppressor protein and the subsequent induction of p21 can lead to cell cycle arrest and apoptosis.[10][11]
Signaling Pathway for Apoptosis Induction
Caption: Apoptosis induction by trifluoromethyl-containing benzimidazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trifluoromethyl-containing benzimidazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-containing benzimidazole compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Summary of Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro aryl benzimidazole | HOS, G361, MCF-7, K-562 | 1.8, 2.0, 2.8, 7.8 | [6] |
| Benzimidazole-triazole hybrid | A549, NCI-H460, MCF-7, MDA-MB-231 | 0.63, 0.99, 1.3, 0.94 | [6] |
| 1,2,5-Trisubstituted benzimidazole | Jurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | 1.88, 1.89, 2.05, 2.11, 3.04, 3.82 | [14] |
Antimicrobial Activity
Trifluoromethyl-containing benzimidazoles exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[15] The trifluoromethyl group often enhances the antimicrobial potency of the benzimidazole core.
Mechanism of Action
The exact mechanisms of antimicrobial action are not fully elucidated for all derivatives, but some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For instance, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[15] In bacteria, potential targets could include enzymes involved in DNA replication or cell wall synthesis. Molecular docking studies have shown good binding affinities of trifluoromethyl benzimidazole derivatives to the crystal structures of E. coli and S. aureus proteins, suggesting potential inhibitory interactions.[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a commonly used technique.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Trifluoromethyl-containing benzimidazole compound (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.[18]
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Summary of Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Yeasts | 25-100 | [15] |
| Fluorinated benzimidazole derivatives | B. subtilis | 7.81 | [13] |
| Fluorinated benzimidazole derivatives | Gram-negative bacteria | 31.25 | [13] |
Anti-inflammatory Activity
Several trifluoromethyl-containing benzimidazoles have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[18][19] These enzymes are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, trifluoromethyl-containing benzimidazoles can effectively reduce the inflammatory response. Some derivatives have also been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
Arachidonic Acid Cascade and Inhibition
Caption: Inhibition of the arachidonic acid cascade by trifluoromethyl-containing benzimidazoles.
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of a substrate (e.g., linoleic acid) to a hydroperoxy derivative. The formation of the product can be monitored spectrophotometrically.[20]
Materials:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Potassium phosphate buffer (pH 9.0)
-
Trifluoromethyl-containing benzimidazole compound (dissolved in DMSO)
-
UV/Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the test compound at the desired concentration.
-
Enzyme Addition: Add the soybean lipoxygenase solution to the reaction mixture and incubate for a few minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes). This wavelength corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percentage inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value can be calculated from a dose-response curve.
In Vivo Models
The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[21] In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is determined by its ability to reduce the swelling of the paw.
Summary of Anti-inflammatory Activity
| Compound Class | Assay | Target | IC50/Inhibition | Reference |
| Benzimidazole derivatives | Carrageenan-induced rat paw edema | COX-2 | 74.17% inhibition | [21] |
| Benzimidazole derivatives | COX-2 Inhibition | COX-2 | 8.00 µM | [21] |
| Benzimidazole derivatives | 5-Lipoxygenase Inhibition | 5-LOX | Potent inhibition | [18][19] |
Other Biological Activities
In addition to the major activities discussed above, trifluoromethyl-containing benzimidazoles have shown promise in other therapeutic areas:
-
Antiprotozoal Activity: These compounds have demonstrated significant activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[22]
-
Antiviral Activity: Certain benzimidazole derivatives have exhibited antiviral activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), and Bovine Viral Diarrhoea Virus (BVDV).[23]
Structure-Activity Relationship (SAR)
The biological activity of trifluoromethyl-containing benzimidazoles is highly dependent on the substitution pattern on the benzimidazole ring.
-
Position of the Trifluoromethyl Group: The position of the CF3 group on the benzimidazole scaffold can significantly influence the biological activity.
-
Substituents at the N-1 Position: Modifications at the N-1 position with various alkyl or aryl groups can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.
-
Substituents at the C-2 Position: The C-2 position is a common site for substitution, and the nature of the substituent at this position plays a crucial role in determining the type and potency of the biological activity.
-
Substituents on the Benzene Ring: Substitution on the benzene ring of the benzimidazole core can also impact the electronic and steric properties of the molecule, leading to changes in its biological profile.
General Structure-Activity Relationship
Caption: Key positions for substitution on the trifluoromethyl-benzimidazole scaffold influencing biological activity. (Note: A generic benzimidazole structure is depicted for illustrative purposes).
Conclusion and Future Perspectives
Trifluoromethyl-containing benzimidazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties make them attractive candidates for further drug development. The trifluoromethyl group plays a critical role in enhancing the therapeutic potential of the benzimidazole scaffold.
Future research should focus on the following areas:
-
Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds.
-
Target Identification: Identifying the specific molecular targets for each biological activity will facilitate the design of more potent and selective inhibitors.
-
Lead Optimization: Structure-activity relationship studies should be continued to optimize the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.
The continued exploration of trifluoromethyl-containing benzimidazoles holds great promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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2-Phenylbenzimidazole Compounds: A Technical Guide for Drug Discovery and Development
Abstract
The 2-phenylbenzimidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has established the 2-phenylbenzimidazole core as a foundational element in the design of novel therapeutic agents. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, covering the synthesis, diverse biological activities, and key applications of these compounds. We will explore their mechanisms of action as anticancer, antimicrobial, and antiviral agents, delve into their structure-activity relationships, and present detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide discusses their photophysical properties which lead to applications in materials science and as UV protectants.
Introduction to the 2-Phenylbenzimidazole Scaffold
Chemical Structure and Properties
The 2-phenylbenzimidazole molecule consists of a benzene ring fused to an imidazole ring, with a phenyl group substituted at the 2-position of the imidazole moiety. This bicyclic aromatic system is characterized by its planarity, thermal stability, and unique electronic properties.[3] The presence of both a weakly acidic N-H proton and a basic imine nitrogen allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzyme active sites and DNA.[4] Its lipophilic nature can be readily modified by introducing various substituents on either the phenyl ring or the benzimidazole nucleus, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1]
Significance in Medicinal Chemistry
The benzimidazole nucleus is a cornerstone of many FDA-approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine).[1] The 2-phenyl substituted derivatives are of particular interest due to their enhanced and often distinct biological activities. Their structural similarity to purine nucleotides enables them to function as competitive inhibitors for a variety of enzymes, particularly kinases.[2][5] This has made them a fertile ground for the development of targeted therapies in oncology and other disease areas.
Overview of Biological Activities
2-Phenylbenzimidazole derivatives have demonstrated a remarkable range of biological activities, including:
-
Anticancer: Exhibiting cytotoxicity against numerous cancer cell lines through mechanisms like kinase inhibition, DNA intercalation, and disruption of microtubule polymerization.[5][6][7][8][9][10]
-
Antimicrobial: Showing potent activity against various strains of bacteria (both Gram-positive and Gram-negative) and fungi.[11][12][13][14][15][16]
-
Antiviral: Inhibiting the replication of a range of RNA and DNA viruses, including Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV).[17][18][19][20][21]
-
Anti-inflammatory: Modulating inflammatory pathways, in part by inhibiting enzymes like cyclooxygenase (COX).[22]
-
UV Protection: Derivatives such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA) are excellent UV-B absorbers and are widely used in sunscreen formulations.[3][23]
Synthesis of 2-Phenylbenzimidazole Derivatives
Classical and Modern Synthetic Approaches
The most common method for synthesizing the 2-phenylbenzimidazole core is the condensation reaction between an o-phenylenediamine and a benzoic acid derivative or a benzaldehyde.
-
Classical Condensation (Phillips Method): This approach typically involves heating an o-phenylenediamine with a carboxylic acid in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid (PPA).[11] While effective, this method often requires harsh conditions and long reaction times.
-
Condensation with Aldehydes: A widely used alternative involves the condensation of an o-phenylenediamine with a benzaldehyde in the presence of an oxidizing agent. Various oxidizing systems have been employed, including sodium metabisulfite, hydrogen peroxide, and air.[4][8] This method is often milder and more versatile.
-
Modern and Green Approaches: To improve efficiency and sustainability, modern synthetic methods utilize catalysts and alternative energy sources. Lewis acids (e.g., ZrOCl₂, Er(OTf)₃) and heterogeneous catalysts (e.g., MgO@DFNS) have been shown to promote the reaction under milder conditions with higher yields.[24][25] Microwave-assisted synthesis has also emerged as a powerful tool to dramatically reduce reaction times.[24]
Caption: General synthesis of 2-phenylbenzimidazoles via oxidative cyclization.
Experimental Protocol: General Synthesis via Aldehyde Condensation
This protocol describes a representative one-pot synthesis of a 2-phenylbenzimidazole derivative using an aldehyde and an oxidizing agent.
-
Reaction Setup: To a round-bottom flask, add substituted o-phenylenediamine (1.0 mmol), substituted benzaldehyde (1.1 mmol), and a suitable solvent (e.g., ethanol or DMF, 10 mL).
-
Addition of Reagent: Add the oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅, 1.5 mmol), to the mixture.
-
Reaction: Stir the mixture at room temperature or heat under reflux (e.g., 80°C) for 2-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-phenylbenzimidazole derivative.[8]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[8][11]
Anticancer Activity of 2-Phenylbenzimidazole Derivatives
The development of multidrug resistance (MDR) and the severe side effects of conventional chemotherapy necessitate the discovery of novel anticancer agents.[8] 2-Phenylbenzimidazoles have emerged as a promising class of compounds with potent activity against various cancers, including breast, lung, and prostate cancer.[8][10]
Mechanism of Action: Targeting Key Cancer Pathways
Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[26][27]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several 2-phenylbenzimidazole derivatives have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade and exhibiting anti-breast cancer activity.[7][28] Molecular docking studies have shown that these compounds fit well into the ATP-binding site of the VEGFR-2 kinase domain.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-phenylbenzimidazoles.
-
Other Kinase Targets: These compounds have also shown inhibitory potential against other kinases, such as Cyclin-Dependent Kinase 4 (CDK4) and Aurora B kinase, which are critical for cell cycle progression.[26] This multi-targeted approach can be beneficial in overcoming resistance mechanisms.[27]
Certain 2-phenylbenzimidazole-4-carboxamides have been developed as "minimal" DNA-intercalating agents.[9] These molecules insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription. This can lead to cell cycle arrest and apoptosis.[5] Some derivatives also function as topoisomerase inhibitors, preventing the enzymes from re-ligating DNA strands that they have cleaved, which results in lethal DNA damage.[5][9]
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and plays a role in cancer cell invasion and proliferation. The sunscreen agent 2-phenylbenzimidazole-5-sulphonic acid (PBSA) has been shown to inhibit the MKK3/6-p38 MAPK cascade in ovarian cancer cells. This inhibition leads to the downregulation of matrix metalloproteinases (MMP-2, MMP-9) and cyclin-dependent kinases (Cdk2, Cdk4), thereby suppressing cancer cell invasion and proliferation.[29]
Structure-Activity Relationship (SAR) Studies
SAR studies have provided valuable insights for optimizing the anticancer potency of this scaffold:
-
Substitutions at the C-5 and C-6 positions of the benzimidazole ring and on the C-2 phenyl ring significantly influence bioactivity.[8]
-
The presence of a 3,4,5-trimethoxy group on the C-2 phenyl ring is often crucial for potent anticancer properties.[4]
-
For VEGFR-2 inhibition, specific substitutions on the C-2 phenyl ring are critical for achieving high potency. A 2-(4-chlorophenyl) derivative showed good selectivity and cytotoxic activity.[4]
-
Improving the lipophilicity by adding alkyl chains at the N-1 position can enhance the ability of the drug to penetrate cell membranes, often leading to improved antiproliferative activity.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected 2-phenylbenzimidazole derivatives against various human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8 | (Details in source) | MCF-7 (Breast) | 3.37 | [7] |
| Compound 9 | (Details in source) | MCF-7 (Breast) | 6.30 | [7] |
| Compound 15 | (Details in source) | MCF-7 (Breast) | 5.84 | [7] |
| Compound 3j | 2-(4-Tolylsulfonyl) | MCF-7 (Breast) | Low µM | [6] |
| Compound 3k | 2-(4-Tolylsulfonyl) | MDA-MB-468 (Breast) | Low µM | [6] |
| Compound 38 | (Details in source) | A549 (Lung) | 4.47 (µg/mL) | [8] |
| Compound 38 | (Details in source) | MDA-MB-231 (Breast) | 4.68 (µg/mL) | [8] |
| Compound 38 | (Details in source) | PC3 (Prostate) | 5.50 (µg/mL) | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Experimental workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a negative control (medium only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial and Antiviral Applications
The rise of drug-resistant pathogens presents a major global health challenge, driving the need for new antimicrobial agents.[11] 2-Phenylbenzimidazole derivatives have demonstrated significant potential in this area.
Antibacterial and Antifungal Activity
These compounds have been screened against a variety of pathogens.
-
Antibacterial: Activity has been reported against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[13][15][16] The formation of metal complexes with ions such as Cu(II) and Ni(II) can sometimes enhance the antibacterial activity of the parent ligand, possibly by increasing lipophilicity.[13]
-
Antifungal: Several derivatives show appreciable activity against fungal strains like Candida albicans.[11][12][14][15] SAR studies suggest that hydroxyl groups on the benzimidazole ring and electron-withdrawing groups on an N-benzoyl substituent may enhance antifungal effects.[11]
Antiviral Activity
A significant body of research has explored the antiviral properties of 2-phenylbenzimidazoles.
-
Broad-Spectrum Screening: When tested against panels of RNA and DNA viruses, these compounds most commonly affect Coxsackievirus B (CVB), Bovine Viral Diarrhea Virus (BVDV), Sindbis virus (Sb-1), and Herpes Simplex Virus-1 (HSV-1).[17][18][19]
-
Targeting BVDV and HCV: Several derivatives are potent inhibitors of BVDV, which is a valuable surrogate model for studying Hepatitis C Virus (HCV) due to similarities in their replication machinery. These compounds have been shown to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of both BVDV and HCV, representing a promising avenue for anti-HCV drug development.[17][19] Some compounds act as dual-target inhibitors, blocking both viral entry and replication.[20]
Experimental Protocol: Antimicrobial Screening (Tube Dilution Method)
The tube dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: Prepare a series of tubes with two-fold serial dilutions of the test compound in a suitable sterile broth medium.
-
Inoculation: Inoculate each tube with a standardized suspension of the target microorganism (e.g., 10⁵ CFU/mL). Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).
-
Incubation: Incubate all tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: After incubation, examine the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][12]
Other Therapeutic and Industrial Applications
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Benzimidazole derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting key enzymes in the inflammatory cascade, such as COX and 5-lipoxygenase (5-LOX).[2][22] The substitution pattern on the benzimidazole and phenyl rings significantly influences the inhibitory activity against these targets.[22]
Photophysical Properties and Use as UV Protectants
2-Phenylbenzimidazole and its derivatives exhibit unique photophysical properties, including strong UV absorption.[3]
-
UVB Absorption: 2-Phenylbenzimidazole-5-sulfonic acid (PBSA), also known as Ensulizole, is a highly effective UVB absorber and is widely used as an active ingredient in sunscreens and other cosmetic products for skin protection.[3][23]
-
Photochemistry: Upon UV irradiation, these compounds can enter an excited triplet state and generate reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[23] While this property is harnessed for UV protection, it is important to note that this same mechanism can lead to photosensitized DNA damage, a critical consideration in dermatological product development.[23]
Fluorescent Probes and Materials Science
The rigid, planar structure of the benzimidazole core often imparts fluorescent properties. This has led to their use in:
-
Fluorescent Probes: Certain derivatives are used as fluorescent probes for detecting metal ions.[3]
-
Organic Light-Emitting Diodes (OLEDs): Their thermal stability and luminescence make them valuable components in the development of advanced materials for OLEDs.[3][30]
Future Perspectives and Conclusion
The 2-phenylbenzimidazole scaffold remains a highly versatile and valuable platform in drug discovery and materials science. Its synthetic accessibility and the ease with which its properties can be modulated make it an enduring subject of research.
Future efforts will likely focus on:
-
Improving Selectivity: Designing next-generation derivatives with higher selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and enhance therapeutic indices.
-
Multi-Targeted Agents: Rationally designing single molecules that can inhibit multiple key pathways in complex diseases like cancer, potentially overcoming drug resistance.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in neurodegenerative diseases, metabolic disorders, and other areas where the identified biological targets are relevant.
-
Advanced Formulations: Developing novel drug delivery systems to improve the solubility and bioavailability of highly lipophilic 2-phenylbenzimidazole derivatives.[6]
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An In-depth Technical Guide to 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and burgeoning therapeutic potential of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. This molecule, a prominent member of the benzimidazole class of heterocyclic compounds, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic incorporation of a trifluoromethylphenyl moiety onto the benzimidazole scaffold has been shown to modulate its physicochemical properties and enhance its biological activity. This guide will delve into the historical context of benzimidazole discovery, detail validated synthetic protocols for the title compound, present its key physicochemical and structural data, and explore its current and potential applications as an anticancer and antimicrobial agent. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the discovery and development of novel therapeutic agents.
Introduction: The Benzimidazole Scaffold and the Significance of Fluorination
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Since the discovery of its biological importance in the mid-20th century, the benzimidazole nucleus has been successfully incorporated into a multitude of clinically significant drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[2]
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability.
The convergence of the versatile benzimidazole scaffold with the strategic incorporation of a trifluoromethylphenyl group in this compound has created a molecule of significant scientific interest, with promising therapeutic applications that are the subject of ongoing research.
Discovery and Historical Context
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its development can be understood within the broader context of benzimidazole and fluorine chemistry. The initial exploration of benzimidazole derivatives as therapeutic agents began in the 1940s and 1950s. The synthesis of 2-substituted phenylbenzimidazoles, in general, has been a subject of chemical research for many decades, with various synthetic methodologies being developed and refined over time.
The strategic use of the 4-(trifluoromethyl)phenyl substituent likely emerged from the growing appreciation of the trifluoromethyl group's utility in medicinal chemistry to enhance drug-like properties. While early patents for fluorinated benzimidazoles exist, the specific synthesis and detailed characterization of this compound gained prominence in more recent scientific literature, with a notable contribution from Krishnamurthy and Begum in 2014, who provided a detailed synthetic protocol and crystallographic analysis of the compound.[3]
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde. This method is efficient and proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the final benzimidazole product.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process occurring in a single pot.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the work of Krishnamurthy and Begum (2014).[3]
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
o-Phenylenediamine
-
Benzene (or a suitable alternative solvent such as ethanol or acetic acid)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-(trifluoromethyl)benzaldehyde (20 mmol, 3.48 g) and o-phenylenediamine (20 mmol, 2.16 g) is prepared in benzene (50 mL).
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by filtration.
-
The crude product is washed with a small amount of cold solvent and then dried.
-
For further purification, the solid is recrystallized from ethyl acetate to yield pale yellow crystals of this compound.
Yield: 78%[3]
Physicochemical and Structural Properties
A summary of the key physicochemical and crystallographic data for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃N₂ | [4] |
| Molecular Weight | 262.23 g/mol | [4] |
| CAS Number | 400073-79-2 | [4] |
| Melting Point | 265 °C (538 K) | [3] |
| Appearance | Pale yellow crystals | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| Dihedral Angle | 30.1(1)° (between the benzimidazole and trifluoromethyl-substituted benzene rings) | [3] |
Therapeutic Applications and Biological Activity
The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents, and the introduction of a trifluoromethylphenyl group can significantly enhance its biological activity. While extensive clinical data for this compound is not yet available, preclinical studies and research on analogous compounds suggest its potential in several key therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-phenylbenzimidazole derivatives.[2][5] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, as well as the disruption of microtubule dynamics.
While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, a study on N-alkylated derivatives of 2-(substituted phenyl)-1H-benzimidazoles, including a compound with a 2-(trifluoromethyl)phenyl group, showed that these compounds exhibited antiproliferative activity against the MDA-MB-231 human breast cancer cell line.[6] Another study on 2-phenylbenzimidazoles reported that a derivative with a trifluoromethyl group at the R1 position of the phenyl ring had an IC₅₀ value of 54.95 µg/mL against a cancer cell line.[5] It is important to note that the position of the trifluoromethyl group and other substitutions on the benzimidazole core can significantly impact the anticancer potency.
A plausible mechanism for the anticancer activity of some benzimidazole derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.
A study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, including a compound with a 2-(trifluoromethyl)phenyl moiety, demonstrated inhibitory potency against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL. The N-methylated analog of this compound showed improved activity against A. niger (MIC = 64 µg/mL) and Candida albicans (MIC = 256 µg/mL).[6] Another study on fluorinated benzimidazole derivatives showed that they possess good antibacterial and antifungal properties.[7]
The mechanism of antimicrobial action for some benzimidazoles is believed to involve the inhibition of essential enzymes or the disruption of cellular structures. For fungi, this can include the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.
Future Directions and Conclusion
This compound stands as a molecule of considerable interest at the intersection of heterocyclic chemistry and drug discovery. Its straightforward synthesis and the established biological significance of its constituent pharmacophores make it a compelling candidate for further investigation.
Future research should focus on a more comprehensive evaluation of its biological activity profile, including extensive screening against a diverse panel of cancer cell lines and microbial strains to obtain detailed quantitative data (IC₅₀ and MIC values). Elucidating its precise mechanism of action through target identification studies will be crucial for its rational development as a therapeutic agent. Furthermore, structure-activity relationship (SAR) studies involving modifications to both the benzimidazole core and the trifluoromethylphenyl ring could lead to the discovery of even more potent and selective analogs.
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- Shrivastava, N., Naim, M. J., & Alam, M. J. (2020). Benzimidazole Scaffolds as Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 20(12), 1422-1442.
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Methodological & Application
Phillips condensation for 2-arylbenzimidazole synthesis.
Application Notes & Protocols
Topic: Phillips Condensation for 2-Arylbenzimidazole Synthesis For: Researchers, Scientists, and Drug Development Professionals
Guide Overview
This document provides a comprehensive technical guide to the Phillips condensation reaction for the synthesis of 2-arylbenzimidazoles. As a cornerstone reaction in heterocyclic chemistry, the Phillips condensation offers a reliable and straightforward pathway to a molecular scaffold of immense importance in medicinal chemistry. This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles, provide a detailed and validated experimental protocol, and offer practical insights into optimization and troubleshooting.
The Strategic Importance of 2-Arylbenzimidazoles in Drug Discovery
The benzimidazole core, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] When substituted at the 2-position with an aryl group, the resulting 2-arylbenzimidazoles have demonstrated significant therapeutic potential as anticancer, antiviral, antihypertensive, antifungal, and antihistaminic agents.[3][4][5] The Phillips condensation, also known as the Phillips-Ladenburg reaction, represents one of the most fundamental and dependable methods for constructing this valuable heterocyclic system.[6][7][8]
Reaction Mechanism: An Acid-Catalyzed Cascade
The Phillips condensation is a classic acid-catalyzed reaction that proceeds through a well-defined sequence of acylation, intramolecular cyclization, and dehydration. It involves the condensation of an o-phenylenediamine with a carboxylic acid, typically heated in the presence of a mineral acid like hydrochloric acid (HCl).[1][9]
The mechanism can be dissected into the following key stages:
-
Amide Formation: The reaction initiates with the acylation of one of the nucleophilic amino groups of the o-phenylenediamine by the carboxylic acid. Under the acidic conditions, the carboxylic acid's carbonyl group is protonated, enhancing its electrophilicity and facilitating the nucleophilic attack. This step results in the formation of an N-acyl-o-phenylenediamine intermediate.[9]
-
Intramolecular Cyclization: The second, unreacted amino group then performs a nucleophilic attack on the carbonyl carbon of the newly formed amide linkage.[9] This intramolecular step is crucial as it closes the five-membered imidazole ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the thermodynamically stable, aromatic benzimidazole ring system.[9]
Caption: The reaction mechanism of the Phillips Condensation.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
This section provides a validated, step-by-step protocol for a representative Phillips condensation reaction.
Materials and Equipment
| Reagents & Materials | Equipment |
| o-Phenylenediamine (99.5%) | 250 mL Round-bottom flask |
| Benzoic Acid (99.5%) | Reflux condenser |
| 4 M Hydrochloric Acid (HCl) | Heating mantle with magnetic stirrer |
| 10% Sodium Hydroxide (NaOH) soln. | Magnetic stir bar |
| Deionized Water | Buchner funnel and filter flask |
| Ethanol (95%) | Whatman No. 1 filter paper |
| Beakers and Erlenmeyer flasks | |
| pH paper or pH meter | |
| Vacuum source |
Experimental Workflow
Caption: Step-by-step workflow for 2-arylbenzimidazole synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (5.4 g, 50 mmol) and benzoic acid (6.1 g, 50 mmol).
-
Acid Addition: Carefully add 50 mL of 4 M hydrochloric acid to the flask. The mixture will likely become a thick slurry.
-
Heating and Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain the reflux for 2 hours.[10] The solids should dissolve as the reaction progresses. For less reactive aromatic acids, higher temperatures (e.g., 180 °C) and the use of a sealed reaction vessel may be necessary to achieve good yields.[6][9]
-
Cooling and Neutralization: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once cool, slowly and carefully add 10% sodium hydroxide solution while stirring, until the mixture is alkaline (pH ~8-9).[10] This step is crucial as it deprotonates the benzimidazolium salt, causing the free base product to precipitate out of the solution.
-
Product Isolation: A voluminous precipitate should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (e.g., NaCl) and other water-soluble impurities.[11]
-
Drying: Transfer the crude product to a watch glass or crystallization dish and dry it under vacuum to a constant weight.
-
Purification: The crude 2-phenyl-1H-benzimidazole can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.[11]
Key Reaction Parameters and Optimization
The success of the Phillips condensation is dependent on several key factors. Understanding these allows for rational optimization and adaptation for different substrates.
| Parameter | Typical Conditions & Considerations | Rationale & Impact |
| Substrates | o-phenylenediamines and aromatic carboxylic acids. | The electronic nature of substituents can affect reactivity. Electron-withdrawing groups on the aryl acid can sometimes accelerate the reaction.[12] |
| Acid Catalyst | 4 M HCl is standard. Polyphosphoric acid (PPA) can also be used, often at higher temperatures.[1][7] | The acid is essential for activating the carbonyl group and catalyzing the final dehydration step. PPA can act as both a catalyst and a dehydrating agent. |
| Temperature | 100 °C to 180 °C. | Higher temperatures are generally required to overcome the activation energy for both amide formation and the subsequent cyclization/dehydration, especially with aromatic acids.[6] |
| Reaction Time | 2-5 hours. | Sufficient time is needed to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient heating or reaction time. 2. Impure starting materials. 3. Incorrect stoichiometry. | 1. Increase reaction temperature or extend the reflux time. Consider using a sealed tube for higher temperatures.[6][9] 2. Ensure the purity of the o-phenylenediamine and carboxylic acid.[13] 3. Double-check all mass and molar calculations.[13] |
| Oily Product or Failed Precipitation | 1. Incomplete neutralization (product remains as a salt). 2. Product has some solubility in the aqueous medium. | 1. Carefully check the pH after base addition, ensuring it is >8. 2. Thoroughly cool the mixture in an ice bath. If the product is still not precipitating, consider extracting the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[14] |
| Product is Colored or Impure | 1. o-phenylenediamine is prone to air oxidation, which can form colored impurities. 2. Incomplete reaction or side reactions. | 1. Use freshly purified o-phenylenediamine if possible. 2. Perform a careful recrystallization. If impurities persist, column chromatography may be required. |
Conclusion
The Phillips condensation remains a highly relevant and powerful tool for the synthesis of 2-arylbenzimidazoles. Its operational simplicity, use of readily available starting materials, and generally good yields make it an attractive method for both academic research and industrial drug development. By understanding the core mechanism and key experimental parameters outlined in this guide, researchers can effectively leverage this reaction to access the medicinally significant benzimidazole scaffold.
References
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AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
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CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
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Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1905-1919. Retrieved from [Link]
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Rajasekhar, S., et al. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. Retrieved from [Link]
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Panda, S. S., et al. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. Retrieved from [Link]
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Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. Retrieved from [Link]
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Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
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Yadav, G., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Retrieved from [Link]
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Kandri Rodi, Y., et al. (2024). study of the condensation of o-phenylenediamines with malonic acid under acidic medium: mechanistic aspects and tautomerism of 1,5-benzodiazepine-2,4-diones. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]
-
Xiaohelaiti, H., et al. (2023). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Anticancer Agents in Medicinal Chemistry, 23(14), 1644-1651. Retrieved from [Link]
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Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines. Retrieved from [Link]
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Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]
-
Molbank. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]
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Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
YouTube. (2020). Organic Chemistry| Named REACTIONS :- Phillips Condensation Reaction. Retrieved from [Link]
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Venugopal, S., et al. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 20(6), 595-605. Retrieved from [Link]
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Lim, Y. J., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. Retrieved from [Link]
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Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
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Purification of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole by recrystallization
Application Note & Protocol
Topic: High-Purity Isolation of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole via Optimized Recrystallization
Abstract
This document provides a comprehensive, field-tested protocol for the purification of this compound by recrystallization. Purity of this and similar benzimidazole derivatives is critical for their application in pharmaceutical research and materials science, where even minor impurities can significantly alter biological activity or material properties. This guide moves beyond a simple set of instructions to explain the fundamental principles governing the purification process, from solvent selection to crystal lattice formation. It is designed for researchers, scientists, and drug development professionals to achieve high-purity crystalline material with excellent yield and batch-to-batch consistency.
Introduction and Statement of Purpose
This compound is a heterocyclic compound of significant interest due to the prevalence of the benzimidazole core in numerous pharmacologically active agents.[1] The trifluoromethylphenyl moiety imparts unique electronic properties and metabolic stability, making this scaffold a valuable building block in drug discovery.
Synthetic routes to 2-aryl benzimidazoles, typically involving the condensation of an o-phenylenediamine with an aromatic aldehyde, can generate various impurities.[2] These may include unreacted starting materials, oxidation byproducts, or structurally related side-products. For downstream applications, particularly in a regulated drug development environment, the removal of these impurities to achieve a purity level of >99.5% is often mandatory.
Recrystallization is a robust, scalable, and economical purification technique for solid compounds.[3] The underlying principle is the difference in solubility of the target compound and its impurities in a selected solvent system at different temperatures.[4] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly pure form upon cooling, while impurities remain in the mother liquor.[5] This application note details a validated protocol for achieving this outcome for the title compound.
Physicochemical Properties & Rationale
A successful recrystallization protocol is built upon a solid understanding of the target molecule's physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃N₂ | [6] |
| Molecular Weight | 262.23 g/mol | [6][7] |
| Appearance | Pale yellow or white solid/crystals | [2][8] |
| Melting Point (m.p.) | 266-267 °C (539-540 K) | [2][7] |
| Molecular Structure | The molecule consists of a planar benzimidazole system and a trifluoromethyl-substituted benzene ring.[2] The N-H and C-F bonds provide sites for hydrogen bonding, influencing crystal packing and solubility.[2][9][10] |
The high melting point suggests a stable crystal lattice with significant intermolecular forces, such as hydrogen bonding (N-H···N) and π-π stacking interactions.[9] These forces must be overcome by the solvent during dissolution.
The Science of Solvent Selection: A Causality-Driven Approach
The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low (ambient or sub-ambient) temperatures.
-
High solvency for impurities at all temperatures, or very low solvency such that they can be filtered off from the hot solution.
-
A boiling point that is below the melting point of the solute.
-
Chemical inertness (no reaction with the solute).
-
Volatility for easy removal from the purified crystals.
Based on the structure of this compound, which has both polar (benzimidazole N-H) and non-polar (phenyl and CF₃ groups) regions, a solvent of intermediate polarity is often a good starting point. Alcohols like ethanol or methanol are excellent candidates. Literature precedent for other benzimidazole derivatives frequently cites ethanol as an effective recrystallization solvent.[8][11]
One publication notes that the title compound was dissolved in ethyl acetate for slow evaporation to produce crystals for X-ray diffraction, indicating its solubility in this solvent.[2] While slow evaporation is a crystallization method, for bulk purification, a method based on temperature-dependent solubility is generally preferred for its speed and efficiency in rejecting impurities.
Our selected solvent system is an Ethanol/Water mixture. This system is highly tunable. The compound is expected to be readily soluble in hot ethanol. Water is then added as an "anti-solvent" to the hot solution until the cloud point (incipient precipitation) is reached. This creates a supersaturated solution upon cooling, which is essential for high recovery of the crystalline product.
Health and Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all chemicals used.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Avoid breathing dust.[13]
-
Ethanol: Flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: All operations, especially those involving heating flammable solvents, must be conducted in a well-ventilated chemical fume hood.[12]
Experimental Protocol: High-Purity Recrystallization
This protocol is designed to be a self-validating system, with in-process checks to ensure optimal purification.
Diagram of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Dissolution: a. Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Using a flask, rather than a beaker, minimizes solvent evaporation. b. Add a magnetic stir bar. c. Add a minimal amount of ethanol (e.g., start with 50 mL) to the flask. d. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
2. Hot Filtration (Optional but Recommended): a. If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed. b. Pre-heat a separate flask and a funnel (a stemless funnel is ideal) on the hot plate. Place a fluted filter paper in the funnel. c. Pour the hot solution quickly through the pre-heated filtration setup into the clean, pre-heated flask. This step must be performed rapidly to prevent premature crystallization on the filter paper.
3. Induction of Crystallization: a. Re-heat the clear, hot ethanolic solution. b. Add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the "cloud point"). This indicates the solution is saturated. c. Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the system is just below the saturation point at the high temperature, preventing premature precipitation.
4. Cooling and Crystal Growth: a. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling is crucial as it promotes the formation of larger, more perfect crystals. Rapid cooling can trap impurities within the crystal lattice. b. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
5. Isolation of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Ensure the filter paper is wetted with the cold ethanol/water filtrate before pouring the crystal slurry.
6. Washing: a. With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture. Causality: The wash solvent must be cold to minimize re-dissolving the purified product. This step removes any residual mother liquor containing dissolved impurities.
7. Drying: a. Press the crystals as dry as possible on the Büchner funnel using a clean spatula or stopper. b. Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Verification of Purity (Self-Validation)
The success of the recrystallization must be confirmed empirically.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically <1 °C). The observed melting point should be compared to the literature value (266-267 °C).[7] Impurities typically depress and broaden the melting point range.[5]
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product and multiple spots (impurities) in the crude material and mother liquor lanes.
-
Appearance: The purified product should be a homogenous crystalline solid, often with a lighter color than the crude starting material.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; solution is not supersaturated. | Re-heat the solution and boil off some of the solvent. Alternatively, add more anti-solvent (water) to the cloud point. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute-solvent eutectic; or the solution is too supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent (ethanol), and allow it to cool more slowly. |
| Low recovery/yield. | Compound is too soluble in the cold solvent; incomplete crystallization. | Ensure the solution is cooled in an ice bath for an adequate amount of time. Minimize the amount of solvent used for dissolution and washing. |
| Colored impurities remain. | Impurities are adsorbed onto the crystal surface or co-crystallized. | Consider a second recrystallization or adding a small amount of activated charcoal to the hot solution before the hot filtration step. |
Conceptual Basis of Purification
The process of recrystallization relies on manipulating the equilibrium of a solid in a solvent to selectively exclude impurities from the crystal lattice.
Caption: Principle of purification by selective crystallization.
References
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Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o760. [Link]
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Solubility of (b) 1H-imidazole... ResearchGate. [Link]
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Fathima, N., Krishnamurthy, M. S., & Begum, N. S. (2013). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o264. [Link]
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2-Trifluoromethyl-1H-benzimidazole. ResearchGate. [Link]
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2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. PubChem, National Institutes of Health. [Link]
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Synthesis of 2-aryl benzimidazoles 3a-p. ResearchGate. [Link]
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Al-Wahaibi, L. H., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PLoS ONE, 17(1), e0261792. [Link]
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Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Sharma, P., et al. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. Journal of the Korean Chemical Society, 57(3), 326-332. [Link]
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In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H. Biointerface Research in Applied Chemistry. [Link]
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(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
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IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. IJCRT.org. [Link]
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Benzimidazole-impurities. Pharmaffiliates. [Link]
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Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
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Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. [Link]
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Material Safety Data Sheet - Benzimidazole. Oxford Lab Fine Chem LLP. [Link]
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Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. [Link]
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Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. isindexing.com. [Link]
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
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2-Phenyl-1H-benzimidazole. InChem. [Link]
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Application Note: A Robust HPLC Method for Purity Determination of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable technique to assess the purity and stability of this compound. The described protocol offers excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and regulatory submissions.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in bioactive molecules.[1][2] The trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which can enhance pharmacological activity.[3][4] Accurate determination of its purity is a critical step in the drug development process to ensure safety and efficacy.
The primary analytical challenge lies in developing a separation method that can resolve the main compound from structurally similar process-related impurities and potential degradation products. This requires careful optimization of chromatographic parameters to achieve the desired selectivity and sensitivity. This application note provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the selection of each parameter to ensure a scientifically sound and transferable protocol.
Chromatographic Principles and Method Rationale
A reversed-phase HPLC method was selected for this analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[5][6] The separation is based on the differential partitioning of the analyte and impurities between the two phases.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen due to its wide applicability and proven success in separating a broad range of aromatic and heterocyclic compounds. The hydrophobic nature of the C18 stationary phase provides strong retention for the relatively nonpolar this compound. A C8 column could also be a suitable alternative.[7]
-
Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is selected for its low viscosity and UV transparency. An acidic mobile phase modifier, trifluoroacetic acid (TFA), is incorporated to suppress the ionization of the benzimidazole ring's basic nitrogen, leading to improved peak shape and retention time reproducibility.[8]
-
Detection: The benzimidazole ring system contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength allows for sensitive and specific detection of the analyte and any UV-active impurities. Based on the structure, a wavelength in the range of 254-290 nm is expected to provide good sensitivity.[7]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Materials and Reagents
| Item | Specification | Recommended Supplier |
| This compound | Reference Standard (>99.5% purity) | Commercially available |
| Acetonitrile (ACN) | HPLC Grade | Major chemical supplier |
| Water | HPLC Grade or Milli-Q | In-house purification system |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% | Major chemical supplier |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 70 | 30 |
| 20.0 | 70 | 30 |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
HPLC Analysis Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: HPLC analysis workflow from preparation to reporting.
Data Analysis and System Suitability
Purity Calculation
The purity of the sample is determined by the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[5][9][10] This is achieved by injecting the standard solution in replicate (typically n=5 or 6). The acceptance criteria are outlined in Table 2.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
These parameters should be monitored throughout the analytical run to ensure the continued validity of the results.
Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This can be demonstrated by:
-
Injecting a blank (diluent) to show no interfering peaks at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the degradation products are well-resolved from the main peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and injected. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to a sample of known purity (e.g., a spiked placebo) and comparing the measured value to the true value. The recovery should typically be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): This is determined by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within acceptable limits.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations to investigate include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% absolute)
Troubleshooting
Common HPLC problems and their potential solutions are summarized in the following diagram.
Caption: A troubleshooting guide for common HPLC issues.[15][16][17][18][19]
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity determination of this compound. The method is specific, linear, accurate, and precise, meeting the requirements for quality control in a pharmaceutical development setting. Adherence to the outlined protocol and system suitability criteria will ensure high-quality, reproducible results.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Labcompare. Troubleshooting Common HPLC Issues. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
ResearchGate. Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. [Link]
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ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
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MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
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PubChem. 1-methyl-2-((4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole. [Link]
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PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
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Semantic Scholar. 2‑(4-Fluorophenyl)‑1H‑benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA‑A Receptor-Positive Allosteric Modulators. [Link]
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Agilent. Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. [Link]
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ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
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PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. [Link]
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Application Note & Protocols: In Vitro Anticancer Screening of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Introduction and Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds, structurally analogous to naturally occurring purines, can interact with various biological targets, leading to the disruption of cancer cell proliferation and survival. The introduction of a trifluoromethyl (-CF3) group to the phenyl ring at the 2-position, as in 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, is a strategic chemical modification.[3] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, cellular uptake, and binding affinity to target proteins, potentially leading to improved potency and a more favorable pharmacological profile.[4][5]
This guide provides a comprehensive framework for the initial in vitro screening of this compound. It outlines a logical, multi-step experimental workflow designed to first quantify its cytotoxic potency and then to elucidate its primary mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle arrest.
Hypothesized Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms.[6] A primary and well-documented mechanism is the disruption of microtubule polymerization by binding to β-tubulin, which leads to mitotic arrest and subsequent cell death.[7] Additionally, many derivatives function as kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/Erk pathways, which govern cell survival, proliferation, and apoptosis.[8][9][10] By inhibiting key kinases within these pathways, these compounds can halt the cell cycle and trigger programmed cell death.[9] This screening protocol is designed to investigate these latter two outcomes: cell cycle arrest and apoptosis induction.
Overall Experimental Screening Workflow
A tiered approach is essential for efficiently screening novel compounds. The workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more detailed mechanistic assays at the determined inhibitory concentrations.
Caption: High-level workflow for in vitro anticancer screening.
Quantitative Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density determination assay based on the measurement of total cellular protein content.[11] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under acidic conditions.[12] The amount of bound dye is directly proportional to the cell number, providing a robust measure of cytotoxicity.[13] This method is independent of metabolic activity and has a stable endpoint, making it a reliable choice for high-throughput screening.[14]
Protocol:
-
Cell Plating: Seed adherent cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration: 10% TCA) and incubate for 1 hour at 4°C. Causality: TCA fixes the cells by precipitating proteins, ensuring they adhere to the plate during subsequent washing steps.
-
Washing: Carefully discard the supernatant. Wash each well five times with slow-running tap water or deionized water. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. Causality: The mild acidic condition facilitates the binding of the negatively charged sulfonic groups of SRB to the positively charged basic amino acids in the cellular proteins.
-
Remove Unbound Dye: Quickly discard the SRB solution and wash the wells five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye. Causality: The basic pH causes the SRB to dissociate from the proteins, releasing it into the solution for quantification.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | IC50 of Compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT-116 | Colorectal Carcinoma | 6.5 |
| HEK293 | Normal Embryonic Kidney | > 50 |
Mechanistic Assay 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with this compound at its pre-determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization.[16] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Causality: The binding of Annexin V to PS is calcium-dependent; therefore, a calcium-containing binding buffer is critical for the assay to work.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL stock).[18]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. FITC is detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (~617 nm).
-
Controls: For setting up compensation and quadrants, use three controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | Viable Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
| Vehicle Control | 94.5% | 2.1% | 1.5% | 1.9% |
| Compound (IC50) | 55.3% | 25.8% | 14.7% | 4.2% |
| Compound (2x IC50) | 21.7% | 42.1% | 30.6% | 5.6% |
Mechanistic Assay 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[19] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), and cells in the S phase (synthesis) have an intermediate amount. Flow cytometry measures the fluorescence intensity of PI in individual cells, generating a histogram that reflects the cell cycle distribution.
Protocol:
-
Cell Treatment: Seed cells and treat with the compound and vehicle control as described in the apoptosis protocol (Section 5, Step 1). A 24-hour treatment is typical for cell cycle analysis.
-
Harvesting: Harvest cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).[20] Causality: Ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the nuclear DNA while preserving cell integrity.
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark. Causality: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[21]
-
Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 cells. Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[21]
Data Presentation: Hypothetical Cell Cycle Data
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 58.1% | 25.3% | 16.6% |
| Compound (IC50) | 24.5% | 15.2% | 60.3% |
| Compound (2x IC50) | 15.8% | 9.9% | 74.3% |
Potential Signaling Pathway Involvement
Many benzimidazole derivatives achieve their effects by inhibiting kinase signaling cascades crucial for cell survival and proliferation.[9] The PI3K/Akt pathway is a central regulator of these processes and its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.
References
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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Lopchuk, J. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]
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University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Chu, P. C., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. Cell Death & Disease. Retrieved from [Link]
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Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils. Retrieved from [Link]
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Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]
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Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Retrieved from [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). Protocol Exchange. Retrieved from [Link]
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Klimešová, V., et al. (2002). Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
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Al-Ostath, A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. Retrieved from [Link]
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Kamal, A., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research. Retrieved from [Link]
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Marín, C., et al. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Retrieved from [Link]
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Maghraby, M. T. E., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (2025). ResearchGate. Retrieved from [Link]
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Mehra, A., & Sangwan, R. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. Retrieved from [Link]
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Fathima, S. S. A., et al. (2013). This compound. Acta Crystallographica Section E. Retrieved from [Link]
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Probing the Anti-inflammatory Potential of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole: A Guide to In Vitro and In Vivo Assays
Introduction: The Rationale for a Targeted Anti-inflammatory Screening Cascade
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory effects.[1][2] The specific derivative, 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, presents a promising candidate for novel anti-inflammatory drug discovery due to the known bioactivity of both the benzimidazole nucleus and the trifluoromethylphenyl moiety.[3][4] This application note provides a comprehensive, multi-tiered strategy for elucidating the anti-inflammatory profile of this compound, moving from broad, mechanism-agnostic assessments to more specific, target-driven in vitro and in vivo assays. Our approach is designed to not only determine efficacy but also to provide insights into the potential mechanism of action, a critical step in early-stage drug development. We will focus on assays that probe key nodes in the inflammatory cascade, including cyclooxygenase (COX) enzyme activity, nitric oxide (NO) production, pro-inflammatory cytokine release, and a well-established in vivo model of acute inflammation.
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways and cellular mediators. A pivotal regulator of this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, where it induces the expression of a plethora of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[8][9] Many anti-inflammatory agents exert their effects by modulating this pathway. The assays detailed herein are selected to interrogate different outputs of this critical inflammatory pathway.
Tier 1: Foundational In Vitro Screening
The initial phase of screening is designed to provide a rapid and cost-effective assessment of the compound's primary anti-inflammatory and cytotoxic properties.
Cell Viability Assessment: The Pre-requisite for Meaningful Data
Scientific Rationale: Before assessing the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic profile in the relevant cell line (e.g., RAW 264.7 murine macrophages). This ensures that any observed reduction in inflammatory markers is a true reflection of anti-inflammatory activity and not a consequence of cell death. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[10]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Scientific Rationale: During inflammation, macrophages are activated by stimuli such as bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[11] iNOS produces large quantities of nitric oxide (NO), a key inflammatory mediator.[10] The Griess assay provides a simple and sensitive method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant, thereby quantifying NO production.[12][13] Inhibition of NO production is a hallmark of many anti-inflammatory compounds.
Experimental Workflow: In Vitro Anti-inflammatory Assays
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[10]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, a positive control (e.g., L-NAME), and a negative control (cells with media only).
-
Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 1.5 x 10⁵ cells/mL |
| LPS Concentration | 1 µg/mL |
| Incubation Time (LPS) | 24 hours |
| Griess Reagent | 1% sulfanilamide, 0.1% NEDA in 2.5% H₃PO₄ |
| Wavelength | 540 nm |
| Positive Control | L-NAME |
Table 1: Key parameters for the Nitric Oxide Production Assay.
Tier 2: Mechanistic In Vitro Assays
If the compound shows significant activity in Tier 1, the next step is to investigate its effects on more specific inflammatory mediators and enzymes.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
Scientific Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[14] Their production by macrophages is significantly increased upon LPS stimulation, primarily through the activation of the NF-κB pathway.[3][14] Quantifying the levels of these cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of the compound's ability to suppress key inflammatory signaling outputs.
Protocol: TNF-α and IL-6 ELISA
-
Cell Culture and Treatment: Follow steps 1-3 of the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit.[15][16][17] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.[17]
-
-
Data Analysis: Generate a standard curve using recombinant TNF-α or IL-6.[18] Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition compared to the LPS-stimulated control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Scientific Rationale: Cyclooxygenase (COX) enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[19][20][21] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[20] A cell-free enzyme inhibition assay can determine if this compound directly inhibits COX-1 and/or COX-2, providing crucial information about its mechanism of action and potential for side effects. Selective COX-2 inhibitors are generally associated with a better gastrointestinal safety profile.
Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare all reagents as per a commercially available COX inhibitor screening assay kit. This will include COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.
-
Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Signal Development: The peroxidase activity of COX will convert a probe into a colored compound.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
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Antiparasitic activity evaluation of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole.
Application Note & Protocol: AN-BZ24TFMP
Topic: Comprehensive Evaluation of the Antiparasitic Activity of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
For: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Abstract & Introduction
Benzimidazole derivatives represent a cornerstone of anthelmintic therapy, with a well-documented history of efficacy against a broad spectrum of parasitic worms.[1] Their primary mechanism of action involves the disruption of microtubule polymerization by binding to the parasite's β-tubulin, which is structurally distinct from mammalian tubulin.[2][3][4] This selective toxicity leads to the arrest of cell division, impaired nutrient absorption, and ultimately, the death of the parasite.[2][3] The compound this compound is a subject of interest due to the trifluoromethyl group, a common bioisostere in medicinal chemistry known to enhance metabolic stability and cell permeability. This guide provides a comprehensive framework for the systematic evaluation of its antiparasitic potential, from initial in vitro screening to preliminary in vivo validation. The protocols herein are designed to be self-validating by integrating cytotoxicity assessments to ensure that the observed antiparasitic effects are specific and not a result of general cellular toxicity.
Proposed Mechanism of Action: The Benzimidazole Core
The antiparasitic activity of benzimidazoles is primarily attributed to their high-affinity binding to the β-tubulin subunit of the parasite. This action disrupts the dynamic equilibrium of microtubule formation, a process critical for various cellular functions.
Caption: Proposed mechanism of this compound.
Experimental Evaluation Workflow
A logical, tiered approach is essential for efficiently evaluating a novel compound. The workflow begins with high-throughput in vitro assays to determine potency and selectivity, followed by more complex and resource-intensive in vivo models for lead candidates.
Caption: Tiered screening cascade for antiparasitic drug evaluation.
Part A: In Vitro Evaluation Protocols
The initial phase focuses on determining the compound's intrinsic activity against a target parasite and its potential toxicity to mammalian cells. The ratio of these two activities, the Selectivity Index (SI), is a critical first-pass indicator of the compound's therapeutic potential.[5]
Protocol: Mammalian Cell Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a representative mammalian cell line (e.g., Human hepatocarcinoma HepG2).
-
Scientist's Note: HepG2 cells are chosen as they represent a liver cell line, a primary site of drug metabolism and potential toxicity.[6] This assay is crucial for distinguishing targeted antiparasitic effects from non-specific cytotoxicity.
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Resazurin sodium salt solution (e.g., alamarBlue™)
-
Doxorubicin (Positive Control)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in culture medium, ensuring the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the serially diluted compound solutions. Include wells for a negative control (medium with 0.5% DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
Viability Assessment: Add 10 µL of Resazurin solution to each well and incubate for another 4 hours.
-
Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a microplate reader.
-
Analysis: Convert fluorescence values to percentage viability relative to the negative control. Plot the percentage viability against the log of the compound concentration and determine the CC50 value using a non-linear regression (dose-response) curve.
Protocol: In Vitro Anthelmintic Activity Assay (Nematode Motility)
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound required to inhibit the motility of a model gastrointestinal nematode, such as Heligmosomoides polygyrus adults.[8]
-
Scientist's Note: Motility is a key indicator of worm viability. This assay provides a direct measure of the compound's anthelmintic effect. H. polygyrus is a well-established model for studying drugs against gastrointestinal nematodes.[8]
Materials:
-
Adult Heligmosomoides polygyrus worms (harvested from experimentally infected mice)
-
RPMI-1640 medium supplemented with antibiotics
-
Test Compound and DMSO
-
Levamisole (Positive Control)
-
24-well plates
-
Dissecting microscope
Procedure:
-
Worm Preparation: Harvest adult worms from the small intestines of infected mice and wash them thoroughly in pre-warmed RPMI medium.
-
Assay Setup: Place 3-5 adult worms into each well of a 24-well plate containing 1 mL of medium.
-
Compound Addition: Add the serially diluted test compound to the wells. Use levamisole as a positive control and medium with 0.5% DMSO as a negative control.
-
Incubation: Incubate the plates at 37°C in 5% CO₂ for 72 hours.
-
Motility Scoring: At 24, 48, and 72 hours, observe the worms under a dissecting microscope. Score motility on a scale from 3 (normal movement) to 0 (death/no movement).[7]
-
Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
Summarize the in vitro data in a clear, tabular format.
| Compound | Parasite Target | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Test Compound | H. polygyrus | 8.9 | HepG2 | >100 | >11.2 |
| Levamisole | H. polygyrus | 5.3[8] | HepG2 | 85 | ~16 |
| Albendazole | T. spiralis | ~20[9] | Vero | >100 | >5 |
A high SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to host cells, suggesting a promising therapeutic window.
Part B: In Vivo Efficacy Evaluation
Compounds demonstrating promising in vitro potency and selectivity should advance to in vivo testing to assess their efficacy within a complex biological system.
Protocol: Murine Model of Trichuriasis (Trichuris muris)
Objective: To evaluate the in vivo efficacy of the test compound in reducing worm burden in mice infected with Trichuris muris.
-
Scientist's Note: The Trichuris muris model in mice is an excellent and widely used model for human trichuriasis (whipworm infection), sharing similar biology and host immune responses.[8] Efficacy is measured by the reduction in the number of worms established in the cecum.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Infective T. muris eggs
-
Test Compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
Albendazole (Positive Control drug)
-
Oral gavage needles
Procedure:
-
Infection: Infect mice by oral gavage with approximately 200 embryonated T. muris eggs.
-
Treatment: On day 35 post-infection (when adult worms are established), begin treatment. Randomly assign mice to three groups:
-
Vehicle Control Group
-
Test Compound Group (e.g., 50 mg/kg, once daily)
-
Positive Control Group (Albendazole, 50 mg/kg, once daily)
-
-
Administration: Administer the treatments via oral gavage for three consecutive days.
-
Worm Burden Assessment: One week after the final treatment, euthanize the mice. Dissect the cecum and large intestine, open longitudinally, and count the number of adult worms present under a dissecting microscope.
-
Analysis: Calculate the mean worm burden for each group. Determine the percentage of worm burden reduction for the treated groups compared to the vehicle control group using the formula: % Reduction = [1 - (Mean worms in treated group / Mean worms in vehicle group)] * 100
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Worm Burden (± SEM) | % Worm Burden Reduction |
| Vehicle Control | - | 45.2 (± 5.1) | - |
| Test Compound | 50 | 12.1 (± 2.3) | 73.2% |
| Albendazole | 50 | 8.5 (± 1.9) | 81.2% |
Conclusion and Future Directions
This guide outlines a systematic approach to characterize the antiparasitic activity of this compound. A successful evaluation will demonstrate high in vitro potency against the target parasite, a favorable selectivity index (SI > 10), and significant reduction in parasite burden in a relevant in vivo model. Positive results would warrant further investigation into the compound's pharmacokinetic profile, broader spectrum of activity against other parasites, and mechanism of action studies to confirm its interaction with parasite tubulin.
References
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Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]
-
Amit Lunkad. (2020). Anthelmintics Benzimidazole derivatives. YouTube. [Link]
-
Mishra, A., et al. (2021). Mechanisms of action of anthelmintic benzimidazole-based derivatives as anti-leukemic agents. ResearchGate. [Link]
-
Zajac, A. M., & Conboy, G. A. (2012). A brief review on the mode of action of antinematodal drugs. PMC - NIH. [Link]
-
Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.). ResearchGate. [Link]
-
Bodley, A. L., & Shapiro, T. A. (1995). Drug cytotoxicity assay for African trypanosomes and Leishmania species. PubMed - NIH. [Link]
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de Souza, M. V. (2014). Early toxicity screening and selection of lead compounds for parasitic diseases. PubMed. [Link]
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In Vivo Models for the Discovery of New Antifilarial Drugs. (n.d.). ResearchGate. [Link]
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Aderibigbe, O. G., et al. (2024). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]
-
de la Mora-de la Mora, I., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. [Link]
-
Yapar, K., et al. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI. [Link]
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van der Vyver, M., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. NIH. [Link]
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IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. (2018). World Journal of Pharmaceutical and Medical Research. [Link]
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YEARICK, K., et al. (2007). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. PubMed. [Link]
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Bueren, G. O., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. PMC - NIH. [Link]
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State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (2021). PubMed Central. [Link]
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Hahnel, S. R., et al. (2020). High-content approaches to anthelmintic drug screening. PMC - NIH. [Link]
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Navarrete-Vazquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. PubMed. [Link]
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Viacava, G. E., et al. (2024). New benzimidazole derivative compounds with in vitro fasciolicidal properties. PMC - NIH. [Link]
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In vitro and in vivo experimental models for drug screening and development for Chagas disease. (n.d.). ResearchGate. [Link]
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Pinto, A., et al. (2012). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. PMC - NIH. [Link]
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Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (n.d.). ResearchGate. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 2-Phenylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Phenylbenzimidazole Scaffold
The 2-phenylbenzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3] Its structural similarity to natural purine nucleosides allows it to interact with various biological targets, making it a focal point for the development of novel therapeutic agents.[4] Researchers have successfully synthesized derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5][6][7][8]
The remarkable therapeutic potential of this scaffold lies in its amenability to chemical modification at several key positions. By systematically altering substituents on the phenyl ring, the benzimidazole nucleus, and the imidazole nitrogen, researchers can fine-tune the compound's pharmacological profile. This systematic investigation of how chemical structure relates to biological activity is the essence of Structure-Activity Relationship (SAR) studies. A thorough understanding of the SAR of 2-phenylbenzimidazoles is crucial for optimizing lead compounds, enhancing potency, improving selectivity, and minimizing off-target effects.
This guide provides a comprehensive overview of the key considerations and experimental protocols for conducting SAR studies on 2-phenylbenzimidazole derivatives, with a particular focus on their application as anticancer agents.
General Synthetic Strategies
The synthesis of 2-phenylbenzimidazole derivatives is typically achieved through the condensation of an o-phenylenediamine with a substituted benzoic acid or benzaldehyde.[1][7] The choice of synthetic route often depends on the desired substituents and the reaction conditions.
Key Positions for Modification in SAR Studies
The 2-phenylbenzimidazole scaffold offers three primary regions for chemical modification to explore the SAR:
-
Position 2 (Phenyl Ring): Substituents on this ring can significantly influence the compound's interaction with the target protein's binding pocket. Both electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) should be explored.
-
Benzimidazole Ring (Positions 4, 5, 6, and 7): Modifications on this fused ring system can impact the molecule's overall electronics, solubility, and metabolic stability.
-
Position 1 (Imidazole Nitrogen): Alkylation or acylation at this position can alter the compound's hydrogen bonding capacity and pharmacokinetic properties.
Caption: Key modification points on the 2-phenylbenzimidazole scaffold for SAR studies.
Protocol 1: General Synthesis of 2-Phenylbenzimidazole Derivatives
This protocol describes a common method for the synthesis of 2-phenylbenzimidazoles via the condensation of an o-phenylenediamine and a substituted benzaldehyde using an oxidizing agent.
Materials:
-
Substituted o-phenylenediamine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add sodium metabisulfite (1.2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, add cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-phenylbenzimidazole derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Causality Behind Experimental Choices:
-
Sodium metabisulfite: Acts as a mild and efficient oxidizing agent to facilitate the cyclization and aromatization of the intermediate Schiff base formed from the condensation of the o-phenylenediamine and benzaldehyde.[10][11]
-
Ethanol/Water Solvent System: Provides good solubility for the reactants and facilitates the precipitation of the product upon completion of the reaction.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress, ensuring optimal reaction time and preventing the formation of byproducts.
Biological Evaluation: In Vitro Anticancer Activity
A crucial aspect of SAR studies is the consistent and reliable evaluation of the biological activity of the synthesized compounds. For anticancer drug discovery, in vitro cytotoxicity assays against a panel of human cancer cell lines are a standard starting point.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)[10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized 2-phenylbenzimidazole compounds
-
Positive control drug (e.g., Doxorubicin or Cisplatin)[12][13]
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting the percentage of cell viability against the log of the compound concentration.
Self-Validating System:
-
Positive Control: The inclusion of a known anticancer drug provides a benchmark for the potency of the test compounds and validates the assay's responsiveness.
-
Negative Control: Untreated cells represent 100% viability and are used to normalize the data.
-
Dose-Response Curve: A clear dose-dependent inhibition of cell growth is expected for active compounds, confirming a specific biological effect rather than random toxicity.
Interpreting SAR Data: A Case Study Approach
The ultimate goal of these studies is to establish clear relationships between structural modifications and biological activity. This is often best illustrated through tables that summarize the data.
Table 1: SAR of 2-Phenylbenzimidazole Derivatives as Anticancer Agents
| Compound | R¹ (Benzimidazole) | R² (Phenyl) | IC₅₀ (µM) vs. MCF-7[12] | IC₅₀ (µM) vs. A549[10] |
| 1 | H | H | >100 | >100 |
| 2 | H | 4-OCH₃ | 50.2 | 65.8 |
| 3 | H | 4-Cl | 15.7 | 22.4 |
| 4 | H | 3,4,5-(OCH₃)₃ | 5.8 | 8.1 |
| 5 | 5-NO₂ | 4-Cl | 8.3 | 11.2 |
| 6 | 5-NH₂ | 4-Cl | 25.1 | 30.5 |
| Doxorubicin | - | - | 0.9 | 1.2 |
Analysis of SAR from Table 1:
-
Effect of Phenyl Ring Substitution (R²): The unsubstituted parent compound 1 is inactive. The introduction of an electron-donating methoxy group at the para-position in compound 2 confers moderate activity. A more significant increase in potency is observed with the electron-withdrawing chloro group in compound 3 . The presence of three methoxy groups in compound 4 leads to a substantial enhancement of anticancer activity, suggesting that a specific substitution pattern on the phenyl ring is crucial.[4]
-
Effect of Benzimidazole Ring Substitution (R¹): Comparing compound 3 and 5 , the addition of a nitro group at the 5-position of the benzimidazole ring slightly decreases the activity. The reduction of the nitro group to an amino group in compound 6 further diminishes the potency. This indicates that electron-withdrawing groups on the benzimidazole ring might be detrimental to the activity against these cell lines.
Mechanism of Action: Beyond Cytotoxicity
While cytotoxicity assays are essential for initial screening, understanding the underlying mechanism of action is critical for rational drug design. 2-Phenylbenzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tyrosine Kinases: Several derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][14]
-
DNA Intercalation: Some 2-phenylbenzimidazole-4-carboxamides have been identified as DNA intercalating agents.[15]
-
Inhibition of Topoisomerase II: Certain derivatives may exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[15]
-
Induction of Apoptosis: Active compounds often trigger programmed cell death (apoptosis) in cancer cells.
Protocol 3: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of 2-phenylbenzimidazole derivatives against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized 2-phenylbenzimidazole compounds
-
Positive control inhibitor (e.g., Sorafenib)[12]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value for each compound.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-phenylbenzimidazole derivatives.
Conclusion and Future Directions
The 2-phenylbenzimidazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. Systematic SAR studies, combining rational design, efficient synthesis, and robust biological evaluation, are paramount to unlocking the full potential of this versatile chemical entity. Future research should focus on exploring novel substitution patterns, investigating diverse biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro activity into in vivo efficacy. The integration of computational tools, such as molecular docking and QSAR studies, can further accelerate the drug discovery process by predicting the activity of novel derivatives and providing insights into their binding modes.
References
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El-Sayed, N. A. E., et al. (2019). Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity. Chemical Biology & Drug Design, 93(4), 454-463. [Link]
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Nguyen, V.-T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20543-20551. [Link]
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Atwell, G. J., et al. (1995). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry, 38(19), 3784-3791. [Link]
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Nguyen, V.-T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. National Institutes of Health. [Link]
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Rathee, P. S., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(9), 154-158. [Link]
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Kumar, A., et al. (2012). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. Acta Pharmaceutica, 62(4), 587-598. [Link]
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Nguyen, V.-T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. [Link]
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Singh Rathee, P., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Semantic Scholar. [Link]
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Nguyen, V.-T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. [Link]
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Kumar, A., et al. (2012). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Semantic Scholar. [Link]
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Mackay, F. S., et al. (2008). Synthesis and antitumour evaluation of novel 2-phenylbenzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 640-649. [Link]
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Caliendo, G., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3229. [Link]
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Sadek, K. U., et al. (2015). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science, 42(3), 647-654. [Link]
-
Dai, X.-B., et al. (2024). Synthesis and Biological Evaluation of 2-Amino-1-phenyl-benzimidazole Derivatives as BACE1 Inhibitors. Letters in Drug Design & Discovery, 21(7), 1252-1262. [Link]
-
Li, Y., et al. (2019). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 24(18), 3296. [Link]
-
ResearchGate. (n.d.). Synthesis of different 2-phenyl benzimidazole derivatives 15–55. ResearchGate. [Link]
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(49), 34693-34706. [Link]
-
Kim, Y., et al. (2017). Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB. Archives of Pharmacal Research, 40(4), 469-479. [Link]
-
ResearchGate. (n.d.). The SAR of 2-phenyl-substitued benzimidazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for synthesis of 2-phenylbenzimidazole catalyzed by PS–Fe–salen. ResearchGate. [Link]
-
ResearchGate. (n.d.). Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB. ResearchGate. [Link]
-
Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. [Link]
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Yilmaz, F., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 114. [Link]
-
National Institutes of Health. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. National Institutes of Health. [Link]
-
National Institutes of Health. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. National Institutes of Health. [Link]
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JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Welcome to the Technical Support Center for the synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering data-driven troubleshooting guides and validated workflows to enhance your synthetic success.
Introduction: The Challenge of Synthesizing 2-Arylbenzimidazoles
The synthesis of 2-arylbenzimidazoles, such as this compound, is a cornerstone reaction in medicinal chemistry. These scaffolds are prevalent in a multitude of pharmacologically active agents.[1][2][3][4] The most common approach involves the condensation of o-phenylenediamine (OPD) with an aldehyde, in this case, 4-(trifluoromethyl)benzaldehyde. While seemingly straightforward, this reaction is often plagued by issues that lead to disappointingly low yields.
This guide provides a structured approach to troubleshooting, focusing on identifying the root cause of low yields and implementing logical, evidence-based solutions.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Our troubleshooting guide is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
FAQ 1: My reaction yield is very low. Where should I start troubleshooting?
Low yield is the most common complaint. A systematic approach is crucial. We recommend starting with the fundamentals: reaction conditions and reagent quality. Classical methods often require high temperatures, which can lead to degradation and side reactions.[5]
Initial Diagnostic Workflow:
-
Reagent Purity Check:
-
o-Phenylenediamine (OPD): This reagent is notoriously prone to oxidation, often indicated by a dark coloration (pink, purple, or brown). Oxidized OPD will not participate in the desired reaction and can generate tarry impurities, complicating purification.[6]
-
4-(Trifluoromethyl)benzaldehyde: Aldehydes can oxidize to carboxylic acids upon storage.
-
Solvent Quality: Ensure solvents are anhydrous, especially for reactions sensitive to water.
-
-
Reaction Monitoring (TLC): Do not run the reaction for a fixed time based on a literature procedure. Actively monitor its progress using Thin Layer Chromatography (TLC).[6] This provides critical insights into starting material consumption, product formation, and the emergence of byproducts.
dot
Caption: Initial troubleshooting workflow for low reaction yield.
FAQ 2: My reaction seems to stop or stall, with significant starting material left even after extended time. What's wrong?
A stalled reaction typically points to issues with activation energy or catalyst efficiency. The core of this synthesis is the cyclocondensation, which requires overcoming a significant energy barrier.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: Many traditional protocols require high temperatures to drive the final, dehydrative cyclization step.[5] If you are running the reaction at room temperature or with gentle heating, it may be insufficient.
-
Catalyst Inefficiency or Absence: While the reaction can proceed without a catalyst, it is often slow and low-yielding.[5][9] The catalyst's role is to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine.
-
Solution: Introduce or optimize the catalyst. A wide range of catalysts have been successfully employed, from simple Brønsted/Lewis acids to heterogeneous catalysts.[6][11]
-
Acid Catalysts: p-Toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or even acidic ionic liquids can be effective.[11][12]
-
Metal Catalysts: Catalysts like FeCl₃, Cu(II) sulfate, and various nano-catalysts have been reported to give excellent yields under mild conditions.[13][14]
-
Catalyst Loading: The amount of catalyst is critical. Both too little and too much can negatively impact the yield.[11][15] Perform a loading study to find the optimal concentration.
-
-
| Catalyst Type | Typical Loading (mol%) | Reported Advantages | Reference |
| p-TsOH | 10-20 | Inexpensive, effective | [12] |
| FeCl₃ | 5-10 | Mild conditions, good yields | [13] |
| MgO@DFNS | 10 wt% | Heterogeneous, reusable, high yield (95%) | [15] |
| ZnFe₂O₄ (nano) | 10 | Reusable, high yields under ultrasound | [13] |
FAQ 3: My TLC plate shows multiple spots, and the desired product is not the major one. How can I control selectivity?
The formation of multiple byproducts is a common issue that directly consumes starting materials and lowers the yield of the target compound.
Primary Side Reaction: Formation of 1,2-Disubstituted Benzimidazoles
The most common side product is a 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[6]
Controlling Selectivity:
-
Stoichiometry Control: To favor the formation of the desired 2-substituted product, use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine relative to the aldehyde.[6]
-
Solvent Choice: The polarity of the solvent can dramatically influence the reaction pathway. Non-polar solvents may favor the desired product, while more polar solvent systems (e.g., water-ethanol mixtures) can sometimes promote the formation of the 1,2-disubstituted byproduct.[6] However, many modern "green" protocols successfully use polar solvents like ethanol or even water, often in combination with a specific catalyst or energy source (like microwaves) to control selectivity.[10][16][17][18]
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of o-phenylenediamine, which is a key source of colored impurities and side products.[6]
dot
Caption: Desired reaction pathway versus a common side reaction.
FAQ 4: I have a good product spot on TLC, but I'm losing most of it during purification. What are the best practices?
Product loss during workup and purification can be mistaken for a low reaction yield.
Work-up and Purification Strategy:
-
Precipitation: Upon completion, many benzimidazole syntheses involve pouring the reaction mixture into ice-cold water to precipitate the crude product.[19] This is effective for separating the relatively non-polar product from polar solvents and reagents.
-
Recrystallization: This is the most common method for purifying 2-arylbenzimidazoles.
-
Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility, column chromatography is necessary.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC.[6]
-
Optimized Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Microwave-Assisted Catalytic Synthesis
This method leverages the efficiency of microwave heating to achieve high yields in a short time, aligning with green chemistry principles.[10][19]
-
Reagent Preparation: In a 10 mL microwave-safe vessel, combine o-phenylenediamine (1.0 mmol, 108 mg), 4-(trifluoromethyl)benzaldehyde (1.0 mmol, 174 mg), and a catalyst (e.g., 10 mol% p-TsOH or 10 wt% MgO@DFNS).
-
Solvent Addition: Add 3-5 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes at a power of 300 W.[10]
-
Reaction Monitoring: After the initial time, cool the vessel, take an aliquot, and check for completion by TLC (e.g., 3:1 hexane/ethyl acetate).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into 20 mL of ice-cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from hot ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis with Catalyst
This protocol uses standard laboratory equipment and a common acid catalyst.
-
Reaction Setup: To a solution of o-phenylenediamine (10 mmol, 1.08 g) in a suitable solvent like ethanol (20 mL) in a round-bottom flask, add 4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g) and a catalyst (e.g., 10 mol% FeCl₃).[6][13]
-
Heating: Stir the reaction mixture and heat to reflux (approx. 78°C for ethanol).
-
Reaction Monitoring: Monitor the reaction progress by TLC every hour.[6] The reaction may take several hours to complete (a reported similar reaction took 6 hours).[2]
-
Work-up: After completion (disappearance of starting materials), cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, pour the mixture into ice water.
-
Purification: Collect the crude product by filtration and purify by recrystallization from ethyl acetate or ethanol.
References
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Royal Society of Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the final step of the benzimidazole synthesis. ResearchGate. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). This compound. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Effect of solvents on preparation of 2-phenylbenzimidazole. ResearchGate. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018). OPTIMIZATION OF THE SYNTHESIS OF 2-SUBTITUTED BENZIMIDAZOLES CATALYZED BY AL-PILC UNDER MICROWAVE IRRADIATION. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different solvents on the synthesis of 2-phenylbenzimidazole under ultrasound. ResearchGate. Retrieved from [Link]
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2013). Temperature effect on dual fluorescence of 2-(2'-hydroxyphenyl)benzimidazole and its nitrogen substituted analogues. PubMed. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. Retrieved from [Link]
-
Journal of Molecular Pharmaceutics & Organic Process Research. (2025). Green Synthesis and Optimization of 2-Phenylbenzimidazole via Microwave-Assisted Cyclocondensation: A Sustainable Approach in Organic Process Research. OMICS International. Retrieved from [Link]
-
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Retrieved from [Link]
-
Asian Journal of Nanosciences and Materials. (2020). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Asian Journal of Nanosciences and Materials. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Retrieved from [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives. Google Patents.
-
NIH National Center for Biotechnology Information. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. PubChem. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM. Retrieved from [Link]
-
Bangladesh Pharmaceutical Journal. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Bangladesh Pharmaceutical Journal. Retrieved from [Link]
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review » Growing Science [growingscience.com]
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- 20. ijpsm.com [ijpsm.com]
Technical Support Center: Troubleshooting Side Reactions in Phillips Benzimidazole Synthesis
Welcome to the technical support center for the Phillips benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this robust reaction for the synthesis of benzimidazole derivatives. As a widely employed method, the Phillips synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids under acidic conditions, is valued for its directness. However, like any chemical transformation, it is not without its nuances. Undesired side reactions can lead to reduced yields, complex purification challenges, and ultimately, delays in research and development timelines.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and the factors that govern the formation of byproducts. We aim to equip you with the knowledge to not only solve common problems but also to proactively optimize your synthetic protocols for maximal efficiency and purity.
Understanding the Core Reaction and Its Competitors
The Phillips benzimidazole synthesis proceeds through the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.[1] While this is the desired pathway, several competing reactions can occur, leading to a range of side products. The reaction temperature, nature of the carboxylic acid and the o-phenylenediamine, and the type and concentration of the acid catalyst all play a critical role in directing the reaction towards the intended product.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common problems encountered during the Phillips benzimidazole synthesis in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.
Issue 1: Low Yield of the Desired Benzimidazole and Formation of an Uncyclized Intermediate
Question: I am observing a significant amount of a higher molecular weight byproduct that appears to be the N,N'-diacyl-o-phenylenediamine, and my yield of the desired 2-substituted benzimidazole is low. What is causing this, and how can I promote cyclization?
Answer:
Causality: The formation of the N,N'-diacyl-o-phenylenediamine is a common side reaction where both amino groups of the o-phenylenediamine are acylated by the carboxylic acid before the intramolecular cyclization can occur. This is particularly prevalent under conditions that favor acylation over the subsequent cyclization and dehydration steps. While the initial N-acylation is a necessary step, the second acylation is a competing and often irreversible side reaction.
Troubleshooting Protocol:
-
Optimize Stoichiometry:
-
Initial Approach: A 1:1 molar ratio of o-phenylenediamine to carboxylic acid is the standard starting point.[4]
-
Troubleshooting Step: If N,N'-diacylation is observed, consider using a slight excess of the o-phenylenediamine (e.g., 1.1 to 1.2 equivalents). This can increase the probability of the mono-acylated intermediate forming and cyclizing before a second molecule of the carboxylic acid can react.
-
-
Control Reaction Temperature:
-
Initial Approach: The Phillips reaction is often run at elevated temperatures, sometimes exceeding 180 °C, particularly with less reactive aromatic carboxylic acids.[2]
-
Troubleshooting Step: High temperatures can sometimes accelerate the rate of the second acylation. If di-acylation is a problem, try running the reaction at a lower temperature for a longer period. Conversely, for some substrates, a higher temperature might be necessary to overcome the activation energy for the cyclization and dehydration steps. A systematic temperature screen is recommended.
-
-
Choice and Concentration of Acid Catalyst:
-
Initial Approach: 4N HCl is a commonly used catalyst.[1]
-
Troubleshooting Step: The concentration of the acid catalyst is crucial. Insufficient acid may not effectively catalyze the cyclization and dehydration. Conversely, excessively high acid concentrations can lead to the protonation of both amino groups of the starting material, reducing its nucleophilicity and slowing down the initial acylation. Experiment with different concentrations of HCl or consider alternative acid catalysts like p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA), which can also act as dehydrating agents.[3][5]
-
-
Purification Strategy:
-
If the N,N'-diacyl side product has formed, it can often be separated from the desired benzimidazole by column chromatography. Due to the presence of two amide bonds, the di-acylated product is typically more polar than the corresponding benzimidazole.
-
Issue 2: Formation of a Seven-Membered Ring Side Product (Benzodiazepine)
Question: My reaction is producing an unexpected isomer with a different ring system. Mass spectrometry suggests it might be a benzodiazepine derivative. Under what conditions does this occur?
Answer:
Causality: While more commonly observed in reactions of o-phenylenediamine with ketones or β-dicarbonyl compounds, the formation of a 1,5-benzodiazepine ring system is a potential side reaction under certain conditions, especially if the carboxylic acid starting material can be converted in situ to a species that can react with two molecules of the diamine or if impurities are present.[6][7][8][9] The mechanism typically involves the reaction of two molecules of o-phenylenediamine with a three-carbon electrophilic unit.
Troubleshooting Protocol:
-
Purity of Starting Materials:
-
Initial Approach: Use high-purity o-phenylenediamine and carboxylic acid.
-
Troubleshooting Step: Ensure your carboxylic acid is free from impurities that could act as a three-carbon electrophile. For example, if using a β-keto acid, decarboxylation followed by condensation could lead to benzodiazepine formation. Purify your starting materials if their purity is questionable.
-
-
Reaction Conditions:
-
Initial Approach: Standard Phillips conditions (e.g., reflux in 4N HCl).
-
Troubleshooting Step: The formation of benzodiazepines is often favored by specific catalysts and reaction conditions that may differ from those optimal for benzimidazole synthesis.[6][7] Sticking to the established Phillips protocol with a strong mineral acid like HCl generally favors the formation of the five-membered benzimidazole ring. Avoid using Lewis acids that are known to promote benzodiazepine synthesis unless that is the desired product.
-
Issue 3: Formation of Bis-Benzimidazole and Other Oligomeric Byproducts
Question: I am observing a high molecular weight byproduct that appears to be a bis-benzimidazole. How is this forming and how can I prevent it?
Answer:
Causality: The formation of bis-benzimidazoles typically occurs when using a dicarboxylic acid as a starting material, where both carboxylic acid groups react with an o-phenylenediamine. It can also occur if an intermediate formed during the reaction can further react with another molecule of o-phenylenediamine. For example, if using malonic acid, the initially formed benzimidazole-2-acetic acid can potentially react with another equivalent of o-phenylenediamine under harsh conditions.
Troubleshooting Protocol:
-
Stoichiometry with Dicarboxylic Acids:
-
Initial Approach: When using a dicarboxylic acid to synthesize a bis-benzimidazole, a stoichiometry of approximately 2:1 (o-phenylenediamine to dicarboxylic acid) is a logical starting point.
-
Troubleshooting Step: If incomplete reaction or the formation of mono-benzimidazole-mono-carboxylic acid is observed, adjusting the stoichiometry and reaction time is necessary. Pushing the reaction to completion with a slight excess of the diamine and ensuring adequate reaction time and temperature is key.
-
-
Preventing Oligomerization with Monocarboxylic Acids:
-
Initial Approach: Use a 1:1 stoichiometry of o-phenylenediamine to monocarboxylic acid.
-
Troubleshooting Step: If oligomeric products are observed, this may be due to side reactions of the substituent on the carboxylic acid. In such cases, lowering the reaction temperature and carefully controlling the stoichiometry can help minimize these side reactions.
-
Issue 4: Product Discoloration and Degradation of Starting Materials
Question: My final product is highly colored (brown or black), and I suspect my o-phenylenediamine is degrading under the reaction conditions. How can I mitigate this?
Answer:
Causality: o-Phenylenediamines are susceptible to oxidation, especially at elevated temperatures and in the presence of air. This oxidation can lead to the formation of colored, polymeric materials, which can contaminate the final product and reduce the yield.[4] The acidic reaction medium can also contribute to the degradation of the diamine if the reaction is heated for prolonged periods.
Troubleshooting Protocol:
-
Purity and Handling of o-Phenylenediamine:
-
Initial Approach: Use high-purity o-phenylenediamine.
-
Troubleshooting Step: Use freshly purified o-phenylenediamine. If the starting material is discolored, it can be purified by recrystallization or by treatment of an aqueous solution with sodium dithionite and activated carbon.[4] Store o-phenylenediamine under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
-
Inert Atmosphere:
-
Initial Approach: Running the reaction open to the atmosphere.
-
Troubleshooting Step: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation of the o-phenylenediamine.
-
-
Reaction Time and Temperature:
-
Initial Approach: Prolonged heating to drive the reaction to completion.
-
Troubleshooting Step: Minimize the reaction time at high temperatures. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.
-
-
Purification of the Final Product:
-
Initial Approach: Standard workup and purification.
-
Troubleshooting Step: If the product is colored, treatment with activated carbon during recrystallization can help remove colored impurities.[10]
-
Data Summary and Reaction Schematics
To provide a clearer understanding of the competing reaction pathways, the following diagram illustrates the desired Phillips synthesis alongside the major side reactions.
Caption: Main and Side Reaction Pathways in Phillips Benzimidazole Synthesis.
The following table summarizes the influence of key reaction parameters on the formation of the desired benzimidazole versus the N,N'-diacyl side product.
| Parameter | Condition Favoring Benzimidazole | Condition Favoring N,N'-Diacyl Side Product | Rationale |
| Stoichiometry | Slight excess of o-phenylenediamine | Excess of carboxylic acid | An excess of the diamine increases the likelihood of the mono-acylated intermediate cyclizing before encountering another molecule of the carboxylic acid. |
| Temperature | Optimal (substrate-dependent) | Excessively high temperatures | High temperatures can accelerate the rate of the second acylation. However, sufficient heat is needed for cyclization. |
| Acid Catalyst | Optimal concentration (e.g., 4N HCl) | Too low or too high concentration | The acid catalyzes both the acylation and the cyclization/dehydration. An optimal concentration is required to balance these steps. |
Conclusion
The Phillips benzimidazole synthesis is a powerful tool in the arsenal of the synthetic chemist. However, a thorough understanding of the potential side reactions and the factors that influence their formation is paramount for achieving high yields and pure products. By systematically evaluating and optimizing reaction parameters such as stoichiometry, temperature, and catalysis, researchers can effectively troubleshoot and mitigate the formation of unwanted byproducts. This guide provides a starting point for this optimization process, and we encourage you to consult the cited literature for further details on specific substrates and reaction conditions.
References
- IJTSRD (2020). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, Volume-4, Issue-3.
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link].
-
MDPI (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link].
- Omicsonline (2025). Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensificatio. J Mol Pharm Org Process Res 13: 269.
-
NIH (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link].
-
PMC (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Available at: [Link].
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis.
-
Semantic Scholar (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link].
-
ResearchGate (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link].
-
ResearchGate (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available at: [Link].
-
ResearchGate (2019). (PDF) Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). Available at: [Link].
-
PMC (2020). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available at: [Link].
-
ResearchGate (2019). (PDF) SYNTHESIS OF 1, 5-BENZODIAZEPINE DERIVATIVES VIA THREE COMPONENT CONDENSATION UNDER MILD CONDITIONS. Available at: [Link].
-
ResearchGate (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial. Available at: [Link].
-
MDPI (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Available at: [Link].
-
ijariie.com (2022). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Available at: [Link].
-
RSC Publishing (2017). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Available at: [Link].
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link].
-
Oriental Journal of Chemistry (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link].
-
NIH (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link].
-
ResearchGate (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link].
-
RSC Publishing (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link].
-
Beilstein Journals (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link].
-
PMC (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. Available at: [Link].
-
PMC (2020). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Available at: [Link].
-
ACS Publications (2021). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Available at: [Link].
-
ResearchGate (2021). (PDF) A Facile Access to 1, 2-Disubstituted Benzimidazoles and 2, 3-Dihydro-1H-Perimidines Using Biogenically Synthesized Single Phase δ-MnO2 NPs Catalyst and its Dye Removal Study. Available at: [Link].
-
PMC (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link].
-
PMC (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available at: [Link].
-
Bentham Science (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link].
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Arylbenzimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-arylbenzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Benzimidazoles are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during their synthesis and optimize your reaction conditions for high-yield, high-purity products.
Understanding the Core Reaction: The Phillips-Ladenburg Condensation
The most common and versatile method for synthesizing 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde or a carboxylic acid (or its derivatives). This reaction, often referred to as the Phillips-Ladenburg condensation, proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole ring system.[4][5]
While the reaction appears straightforward, its success is highly dependent on a careful balance of several parameters. This guide will delve into the nuances of optimizing these conditions to overcome common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues that you may encounter during the synthesis of 2-arylbenzimidazoles in a question-and-answer format.
Low or No Product Yield
Question: I am not getting any, or very little, of my desired 2-arylbenzimidazole product. What are the likely causes and how can I fix this?
Answer: Low or no product yield is a common frustration. The root cause often lies in one or more of the following areas:
-
Inadequate Catalyst Activity: The condensation reaction is often catalyzed by an acid or a Lewis acid. If you are using a catalyst, its choice and concentration are critical.
-
Troubleshooting:
-
Catalyst Screening: If one catalyst is not working, consider screening others. A variety of catalysts have been successfully employed, including mineral acids (like HCl), Lewis acids (such as FeCl₃, ZnCl₂, Er(OTf)₃), and solid-supported catalysts (e.g., silica-supported periodic acid).[3][4][6][7] The choice of catalyst can significantly impact the reaction rate and yield.
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 5-10 mol% is a good starting point. Both too little and too much catalyst can be detrimental.
-
Catalyst Deactivation: Some catalysts can be deactivated by impurities in the starting materials or solvent. Ensure your reagents are of appropriate purity.
-
-
-
Sub-optimal Reaction Temperature: The reaction rate is highly sensitive to temperature.
-
Troubleshooting:
-
Increase Temperature: Many benzimidazole syntheses require elevated temperatures to proceed at a reasonable rate.[5][8] If you are running the reaction at room temperature, try heating it. Refluxing in a suitable solvent is a common practice.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[9]
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.
-
Troubleshooting:
-
Solvent Polarity: The choice of solvent can influence the reaction's success. While polar aprotic solvents like acetonitrile or DMF are common, greener alternatives like ethanol or even water have been shown to be effective, sometimes leading to improved yields and easier work-up.[10][11]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can be highly effective and environmentally friendly.[5][12]
-
-
-
Starting Material Quality: The purity of your o-phenylenediamine and aldehyde is paramount.
-
Troubleshooting:
-
Purification: Purify your starting materials if their quality is questionable. o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities and side reactions.
-
Stoichiometry: While a 1:1 stoichiometry is often used, a slight excess of the aldehyde (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[4]
-
-
Formation of Side Products and Impurities
Question: My reaction is producing a mixture of products, making purification difficult. What are the common side products and how can I suppress their formation?
Answer: The formation of side products is a frequent challenge. Understanding the potential side reactions is key to minimizing them.
-
Common Side Products:
-
1,2-Disubstituted Benzimidazoles: This can occur if the aldehyde reacts with both amino groups of the o-phenylenediamine.[7]
-
Over-oxidation Products: If an oxidizing agent is used or if the reaction is exposed to air for extended periods at high temperatures, oxidation of the benzimidazole ring or other functional groups can occur.
-
Polymerization: Aldehydes, especially in the presence of strong acids, can undergo self-condensation or polymerization.
-
-
Troubleshooting and Prevention:
-
Control of Stoichiometry: To avoid the formation of 1,2-disubstituted products, a slight excess of the o-phenylenediamine can be used. Conversely, if the 1,2-disubstituted product is desired, an excess of the aldehyde and a suitable catalyst like Er(OTf)₃ can be employed.[7]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially when using sensitive substrates.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. Stopping the reaction once the starting materials are consumed can prevent the formation of degradation products from prolonged heating.
-
Choice of Oxidant (if applicable): When the synthesis involves an oxidative cyclization step, the choice and amount of the oxidant are critical. Milder oxidants or catalytic amounts are often preferred to avoid over-oxidation.
-
Reaction is Sluggish or Stalls
Question: My reaction starts but then seems to stop before completion. What could be causing this and how do I push it to completion?
Answer: A stalled reaction can be due to several factors, often related to the reaction equilibrium or catalyst deactivation.
-
Causality and Troubleshooting:
-
Reversibility of Schiff Base Formation: The initial formation of the Schiff base is a reversible reaction. The removal of water, a byproduct of this step, can drive the equilibrium towards the product.
-
Solution: Use of a Dean-Stark apparatus to azeotropically remove water can be effective, especially in non-polar solvents. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can also help.
-
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst.
-
Solution: This is more difficult to overcome. Sometimes, using a heterogeneous catalyst that can be easily separated from the product can be beneficial.
-
-
Insufficient Energy Input: The activation energy for the cyclization step may not be reached.
-
Solution: As mentioned earlier, increasing the temperature or switching to microwave irradiation can provide the necessary energy to overcome this barrier.
-
-
Experimental Protocols and Data
To provide a practical starting point, here are some representative protocols and a table summarizing reaction conditions from the literature.
Protocol 1: Conventional Synthesis using an Acid Catalyst
This protocol is a general method adapted from the principles of the Phillips condensation.[4][8]
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.1 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., 10% NaOH solution) until the product precipitates.[9]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-arylbenzimidazole.
Protocol 2: Green Synthesis in Water
This protocol highlights a more environmentally benign approach.[10][11]
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in water (10 mL).
-
Heat the mixture to 75-80 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
Table 1: Comparison of Reaction Conditions for 2-Arylbenzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 2-4 h | High | [4][8] |
| None | Water | 75-80 | 30-60 min | Excellent | [10][11] |
| Er(OTf)₃ | Neat | 80 | 2-5 min | 75-99 | [7] |
| H₅IO₆-SiO₂ | Acetonitrile | Room Temp | 15-30 min | High | [6] |
| Microwave | Water/Ethyl Acetate | N/A | 5-15 min | High | [9] |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aldehyde.
Caption: Mechanism of 2-arylbenzimidazole synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot a failed or low-yielding reaction.
Caption: Troubleshooting workflow for synthesis.
References
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. Available at: [Link]
-
Synthesis of 2-Arylbenzimidazoles in Water | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 2-Arylbenzimidazoles in Water: Synthetic Communications - Taylor & Francis. Available at: [Link]
-
Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min - ResearchGate. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]
-
microwave assisted synthesis of 2-aryl benzimidazole - Sciforum. Available at: [Link]
-
Synthetic Approaches to 2-Arylbenzimidazoles: A Review - ResearchGate. Available at: [Link]
-
Synthetic Approaches to 2-Arylbenzimidazoles: A Review - Ingenta Connect. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]
-
(PDF) Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions - ResearchGate. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PubMed Central. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. Available at: [Link]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. ijariie.com [ijariie.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Solubility Solutions for 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Introduction: Understanding the Challenge
Welcome to the technical support guide for 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (CAS No. 400073-79-2). This compound, like many benzimidazole derivatives, possesses a rigid, planar structure and a lipophilic trifluoromethyl group, contributing to its characteristically low aqueous solubility.[1][2][3] This property is a significant hurdle in bioassay development, often leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4][5]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and validated protocols to overcome these solubility challenges, ensuring the integrity and reproducibility of your bioassays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: My compound stock in 100% DMSO is clear, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?
A: This is a classic case of a "solvent shift."[6] While this compound is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced to a predominantly aqueous environment like cell culture media or assay buffer.[7] The clear DMSO stock does not guarantee solubility in the final assay medium; you are likely exceeding the compound's kinetic solubility limit in your buffer.[6]
Q2: What is the maximum final concentration of DMSO I can safely use in my cell-based assay?
A: This is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.5% v/v without significant cytotoxicity.[8] Some robust lines may tolerate up to 1%, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[8] It is critical to run a vehicle control experiment (your assay medium + the highest concentration of DMSO used) to determine the tolerance of your specific cell line.[9][10] Concentrations above 1% can inhibit cell proliferation and may even begin to dissolve cell membranes.[8][11]
Q3: Can I just sonicate or heat the assay plate to redissolve the precipitate?
A: While gentle warming (e.g., to 37°C) or in-well sonication can sometimes help redissolve precipitated compounds, these are often temporary fixes.[5][12] The compound may crash out of solution again over the course of a longer incubation period. Sonication is a useful tool for ensuring a compound is fully dissolved in its initial stock solution but is less reliable as a primary solubilization method in the final assay plate.[5]
Q4: I'm observing high variability between replicate wells. Could this be a solubility issue?
A: Absolutely. Inconsistent results are a hallmark of poor solubility. If a compound is precipitating, the amount of soluble, active compound can vary significantly from well to well, leading to erratic data.[5] Even invisible micro-precipitates can skew results. It is crucial to address the solubility issue before proceeding with dose-response experiments.
Part 2: In-Depth Troubleshooting Guide
When standard dilution protocols fail, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving persistent solubility problems.
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue: Compound Crashes Out of Aqueous Solution
-
Causality: The core issue is the large polarity difference between your DMSO stock and the aqueous assay buffer. Benzimidazole derivatives are known to have limited water solubility.[1] The trifluoromethylphenyl moiety further increases the lipophilicity (hydrophobicity) of the molecule, making it prone to precipitation.
-
Troubleshooting Steps:
-
Verify DMSO Quality and Concentration: Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can lower its solvating power for hydrophobic compounds. Crucially, confirm your final DMSO concentration is as low as possible, ideally ≤0.5%.[8]
-
Optimize Dilution Technique: Avoid serial dilutions in aqueous buffer, as the compound may precipitate at intermediate steps. The best practice is to perform serial dilutions in 100% DMSO and then add a small aliquot of each DMSO concentration directly to the final assay medium.[5]
-
Determine the Kinetic Solubility Limit: Before running a full experiment, determine the maximum concentration at which your compound remains soluble in the final assay buffer. This can be done by preparing a series of dilutions and measuring turbidity via light scattering at a high wavelength (e.g., >600 nm) or by visual inspection after a relevant incubation period.[12] Do not test concentrations above this limit.
-
Issue: Cell Toxicity Observed in Vehicle Control
-
Causality: The solvent itself, typically DMSO, is causing cellular stress or death, which can confound the interpretation of your compound's activity.[9][11]
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: This is the most effective solution. If you need to test a high concentration of your compound (e.g., 100 µM), you may need to prepare a more concentrated DMSO stock (e.g., 40 mM to achieve 100 µM with 0.25% DMSO) if the compound's solubility in DMSO allows.
-
Reduce Incubation Time: If your assay endpoint can be measured at an earlier time point, reducing the cells' exposure time to DMSO may mitigate toxicity.
-
Switch to an Alternative Solubilizer: If DMSO toxicity is unavoidable, consider using a cyclodextrin-based formulation, which is generally much less toxic to cells.[10][13]
-
Part 3: Advanced Solubilization Strategies & Protocols
Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that is water-soluble.[15][16] This is a powerful technique for increasing aqueous solubility while minimizing solvent toxicity.[13][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a favorable safety profile.[17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 1: Preparation of a 10 mM Stock using HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). This may require gentle warming and stirring to fully dissolve.
-
Weigh Compound: Accurately weigh out the required amount of this compound (M.W. = 262.23 g/mol ).[2]
-
Initial Suspension: Add a small amount of the 40% HP-β-CD solution to the solid compound to create a paste.
-
Dissolution: Gradually add the remaining HP-β-CD solution while vortexing or sonicating. The solution should become clear. This process may take 30-60 minutes.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Usage: This aqueous stock can now be diluted directly into your assay medium. Remember to include a vehicle control containing the corresponding concentration of the HP-β-CD solution.
Strategy 2: Co-Solvent Systems
For some assays, particularly non-cellular biochemical assays, a co-solvent system can be effective.[18][] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[]
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| DMSO | Organic Solvent | Dissolves a wide range of compounds; well-established.[20] | Can precipitate on aqueous dilution; potential for cell toxicity.[6][9] | Initial screening; stock solution preparation. |
| Co-solvents (e.g., PEG 400, Ethanol) | Reduces solvent polarity.[] | Can increase solubility beyond DMSO alone. | Potential for assay interference; may have own toxicity profile.[9] | Biochemical assays; formulation development. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation via inclusion complex.[14][15] | Significantly increases aqueous solubility; low cytotoxicity.[13] | May not work for all molecules; requires optimization. | Cell-based assays; reducing DMSO toxicity. |
| pH Adjustment | Ionization of the compound. | Simple and effective for ionizable compounds.[] | Limited by pH tolerance of the assay/cells; benzimidazole pKa may require low pH.[1] | Assays with a wide pH tolerance. |
Part 4: Validated Experimental Protocols
Protocol 2: Standard Preparation of a 10 mM DMSO Stock Solution
-
Pre-analysis: Ensure you are using high-purity, anhydrous DMSO (≤0.05% water).
-
Weigh Compound: Weigh 2.62 mg of this compound into a sterile, appropriate vial (e.g., glass or polypropylene).
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes until the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound precipitation over time.[5][21]
Protocol 3: Dilution into Final Assay Medium (Example for a 10 µM final concentration)
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO).
-
Final Dilution: Add a small volume of the DMSO stock directly to your final assay medium.
-
Using 1 mM Stock: To achieve a 10 µM final concentration with 1% DMSO, add 10 µL of the 1 mM stock to 990 µL of assay medium.
-
Using 10 mM Stock: To achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of assay medium.
-
-
Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by gentle vortexing or by pipetting up and down. Do not allow the concentrated DMSO to sit unmixed in the aqueous buffer.
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of 100% DMSO to the assay medium (e.g., 1 µL of DMSO per 999 µL of medium for a 0.1% control).
By implementing these structured troubleshooting guides and protocols, you can effectively manage the solubility of this compound, leading to more accurate, reliable, and reproducible bioassay data.
References
-
Popov, D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link][15]
-
Solubility of Things. (n.d.). Benzimidazole derivative. Solubility of Things. [Link][22]
-
Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link][17]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link][16]
-
Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link][9]
-
Pharmapproach. (2024). Compexation of poorly water soluble drug with cyclodextrin. Pharmapproach. [Link][14]
-
Popov, D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link][13]
-
Fathima, N., et al. (2013). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. National Institutes of Health. [Link][23]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. [Link][1]
-
National Center for Biotechnology Information. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. PubChem Compound Database. [Link][2]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. [Link][11]
-
Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link][7]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link][8]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link][20]
-
Bohnert, T., & Kerns, E. H. (2005). In vitro solubility assays in drug discovery. PubMed. [Link][4]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link][24]
-
Garessus, D., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link][10]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link][5]
-
Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. PubMed Central. [Link][25]
-
Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link][12]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link][21]
-
Solubility of Things. (n.d.). 2-phenylbenzimidazole. Solubility of Things. [Link][3]
Sources
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole | C14H9F3N2 | CID 621761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
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- 25. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Welcome to the Technical Support Center for the crystallization of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing upon established scientific principles and field-proven insights, this document provides a structured, in-depth approach to troubleshooting and optimizing your crystallization experiments.
Introduction: The Crystallization Challenge
This compound is a molecule of significant interest in medicinal chemistry. However, like many aromatic, planar molecules, its crystallization can be challenging. Issues such as poor solubility, "oiling out," and the formation of small or impure crystals are common hurdles. The presence of the trifluoromethyl group can further influence solubility and crystal packing.[1] This guide will address these issues in a practical, question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm not getting any crystals. Where do I start?
A1: The first step is a systematic solvent screening process. The formation of crystals is critically dependent on achieving a state of supersaturation, which is highly influenced by the choice of solvent. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Initial Solvent Screening Protocol:
-
Small-Scale Tests: In separate small vials, test the solubility of a few milligrams of your compound in approximately 0.5 mL of a range of solvents with varying polarities.
-
Observe at Room Temperature: Note the solubility of the compound in each solvent at ambient temperature.
-
Heat and Observe: Gently heat the vials to the boiling point of the solvent and observe if the compound dissolves completely.
-
Cool Down: Allow the solutions where the compound fully dissolved upon heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
Solvent Selection Guide (Qualitative)
| Solvent Class | Example Solvents | Expected Solubility of this compound | Suitability for Recrystallization |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate to good, especially when hot. | Good potential. Often used in mixed solvent systems with water. |
| Aprotic Polar | Acetone, Ethyl Acetate | Good, especially when hot. Ethyl acetate is a known successful solvent.[2][3] | Excellent potential. Slow evaporation from ethyl acetate has yielded high-quality crystals.[2][3] |
| Aprotic Nonpolar | Toluene, Hexane, Benzene | Low to moderate in toluene and benzene (hot); very low in hexane. Benzene was used in its synthesis.[3] | Toluene and benzene may be suitable. Hexane is a good candidate for an anti-solvent. |
| Chlorinated | Dichloromethane, Chloroform | Good. | May be too good of a solvent, making it difficult to achieve supersaturation upon cooling. Can be used for layering techniques. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate. | Potential for use in mixed solvent systems. |
Q2: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded at a temperature above the compound's melting point. The resulting oil is often an impure, amorphous state of your compound.
Causality and Troubleshooting Workflow for Oiling Out:
Caption: Decision workflow for addressing "oiling out".
Detailed Protocols to Prevent Oiling Out:
-
Reduce the Concentration: Add more hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool more slowly.
-
Slow Cooling: Insulate the crystallization flask (e.g., with glass wool or by placing it in a beaker of hot water that is allowed to cool to room temperature) to slow the cooling rate.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., ethyl acetate or acetone) and then slowly add a miscible anti-solvent (e.g., hexane or water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: My crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of many small crystals indicates that the rate of nucleation is much higher than the rate of crystal growth. To obtain larger crystals, you need to slow down the crystallization process to favor the growth of existing crystals over the formation of new ones.
Strategies for Growing Larger Crystals:
-
Slower Cooling: As mentioned previously, slower cooling rates are paramount for growing larger crystals.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will lead to a less supersaturated solution upon cooling, slowing down the crystallization process.
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals for X-ray diffraction.
-
Dissolve your compound in a good, volatile solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a poor, more volatile solvent (e.g., hexane).
-
Over time, the poor solvent will slowly diffuse into the vial containing your compound, gradually inducing crystallization.
-
Caption: Conceptual diagram of a vapor diffusion setup.
Q4: My crystallization yield is very low. What are the likely causes and how can I improve it?
A4: A low yield can result from several factors, from using too much solvent to premature crystallization.
Troubleshooting Low Crystallization Yield:
| Cause | Explanation | Solution |
| Excess Solvent | Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[4] | After filtering the initial crystals, concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals.[4] |
| Premature Crystallization | If crystallization occurs too quickly at a high temperature, impurities can be trapped, and the full potential yield may not be achieved upon further cooling. | Ensure all the compound is fully dissolved at the boiling point of the solvent before cooling. If necessary, add a small amount of additional hot solvent. |
| Incomplete Crystallization | The solution may not have been cooled to a low enough temperature to maximize crystal formation. | After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes. Gently scratching the inside of the flask with a glass rod can also induce further crystallization. |
| Washing with Warm Solvent | Washing the collected crystals with warm or room-temperature solvent can dissolve some of the product. | Always wash the crystals with a small amount of ice-cold crystallization solvent. |
Q5: Could polymorphism be affecting my results?
A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for many organic molecules. Different polymorphs can have different solubilities, melting points, and stabilities. While there are no specific reports of polymorphism for this compound found in the literature, it is a factor to consider if you observe inconsistent crystal habits or melting points between batches.
Indicators of Potential Polymorphism:
-
Different crystal shapes (e.g., needles vs. plates) from the same solvent under slightly different conditions.
-
Variable melting points for different batches of crystals.
-
Changes in the solid state upon storage.
If polymorphism is suspected, advanced characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR would be required for confirmation.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Domanski, M. et al. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 351-356. [Link]
-
Fathima, N., Krishnamurthy, M. S., & Begum, N. S. (2013). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(2), o264. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(7), o760. [Link]
-
El-Sayed, M. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
-
Moriñigo, R., et al. (2001). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Veterinary Journal, 161(1), 68-75. [Link]
-
Myerson, A. S. (1998). Coping with crystallization problems. Chemical Engineering Progress, 94(6), 41-48. [Link]
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El-Sayed, M. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
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Pineda-Alegría, J. A., et al. (2023). Molecular Interaction and Biological Activity of Fatty Acids and Sterols: An In Silico and In Vitro Approach Against Haemonchus contortus. Molecules, 28(22), 7529. [Link]
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Szczębara, E., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section C: Structural Chemistry, 77(6), 263-270. [Link]
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Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]
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PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. [Link]
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Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
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Gerasimova, Y. S., et al. (2022). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Molecules, 27(19), 6529. [Link]
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Chadha, R., & Saini, A. (2013). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Drug delivery and translational research, 3(4), 309–322. [Link]
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Bansal, S., et al. (2022). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]
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Ak, M. (2014). Syntheses, characterization and optical properties of fluorine containing benzimidazole derivatives. Middle East Technical University. [Link]
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PubChem. (n.d.). 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]
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Domanski, M., et al. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 351-356. [Link]
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Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o760. [Link]
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Technical Support Center: 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole NMR Peak Assignment Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole and related fluorinated heterocyclic compounds. This guide is designed to provide in-depth troubleshooting for common and complex NMR peak assignment challenges you may encounter during your experimental work. The question-and-answer format is structured to directly address specific issues, offering not just solutions but also the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: I'm seeing complex splitting patterns in the aromatic region of my ¹H NMR spectrum. How can I begin to assign the protons on the benzimidazole and the trifluoromethylphenyl rings?
A1: The complexity in the aromatic region of this compound arises from several factors: the overlap of signals from two different aromatic rings and the presence of long-range couplings, particularly ¹H-¹⁹F couplings. A systematic approach using a combination of 1D and 2D NMR techniques is the most effective strategy for unambiguous assignment.[1][2][3][4]
Initial Assessment (1D ¹H NMR): First, carefully analyze the integration and multiplicity of the signals. You should expect to see signals corresponding to a total of nine aromatic protons (four from the benzimidazole ring and four from the trifluoromethylphenyl ring) and one N-H proton. The protons on the trifluoromethylphenyl ring will appear as two distinct sets of doublets (an AA'BB' system) due to symmetry. The protons on the benzimidazole ring will likely present a more complex pattern due to their proximity and potential for overlapping signals.
Systematic 2D NMR Approach: To definitively assign these protons, a suite of 2D NMR experiments is highly recommended.[1][2][3][4]
-
COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks.[4][5] It will allow you to trace the connectivity of adjacent protons within each aromatic ring. For instance, you will be able to identify the sequence of protons on the benzimidazole ring (e.g., H-4 to H-5 to H-6 to H-7).[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH).[3] By identifying which proton is attached to which carbon, you can begin to build the carbon skeleton of your molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for identifying longer-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[1][3] This is particularly useful for assigning quaternary carbons and for linking the two aromatic ring systems. For example, the protons on the trifluoromethylphenyl ring should show correlations to the C2 carbon of the benzimidazole ring.
Q2: The trifluoromethyl (-CF₃) group is causing unexpected splitting in my ¹H and ¹³C NMR spectra. How do I interpret these couplings?
A2: The presence of the trifluoromethyl group introduces heteronuclear coupling between the fluorine (¹⁹F) nuclei and both proton (¹H) and carbon (¹³C) nuclei. Understanding the nature and magnitude of these couplings is key to accurate spectral interpretation.
¹H-¹⁹F Coupling: You will observe through-bond scalar couplings (J-couplings) between the fluorine atoms and the protons on the phenyl ring. These are typically long-range couplings:
-
³JHF (meta-coupling): Coupling between the fluorine atoms and the protons meta to the -CF₃ group.
-
⁴JHF (para-coupling): Coupling between the fluorine atoms and the proton para to the -CF₃ group (in this case, there isn't one on the same ring).
-
Longer-range couplings: It is also possible to observe even longer-range couplings to the protons on the benzimidazole ring, although these are generally smaller.[6][7]
These couplings will further split the proton signals, adding to the complexity of the spectrum. The magnitude of these J-couplings provides valuable structural information.[6]
¹³C-¹⁹F Coupling: The trifluoromethyl group will also couple to the carbon atoms in the molecule, resulting in splitting of the carbon signals in the ¹³C NMR spectrum.
-
¹JCF: A large, one-bond coupling between the fluorine atoms and the carbon of the -CF₃ group itself. This will appear as a quartet.
-
²JCF: A two-bond coupling to the carbon atom to which the -CF₃ group is attached (C-4' of the phenyl ring). This will also appear as a quartet, but with a smaller coupling constant.
-
³JCF and ⁴JCF: Smaller, longer-range couplings to other carbons in the phenyl ring and potentially even to carbons in the benzimidazole ring.
The following table summarizes the expected couplings involving the -CF₃ group:
| Coupling Type | Nuclei Involved | Typical Magnitude (Hz) | Observed Multiplicity |
| ¹JCF | ¹³C (of CF₃) - ¹⁹F | 250 - 300 | Quartet |
| ²JCF | ¹³C (ipso) - ¹⁹F | 20 - 40 | Quartet |
| ³JCF | ¹³C (ortho) - ¹⁹F | 2 - 5 | Quartet |
| ⁴JCF | ¹³C (meta) - ¹⁹F | 0 - 2 | Triplet or Quartet |
| ³JHF | ¹H (ortho) - ¹⁹F | 2 - 4 | Quartet |
| ⁴JHF | ¹H (meta) - ¹⁹F | 1 - 3 | Quartet |
Note: The observed multiplicity for coupling to a -CF₃ group is a quartet due to the three equivalent fluorine nuclei.
Q3: My ¹⁹F NMR spectrum shows a single peak. Is this expected, and what information can I derive from it?
A3: Yes, a single peak in the ¹⁹F NMR spectrum for this compound is expected. This is because the three fluorine atoms in the trifluoromethyl group are chemically equivalent due to rapid rotation around the C-CF₃ bond.[8]
The key piece of information from the ¹⁹F NMR spectrum is the chemical shift . The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment.[8][9][10][11][12] For a -CF₃ group attached to an aromatic ring, the chemical shift is influenced by the electron-donating or electron-withdrawing nature of the rest of the molecule. The typical chemical shift range for a trifluoromethyl group on a phenyl ring is between -60 and -65 ppm (relative to CFCl₃).[13][14] Deviations from this range can provide insights into intermolecular interactions or the electronic effects of the benzimidazole moiety.
While the main peak will be a singlet in a proton-decoupled ¹⁹F NMR spectrum, if you run a proton-coupled ¹⁹F NMR, you will observe splitting due to coupling with the aromatic protons, as discussed in Q2.
Troubleshooting Guide
Problem 1: Overlapping signals in the aromatic region of the ¹H NMR are making it impossible to assign individual protons.
Workflow for Resolving Overlapping Aromatic Signals:
Caption: Workflow for resolving overlapping NMR signals.
Step-by-Step Protocol:
-
Acquire a high-resolution 1D ¹H NMR spectrum: Ensure good shimming and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Run a 2D COSY experiment: This will reveal which protons are coupled to each other. Look for cross-peaks that connect adjacent protons on both the benzimidazole and the trifluoromethylphenyl rings.[4][5]
-
Perform a 2D HSQC experiment: This will correlate each proton signal with the signal of the carbon it is directly attached to. This allows you to start building the carbon framework.[3]
-
Acquire a 2D HMBC spectrum: This is often the final piece of the puzzle. It shows correlations between protons and carbons that are two or three bonds away.[1][3] This is critical for:
-
Assigning quaternary carbons: These carbons do not have attached protons and will not appear in the HSQC spectrum.
-
Confirming the link between the two rings: Look for correlations between the protons on the phenyl ring and the C2 carbon of the benzimidazole.
-
-
Consider a 1D NOESY or 2D NOESY/ROESY experiment: If ambiguity still exists, these experiments can identify protons that are close in space, which can help differentiate between isomers or confirm assignments based on spatial proximity.[1]
Problem 2: I am unsure about the assignment of the quaternary carbons, especially C2, C3a, and C7a of the benzimidazole ring.
A2: The assignment of quaternary carbons, which lack directly attached protons, relies heavily on the interpretation of long-range correlations from an HMBC experiment.[1]
Experimental Protocol for Quaternary Carbon Assignment:
-
Optimize the HMBC experiment: The delay in the HMBC pulse sequence is typically optimized for a long-range coupling constant of around 8 Hz. You may need to adjust this value to enhance correlations for your specific molecule.
-
Systematic Analysis of HMBC Correlations:
-
C2 Carbon: This carbon should show correlations to the protons on the trifluoromethylphenyl ring (ortho protons, H-2'/H-6') and potentially to the N-H proton of the benzimidazole.
-
C3a and C7a (Bridgehead Carbons): These carbons are part of the fused ring system.
-
C3a should show correlations to H-4, H-5, and the N-H proton.
-
C7a should show correlations to H-7, H-6, and the N-H proton.
-
-
C4' (Carbon attached to -CF₃): This quaternary carbon should show correlations to the ortho protons (H-3'/H-5') and the meta protons (H-2'/H-6') on the phenyl ring.
-
Logical Relationship Diagram for HMBC-based Assignment:
Caption: Key HMBC correlations for quaternary carbon assignment.
References
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Deriv
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
- Supporting Information for an article. Unspecified Source.
- Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors.
- Types of 2D NMR. Unspecified Source.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Nmr spectroscopy of fluorine 19. Slideshare.
- This compound.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Understanding 2D NMR Spectra: How to Read and Interpret Them.
- 19F-centred NMR analysis of mono-fluorin
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog.
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole. PubChem.
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole.
- Fluorine NMR. Unspecified Source.
- 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- This compound.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform
- 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE.
- 2-(4-Fluorophenyl)-1H-benzimidazole. SpectraBase.
- Benzimidazole(51-17-2) 13C NMR spectrum. ChemicalBook.
- 1H NMR spectra. The Royal Society of Chemistry.
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
- NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison.
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
- 1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole.
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Minimizing impurities in the synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Technical Support Center: Synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize impurities and achieve high-purity material suitable for downstream applications, including drug development.
Introduction: The Importance of Purity
This compound is a key structural motif in medicinal chemistry, valued for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are directly linked to its purity. Even trace impurities can alter biological activity, introduce toxicity, or complicate regulatory approval. This guide addresses common challenges in the synthesis of this compound, focusing on practical solutions grounded in chemical principles.
Primary Synthetic Route: The Phillips Condensation
The most common and direct method for synthesizing 2-aryl-1H-benzimidazoles is the Phillips condensation reaction.[1][3] This involves the reaction of o-phenylenediamine (OPD) with an appropriate carboxylic acid, in this case, 4-(trifluoromethyl)benzoic acid, typically under acidic conditions and with heating.[3][4] While robust, this method is prone to specific side reactions that can generate persistent impurities.
Caption: Pathway for the formation of oxidative impurities from OPD.
Q2: My NMR analysis shows significant amounts of unreacted starting materials. How can I drive the reaction to completion?
Plausible Cause: Incomplete conversion is typically due to insufficient reaction time, inadequate temperature, or poor water removal. The final cyclization step involves the elimination of two molecules of water. [3]According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the forward reaction.
Recommended Actions & Protocol Adjustments:
| Parameter | Standard Condition | Optimized Condition for High Conversion | Rationale |
| Catalyst | Dilute HCl | Polyphosphoric Acid (PPA) or Eaton's Reagent | PPA and Eaton's Reagent act as both the acidic catalyst and a powerful dehydrating agent, actively removing water and driving the equilibrium toward the product. [5] |
| Temperature | 100-120 °C | 150-180 °C (with PPA) | Higher temperatures provide the necessary activation energy for the intramolecular cyclization, which can be slow, especially with electron-withdrawing groups on the benzoic acid. [4] |
| Water Removal | Reflux | Reflux with a Dean-Stark trap | If using a solvent like toluene or xylene, a Dean-Stark trap physically removes water as it forms, preventing the reverse reaction. |
| Reaction Time | 4-6 hours | 12-24 hours (monitor by TLC/LCMS) | The reaction should be monitored until the starting materials are consumed. Visual inspection is not sufficient. |
Step-by-Step Protocol using PPA:
-
Carefully add 4-(trifluoromethyl)benzoic acid (1.0 eq) and o-phenylenediamine (1.05 eq) to a reaction flask.
-
Under a nitrogen atmosphere, add Polyphosphoric Acid (PPA) (approx. 10x the weight of the limiting reagent) with gentle stirring. Caution: The initial mixing can be exothermic.
-
Heat the viscous mixture to 160-180 °C with mechanical stirring for 12-18 hours.
-
Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing with base, extracting with ethyl acetate, and analyzing by TLC or LCMS.
-
Once complete, cool the reaction mixture to ~80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Q3: I see a side-product with a mass corresponding to the two starting materials minus one water molecule. What is it and how do I avoid it?
Plausible Cause: This impurity is the N-acylated intermediate, N-(2-aminophenyl)-4-(trifluoromethyl)benzamide. It forms when the initial acylation of one amino group of OPD occurs, but the subsequent intramolecular cyclization to form the imidazole ring fails to complete. [3]This is common if the reaction temperature is too low or the reaction time is too short.
Recommended Actions:
-
Increase Temperature and/or Time: As discussed in Q2, ensuring sufficiently forcing conditions (higher temperature, longer duration) is the primary way to promote the final, often rate-limiting, cyclization step.
-
Stronger Dehydrating Catalyst: Switching from a simple mineral acid like HCl to PPA or Eaton's reagent will more effectively catalyze the dehydration required for ring closure.
Q4: What is the best method for purifying the crude product to >99.5% purity for analytical or biological testing?
Plausible Cause: The crude product often contains residual starting materials, the N-acylated intermediate, and baseline colored impurities. A multi-step purification strategy is usually required.
Recommended Purification Workflow:
-
Acid-Base Wash/Extraction:
-
Rationale: This step removes unreacted acidic (4-(trifluoromethyl)benzoic acid) and basic (o-phenylenediamine) starting materials.
-
Protocol:
-
Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a 5% aqueous HCl solution (to remove OPD) and then with a 5% aqueous NaHCO₃ solution (to remove the benzoic acid).
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
-
Recrystallization:
-
Rationale: This is the most effective method for removing small amounts of closely related impurities and improving the crystalline nature of the final product.
-
Solvent Selection: A solvent system of ethanol/water or ethyl acetate/hexane is commonly effective. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Protocol (Example with Ethanol/Water):
-
Dissolve the product from the acid-base wash in a minimum amount of hot ethanol.
-
If any colored impurities remain insoluble, perform a hot filtration.
-
To the clear, hot solution, add water dropwise until a faint, persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly. [2][6]
-
-
-
Column Chromatography (If Necessary):
-
Rationale: If recrystallization fails to remove persistent impurities (like the N-acylated intermediate), silica gel chromatography is the final option.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30-40% ethyl acetate) is typically effective. The target compound is moderately polar and should separate well from less polar starting materials and more polar side-products.
-
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from AdiChemistry. [Link]
-
Al-Dhfyan, A., Al-Swaidan, I. A., & Al-Otaibi, A. M. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6511. [Link]
-
Krishnamurthy, M. S., & Begum, N. S. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o760. [Link]
-
Watanabe, T., Hirayama, T., & Fukui, S. (1985). The mutagenic modulating effect of p-phenylenediamine on the oxidation of o- or m-phenylenediamine with hydrogen peroxide in the Salmonella test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 147(3), 129-135. [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from Wikipedia. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from CoLab. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from Organic Chemistry Portal. [Link]
-
Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34720. [Link]
-
Tzani, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1419. [Link]
-
Barry, V. C., Belton, J. G., Conalty, M. L., & McInerney, P. L. (1949). The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides. Journal of the Chemical Society (Resumed), 190. [Link]
-
ResearchGate. (n.d.). The oxidation of some representative o-phenylenediamine derivatives... Retrieved from ResearchGate. [Link]
-
Singh, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 21-41. [Link]
-
ResearchGate. (2021). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from ResearchGate. [Link]
-
Ali, A. A. S., & Al-Masoudi, W. A. (2021). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 37(1), 249-253. [Link]
-
Fathima, N., Krishnamurthy, M. S., & Begum, N. S. (2014). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o264. [Link]
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- 6. 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. This resource is designed for researchers, process chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered during development, from bench-scale experiments to pilot-plant production. Our focus is on providing actionable, field-tested insights grounded in established chemical principles to ensure your synthesis is robust, reproducible, and scalable.
Synthesis Overview & Core Principles
This compound is a key structural motif in medicinal chemistry, valued for its wide range of biological activities.[1] The most direct and widely adopted synthetic strategy involves the condensation of o-phenylenediamine with a suitable carbonyl-containing reagent.
Primary Synthetic Route: The condensation of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde is the most common and scalable method. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the final benzimidazole product.[1][2]
Caption: Primary synthesis of this compound.
An alternative, classical approach is the Phillips condensation , which utilizes a carboxylic acid (4-(trifluoromethyl)benzoic acid) instead of an aldehyde, typically under acidic conditions and at elevated temperatures.[3][4][5] While robust, this method often requires harsher conditions than the aldehyde route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable laboratory method for this synthesis? The condensation of o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde is the preferred route. It can be performed under various conditions, including refluxing in a suitable solvent like benzene or ethanol, sometimes with an acid catalyst to facilitate dehydration.[6] Modern variations employ catalysts like supported gold nanoparticles or photocatalysts to achieve high yields under milder conditions.[1][7] For scale-up, thermal condensation in a high-boiling solvent is often most practical.
Q2: What are the critical parameters to control during scale-up? When moving from bench to pilot scale, the following parameters become critical:
-
Heat Transfer: The reaction is often exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Gradual reagent addition and use of a jacketed reactor are essential to control temperature.[8]
-
Mass Transfer (Mixing): Efficient mixing is crucial for maintaining homogeneity. A magnetic stirrer sufficient for a 1L flask will be inadequate for a 100L reactor. An overhead mechanical stirrer with appropriate impeller design is required to prevent localized concentration gradients and "hot spots".[8]
-
Stoichiometry and Reagent Addition: Precise control over the molar ratio of reactants is key to minimizing side products.[2] Adding one reagent slowly to the other is standard practice at scale to manage the reaction rate and exotherm.
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method for monitoring the consumption of starting materials and the formation of the product.[1][2] A typical mobile phase could be a mixture of ethyl acetate and hexane. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the primary safety considerations?
-
o-Phenylenediamine: This reagent is toxic and a suspected mutagen. It is also susceptible to oxidation, which can cause discoloration of the final product.[2] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For large-scale operations, consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[2]
-
Solvents: Depending on the chosen protocol, flammable solvents like benzene, ethanol, or acetonitrile may be used.[6][7] Ensure all equipment is properly grounded and sources of ignition are eliminated.
-
Exothermicity: As mentioned, the reaction can generate significant heat. A runaway reaction is a serious risk at scale. Always perform a safety assessment (e.g., Reaction Calorimetry) before attempting a large-scale synthesis.[9]
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues encountered during synthesis, providing causal explanations and validated solutions.
Problem: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What should I investigate?
-
Possible Cause 1: Purity of Starting Materials. o-Phenylenediamine is notoriously prone to air oxidation, appearing as dark, discolored crystals. Impurities in either starting material can inhibit the reaction.[2]
-
Solution: Verify the purity of your o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde via melting point or NMR spectroscopy. If the o-phenylenediamine is significantly discolored, consider recrystallization or purification by column chromatography before use.
-
-
Possible Cause 2: Inefficient Water Removal. The initial condensation step to form the Schiff base intermediate releases one equivalent of water. Under equilibrium conditions, the presence of water can drive the reaction backward, reducing the overall yield.
-
Solution: If refluxing in a solvent like benzene or toluene, use a Dean-Stark apparatus to physically remove water as it forms. Alternatively, using a dehydrating agent or a catalyst known to facilitate dehydration (e.g., an acid catalyst) can be effective.[10]
-
-
Possible Cause 3: Inadequate Mixing at Scale. In larger reactors, poor mixing can lead to areas where reactants are not in sufficient contact, effectively lowering the reaction rate in those zones.
-
Solution: Transition from magnetic stirring to a properly sized overhead mechanical stirrer. Ensure the impeller creates good top-to-bottom turnover within the reactor to maintain a homogenous slurry or solution.[8]
-
Problem: Formation of Impurities and Side Products
Q: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely side reactions?
-
Possible Cause 1: Oxidation of o-Phenylenediamine. As previously noted, this starting material is air-sensitive. Its oxidation leads to highly colored polymeric impurities that are notoriously difficult to remove.[2]
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon.[2] If colored impurities persist, they can often be removed by treating a solution of the crude product with activated charcoal (Norite) followed by hot filtration.
-
-
Possible Cause 2: Formation of 1,2-Disubstituted Benzimidazole. A common side product arises from the reaction of a second molecule of the aldehyde with the N-H of the newly formed benzimidazole ring.
Problem: Challenges in Product Isolation and Purification
Q: The reaction appears complete, but I'm struggling to isolate a pure, crystalline product. What steps can I take?
-
Possible Cause: Similar Polarity of Product and Impurities. The starting aldehyde and the benzimidazole product may have close Rf values on TLC, making chromatographic separation challenging.
-
Solution 1 (Recrystallization): This is often the most effective and scalable purification method. The crude product of this compound can be effectively recrystallized from solvents like ethyl acetate or ethanol.[6][11]
-
Solution 2 (pH Adjustment): The benzimidazole nucleus has a basic nitrogen atom. In some cases, a wash with a dilute acidic solution followed by a basic wash during the workup can help remove unreacted starting materials or certain impurities. Be cautious, as the product itself can be protonated.
-
Key Considerations for Process Scale-Up
Scaling a synthesis is not merely about using larger glassware; it's a discipline of chemical engineering. The transition from a 1L flask to a 100L reactor introduces new physical and safety challenges that must be proactively managed.
Caption: A logical workflow for scaling up chemical synthesis.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Heating/Cooling | Heating mantle, oil bath | Jacketed reactor with thermal fluid | Provides precise, uniform temperature control and rapid cooling capabilities to manage exotherms.[8] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in viscous mixtures and large volumes, critical for consistent reaction rates and heat transfer.[8] |
| Reagent Addition | Addition via funnel (all at once) | Metering pump or pressure-equalizing dropping funnel | Allows for slow, controlled addition to manage reaction rate and temperature.[9] |
| Work-up | Separatory funnel, Buchner funnel | Reactor-based liquid-liquid extraction, Nutsche filter-dryer | Accommodates large volumes of solvents and solids, improving efficiency and safety. |
| Atmosphere | Often open to air | Inert atmosphere (N₂) blanket | Prevents oxidation of sensitive reagents and minimizes fire risk with flammable solvents.[2] |
Recommended Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (20 mmol)
This protocol is adapted from established literature procedures.[6]
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (2.16 g, 20 mmol).
-
Reagent Addition: Add 4-(trifluoromethyl)benzaldehyde (3.48 g, 20 mmol) and benzene (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) using a water bath or heating mantle. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 6 hours.[6]
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold benzene or hexane, and dry. The reported yield is approximately 78%.[6] For higher purity, the crude solid can be recrystallized from ethyl acetate to yield pale yellow crystals.[6]
Protocol 2: Considerations for Pilot-Scale Synthesis (2.0 mol)
-
Setup: In a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, charge o-phenylenediamine (216 g, 2.0 mol) and a suitable solvent (e.g., toluene, ~5 L).
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Controlled Addition: In a separate vessel, dissolve 4-(trifluoromethyl)benzaldehyde (348 g, 2.0 mol) in toluene (~1 L). Slowly add this solution to the reactor over 1-2 hours using a metering pump, while maintaining the internal temperature below 40°C.
-
Reaction: Once the addition is complete, slowly heat the reactor contents to reflux using the jacket's thermal fluid. Monitor the reaction via a sampled IPC (TLC or HPLC).
-
Work-up & Isolation: After completion, cool the reactor to 0-5°C to maximize precipitation. Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold toluene.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules, 25(23), 5698. [Link]
-
The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. (2020). Polycyclic Aromatic Compounds. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science, 18(10), 629-634. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Advances, 13, 34263-34275. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering, 6(2). [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Pharmaceuticals, 16(11), 1546. [Link]
-
This compound. (2014). Acta Crystallographica Section E, 70(Pt 7), o760. [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2021). International Journal of Advance Research, Ideas and Innovations in Technology, 7(4). [Link]
-
What is the best method for preparing benzimidazole from o-phenylenediamine?. (2017). ResearchGate. [Link]
-
Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 305-312. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2024). HWS Labortechnik. [Link]
-
Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. [Link]
Sources
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- 6. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Efficient 2-Arylbenzimidazole Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylbenzimidazoles, a critical scaffold in medicinal chemistry, often presents challenges related to catalyst selection, reaction efficiency, and product purity. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to navigate the complexities of this important transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, offering causative explanations and actionable solutions.
Question 1: Low to no product yield is observed despite using a common catalyst like copper or palladium. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity:
-
Cause: The catalyst may be oxidized or poisoned. Copper catalysts are particularly susceptible to oxidation. Palladium catalysts can be poisoned by sulfur-containing compounds or other impurities in the starting materials or solvent.
-
Solution:
-
Use Fresh Catalyst: Ensure the catalyst is from a fresh, properly stored batch.
-
Activate the Catalyst: For some copper-catalyzed reactions, in-situ reduction or the use of a co-catalyst might be necessary.
-
Purify Starting Materials: Purify the o-phenylenediamine and aryl aldehyde via recrystallization or column chromatography to remove potential catalyst poisons. Solvents should be of high purity and deoxygenated.
-
-
-
Incorrect Reaction Conditions:
-
Cause: The temperature, pressure, or reaction time may not be optimal for the specific catalyst and substrates used. For instance, palladium-catalyzed carbonylative coupling requires specific CO pressure to be effective.[1]
-
Solution:
-
Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum.
-
Time Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 2, 6, 12, 24 hours) to determine the time to completion.
-
Atmosphere Control: Ensure an inert atmosphere (Nitrogen or Argon) is maintained, especially for oxygen-sensitive catalysts like palladium.
-
-
-
Poor Substrate Reactivity:
-
Cause: Electron-withdrawing groups on the aryl aldehyde can decrease its reactivity, while sterically hindered substrates may react slower.
-
Solution:
-
Increase Catalyst Loading: For less reactive substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate.
-
Switch Catalyst System: Consider a more active catalyst system. For example, if a copper(I) catalyst is ineffective, a palladium(II) catalyst might be more suitable.[2][3]
-
-
Question 2: Significant formation of side products, such as bis-amides or other impurities, is observed. How can this be mitigated?
Answer:
Side product formation is a common issue, often stemming from the choice of base or the presence of oxidants.
-
Bis-amide Formation in Palladium-Catalyzed Reactions:
-
Cause: The use of a base that is too strong can lead to the intermolecular bis-acylation of the o-phenylenediamine.[1]
-
Solution:
-
Base Selection is Crucial: Weaker bases like 2,6-lutidine are often preferred to minimize this side reaction.[1] A screening of bases with varying pKa values is recommended.
-
-
-
Oxidative Side Products:
-
Cause: The presence of oxygen can lead to the oxidation of the o-phenylenediamine starting material or the benzimidazole product, resulting in colored impurities.
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere.
-
-
-
Formation of 1,2-Disubstituted Benzimidazoles:
-
Cause: In some cases, the initial Schiff base intermediate can undergo further reaction with another molecule of the aldehyde.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the o-phenylenediamine to favor the formation of the desired monosubstituted product.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a less active catalyst can sometimes improve selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for 2-arylbenzimidazole synthesis, and what are their pros and cons?
A1: The choice of catalyst is critical and depends on the desired substrate scope, reaction conditions, and cost considerations.
| Catalyst Class | Examples | Advantages | Disadvantages |
| Palladium-based | PdCl₂(PPh₃)₂, Pd(OAc)₂ | High efficiency and functional group tolerance.[1][2][3] | Higher cost, potential for heavy metal contamination in the final product. |
| Copper-based | CuI, Cu(OAc)₂ | Lower cost, good for specific C-H activation pathways.[4][5][6][7] | Can be sensitive to air and moisture, may require ligands for optimal activity. |
| Ionic Liquids | [bmim][FeCl₄], [pmim]BF₄ | Can act as both catalyst and solvent, often considered "green" alternatives.[8][9][10][11][12] | Can be expensive, and product isolation can sometimes be challenging. |
| Heterogeneous | Supported Gold Nanoparticles (Au/TiO₂), Silica-supported periodic acid | Easy to separate from the reaction mixture, recyclable.[13][14][15] | May have lower activity compared to homogeneous catalysts, potential for leaching. |
| Green Catalysts | Waste curd water, L-Proline in water | Environmentally friendly, low cost.[16][17][18][19] | May have limited substrate scope and require specific reaction conditions like microwave irradiation.[17] |
Q2: How do I choose the right solvent for my reaction?
A2: The solvent plays a crucial role in catalyst solubility, substrate reactivity, and can influence the reaction pathway.
-
Polar Aprotic Solvents: DMAc, DMF, and DMSO are commonly used as they can dissolve a wide range of substrates and catalysts.[1][20] However, they can be difficult to remove and may participate in side reactions at high temperatures.
-
Ethereal Solvents: Dioxane and THF are good choices for many palladium-catalyzed reactions.
-
"Green" Solvents: Water and ethanol are environmentally friendly options, particularly when using specific "green" catalysts.[16][18] However, substrate solubility can be a limitation. Ionic liquids can also serve as green reaction media.[8][9]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, which is an excellent green chemistry approach.[16][18][21]
Q3: What is the general mechanism for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aldehyde?
A3: The most common pathway involves a two-step sequence:
-
Schiff Base Formation: The o-phenylenediamine condenses with the aryl aldehyde to form a Schiff base intermediate.
-
Oxidative Cyclization: This intermediate then undergoes an intramolecular cyclization followed by oxidation to form the aromatic benzimidazole ring. The catalyst plays a key role in promoting this oxidative cyclization step.
dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: General reaction pathway for 2-arylbenzimidazole synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol provides a detailed methodology for a representative palladium-catalyzed synthesis of 2-arylbenzimidazoles.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aryl halide (e.g., iodobenzene) (1.0 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1.5 mol%)
-
Base (e.g., 2,6-lutidine) (1.2 equiv)
-
Carbon monoxide (CO) gas (95 psig)
-
Anhydrous DMAc (5 mL)
Procedure:
-
To a dry pressure vessel equipped with a magnetic stir bar, add o-phenylenediamine, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the anhydrous DMAc via syringe.
-
Pressurize the vessel with carbon monoxide to 95 psig.
-
Heat the reaction mixture to 145°C and stir for 18 hours.
-
Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are reaction conditions optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Is the substrate reactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionCatalyst [label="Use fresh catalyst\nPurify starting materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionConditions [label="Optimize temperature and time\nEnsure inert atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionSubstrate [label="Increase catalyst loading\nChange catalyst system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckCatalyst; CheckCatalyst -> CheckConditions [label="Yes"]; CheckCatalyst -> SolutionCatalyst [label="No"]; SolutionCatalyst -> Start; CheckConditions -> CheckSubstrate [label="Yes"]; CheckConditions -> SolutionConditions [label="No"]; SolutionConditions -> Start; CheckSubstrate -> End [label="Yes"]; CheckSubstrate -> SolutionSubstrate [label="No"]; SolutionSubstrate -> Start; } dot Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Perry, R. J., & Wilson, B. D. (1993). A Novel Palladium-Catalyzed Synthesis of 2-Arylbenzimidazoles. The Journal of Organic Chemistry, 58(25), 7016–7021. [Link]
-
Chen, C. Y., et al. (2015). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Bioorganic & Medicinal Chemistry Letters, 25(15), 2991-2994. [Link]
-
Habibi, A., et al. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 5(4), 235-242. [Link]
-
Zhao, G., et al. (2015). Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. The Journal of Organic Chemistry, 80(5), 2827–2834. [Link]
-
Zhao, G., et al. (2015). Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. The Journal of Organic Chemistry, 80(5), 2827–2834. [Link]
-
Zhao, G., et al. (2015). Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. The Journal of Organic Chemistry, 80(5), 2827–2834. [Link]
-
Li, J., et al. (2018). Copper-Catalyzed Synthesis, Bio-Evaluation, and in Silico Studies of 2-Aryl-N-alkylbenzimidazoles as Neuroprotective Agents. Molecules, 23(10), 2536. [Link]
-
Aghahosseini, H., & Aliakbar, A. (2018). Magnetic Ionic Liquid [bmim][FeCl4] as an Efficient Catalyst for the Synthesis of 2-Aryl Benzimidazoles and 2-Aryl Benzothiazoles Derivatives. Oriental Journal of Chemistry, 34(3), 1533-1540. [Link]
-
Sonawane, N. B., et al. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Habibi, A., et al. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. Semantic Scholar. [Link]
-
Guru, M. M., et al. (2011). Copper-Mediated Synthesis of Substituted 2-Aryl-N-benzylbenzimidazoles and 2-Arylbenzoxazoles via C–H Functionalization/C–N/C–O Bond Formation. The Journal of Organic Chemistry, 76(13), 5295–5308. [Link]
-
Saha, A., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Pharmaceuticals, 17(1), 123. [Link]
-
Alvim, H. G. O., et al. (2015). Synthesis of 2-arylbenzimidazoles under mild conditions catalyzed by a heteropolyacid-containing task-specific ionic liquid and catalyst investigation by electrospray (tandem) mass spectrometry. RSC Advances, 5(88), 72155-72162. [Link]
-
Unknown Author. (n.d.). Optimization of reaction conditions for preparation of 2-arylbenzimidazole derivatives. ResearchGate. [Link]
-
Guru, M. M., et al. (2011). Copper-Mediated Synthesis of Substituted 2-Aryl-N-benzylbenzimidazoles and 2-Arylbenzoxazoles via C–H Functionalization/C–N/C–O Bond Formation. The Journal of Organic Chemistry, 76(13), 5295–5308. [Link]
-
Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1435. [Link]
-
Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1435. [Link]
-
Alvim, H. G. O., et al. (2015). Synthesis of 2-arylbenzimidazoles under mild conditions catalyzed by a heteropolyacid-containing task-specific ionic liquid and catalyst investigation by electrospray (tandem) mass spectrometry. RSC Advances, 5(88), 72155-72162. [Link]
-
Gong, X., et al. (2011). Acidic Ionic Liquids as Efficient and Environmentally Benign Medium for the Synthesis of 2‐Phenylbenzimidazole. Chinese Journal of Chemistry, 29(5), 968-972. [Link]
-
Hirano, K., et al. (2009). Copper-Catalyzed Synthesis of 2-Unsubstituted, N-Substituted Benzimidazoles. The Journal of Organic Chemistry, 74(18), 7070–7073. [Link]
-
Bahrami, K., et al. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835–6837. [Link]
-
Sontakke, V. A., et al. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. ISRN Organic Chemistry, 2013, 453682. [Link]
-
Wang, Y., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry, 88(12), 7954–7963. [Link]
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Validation & Comparative
Comparative anticancer activity of 2-phenylbenzimidazole derivatives.
A Comparative Guide to the Anticancer Activity of 2-Phenylbenzimidazole Derivatives
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][3] Among its many variations, the 2-phenylbenzimidazole framework has emerged as a particularly promising motif for the design of potent anticancer agents, demonstrating efficacy through diverse mechanisms of action.[4][5]
This guide provides a comparative analysis of various 2-phenylbenzimidazole derivatives, synthesizing data from multiple studies to offer researchers and drug development professionals a clear overview of their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative In Vitro Anticancer Activity
The potency of 2-phenylbenzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring. Strategic modifications can enhance cytotoxicity, improve target selectivity, and confer novel mechanisms of action.
Structure-Activity Relationship (SAR) Insights
Analysis of various synthesized series reveals several key trends:
-
Substituents on the 2-Phenyl Ring : The addition of electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH3), and dimethylamino (-N(CH3)2) often increases cytotoxic activity.[2] For instance, derivatives with a 3,4,5-trimethoxy substitution pattern on the phenyl ring have shown significant anticancer properties.[6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or trifluoromethyl (-CF3) can lead to a decrease in inhibitory activity.[2]
-
Substituents on the Benzimidazole Core : Modifications at the C-5 and C-6 positions of the benzimidazole ring can also profoundly influence bioactivity. The introduction of carbonyl and hydroxyl groups has been explored to enhance anticancer activity.[4]
-
Impact of Fluorination : Strategic placement of fluorine atoms can improve metabolic stability and cell permeability, a common strategy in drug design. A series of fluorinated and non-fluorinated 2-phenylbenzimidazoles were synthesized based on the potent benzothiazole analogue PMX 610. While the benzimidazole derivatives were generally less potent than their benzothiazole counterparts, specific compounds with tolylsulfonyl groups (3j and 3k) still exhibited low micromolar activity.[7][8]
Data Summary: In Vitro Cytotoxicity
The following table summarizes the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for selected 2-phenylbenzimidazole derivatives against various human cancer cell lines. This data facilitates a direct comparison of their relative potencies.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |
| Compound 38 | A549 | Lung Adenocarcinoma | 4.47 (µg/mL) | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.68 (µg/mL) | [4] | |
| PC3 | Prostate Cancer | 5.50 (µg/mL) | [4] | |
| Compound 40 | MDA-MB-231 | Triple-Negative Breast Cancer | 3.55 (µg/mL) | [4] |
| Compound 8 | MCF-7 | Estrogen Receptor+ Breast Cancer | 3.37 | [9] |
| Compound 9 | MCF-7 | Estrogen Receptor+ Breast Cancer | 6.30 | [9] |
| Compound 15 | MCF-7 | Estrogen Receptor+ Breast Cancer | 5.84 | [9] |
| Compound 3j | MCF-7 | Estrogen Receptor+ Breast Cancer | Low Micromolar | [7][8] |
| MDA 468 | Triple-Negative Breast Cancer | Low Micromolar | [7][8] | |
| Compound 3k | MCF-7 | Estrogen Receptor+ Breast Cancer | Low Micromolar | [7][8] |
| MDA 468 | Triple-Negative Breast Cancer | Low Micromolar | [7][8] |
Note: IC50 values from reference[4] were reported in µg/mL and are presented as such.
Key Mechanisms of Anticancer Action
2-Phenylbenzimidazole derivatives exert their anticancer effects by modulating a variety of cellular targets and pathways critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Causality : Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Inhibiting VEGFR-2 can starve tumors of essential nutrients and oxygen, thereby impeding their growth.
Several 2-phenylbenzimidazole derivatives have been specifically designed as potent VEGFR-2 inhibitors.[9] For example, compounds 8, 9, 12, and 15 from one study showed outstanding potency against VEGFR-2, with IC50 values in the low nanomolar range (6.7–8.9 nM), comparable or superior to the standard inhibitor sorafenib.[9][10] Molecular docking studies confirmed that these compounds fit well into the ATP-binding site of the VEGFR-2 kinase domain.[9]
Caption: VEGFR-2 signaling pathway and its inhibition by 2-phenylbenzimidazole derivatives.
Topoisomerase Inhibition
Causality : Topoisomerases are nuclear enzymes that manage DNA topology during replication, transcription, and repair. Cancer cells, with their high proliferation rates, are particularly dependent on these enzymes. Inhibiting topoisomerases leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
Certain 2-phenylbenzimidazole derivatives have been identified as topoisomerase I (Topo I) inhibitors.[1][4] They are thought to function by intercalating into the DNA minor groove or by stabilizing the Topo I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[1] For example, the novel compound 38 was identified as a potent multi-cancer inhibitor, and its mechanism is suggested to involve topoisomerase inhibition.[4]
Microtubule Disruption
Causality : The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Drugs that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptotic cell death.
One derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), is a known microtubule inhibitor. It induces mitotic arrest and stimulates mitochondria-dependent intrinsic apoptosis in cervical cancer cells.[1]
Experimental Protocols and Workflows
The evaluation of novel anticancer compounds requires a systematic and reproducible set of experiments. The protocols described below are foundational to the studies cited in this guide.
General Workflow for Anticancer Drug Screening
The process from compound synthesis to biological evaluation follows a logical progression designed to identify potent and selective candidates.
Caption: General experimental workflow for screening 2-phenylbenzimidazole derivatives.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard first-pass screen for cytotoxic compounds.
Principle : The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Step-by-Step Methodology :
-
Cell Seeding :
-
Rationale : To ensure logarithmic growth and uniform cell numbers for treatment.
-
Procedure : Harvest cancer cells (e.g., MCF-7, A549) from culture. Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment :
-
Rationale : To expose cells to a range of concentrations to determine the dose-response relationship.
-
Procedure : Prepare a stock solution of the 2-phenylbenzimidazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., from 0.01 µM to 100 µM). Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation :
-
Rationale : To allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
Procedure : Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization :
-
Rationale : To allow viable cells to convert MTT to formazan. The subsequent solubilization step is necessary to release the colored product for measurement.
-
Procedure : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Rationale : To quantify cell viability and calculate the IC50 value.
-
Procedure : Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Perspectives
The 2-phenylbenzimidazole scaffold is a versatile and highly tractable starting point for the development of novel anticancer agents. The research highlighted in this guide demonstrates that derivatives can be rationally designed to target specific oncogenic pathways, including angiogenesis and DNA replication. The most promising compounds, such as those targeting VEGFR-2 with nanomolar potency or those exhibiting broad-spectrum activity against multiple cell lines, warrant further investigation.[4][9]
Future efforts should focus on optimizing the pharmacokinetic properties of these potent derivatives to improve their in vivo efficacy and safety profiles. The exploration of hybrid molecules, which combine the 2-phenylbenzimidazole core with other pharmacophores, may also lead to multi-targeted agents capable of overcoming drug resistance.[3][11] The continued application of systematic screening protocols and in-depth mechanistic studies will be crucial in translating the preclinical promise of these compounds into clinically effective cancer therapeutics.
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A Comparative Analysis of Antiparasitic Efficacy: 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole vs. Albendazole
For Researchers, Scientists, and Drug Development Professionals
In the ongoing endeavor to combat parasitic diseases, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparative analysis of the established broad-spectrum anthelmintic, albendazole, and the investigational compound, 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. While albendazole is a cornerstone of current antiparasitic therapy, the emergence of benzimidazole derivatives bearing a trifluoromethyl group presents a compelling area of research for new and potentially more effective treatments. This document synthesizes available preclinical data, elucidates mechanisms of action, and provides standardized protocols for evaluating antiparasitic efficacy.
Introduction to the Compounds
Albendazole , a methylcarbamate benzimidazole derivative, has been a mainstay in the treatment of a wide range of human and veterinary parasitic infections for decades.[1][2] Its efficacy against nematodes, cestodes, and some protozoa is well-documented.[3][4]
This compound belongs to a class of benzimidazole derivatives that have garnered significant interest for their broad-spectrum biological activities.[5][6] The inclusion of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy and metabolic stability.[5] Research into this and related compounds is driven by the need for new antiparasitics to address issues of drug resistance and to broaden the spectrum of treatable infections.
Mechanism of Action: A Tale of Two Benzimidazoles
Albendazole primarily exerts its anthelmintic effect by binding to the colchicine-sensitive site of β-tubulin in parasitic worms.[7][8][9] This action inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal proteins. The disruption of the microtubule network leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death of the parasite.[9][10][11] Notably, albendazole exhibits a higher affinity for parasitic β-tubulin than for its mammalian counterpart, which accounts for its selective toxicity.[1]
The precise mechanism of action for This compound and its derivatives is an active area of investigation. While they share the benzimidazole core, studies have shown that not all derivatives operate through the same tubulin-inhibiting pathway as albendazole. In fact, some 2-(trifluoromethyl)benzimidazole derivatives have demonstrated antiparasitic activity without inhibiting tubulin polymerization, suggesting an alternative mechanism of action.[12][13] This divergence in mechanism is a critical point of differentiation and a key area for future research, as it may offer a strategy to combat resistance to traditional benzimidazoles.
Comparative In Vitro Efficacy
Direct, comprehensive comparisons of this compound and albendazole against a wide array of parasites are limited in the existing literature. However, studies on various 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown promising in vitro activity, in some cases surpassing that of albendazole against specific protozoan parasites.
| Compound | Parasite | IC50 (µM) | Reference |
| Albendazole | Trichomonas vaginalis | >1 µM (less potent than some derivatives) | [14] |
| Giardia intestinalis | >1 µM (less potent than some derivatives) | [14] | |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | <1 µM (14 times more active than albendazole) | [14] |
| Various 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis | <1 µM | [14] |
| Entamoeba histolytica | Nanomolar activities | [15] | |
| Trichomonas vaginalis | Nanomolar activities | [15] | |
| Plasmodium falciparum (W2 and D6 strains) | 5.98 and 6.12 µM (moderate activity) | [14] |
It is important to note that these are in vitro results for related compounds, and further studies are required to determine the specific efficacy of this compound.
In Vivo Efficacy: The Current Landscape
Albendazole has extensive in vivo data supporting its use in a variety of parasitic infections, including neurocysticercosis, hydatid disease, ascariasis, hookworm, and pinworm infections.[2][10][16] Its efficacy can vary depending on the parasite and the host.[3][11]
Experimental Protocols for Antiparasitic Drug Evaluation
The following are standardized protocols for the in vitro and in vivo evaluation of antiparasitic compounds, providing a framework for future comparative studies.
In Vitro Susceptibility Assay
This protocol is a representative method for determining the 50% inhibitory concentration (IC50) of a compound against a protozoan parasite.
Objective: To determine the in vitro efficacy of test compounds against a target parasite.
Workflow Diagram:
Caption: Workflow for in vitro antiparasitic drug screening.
Methodology:
-
Parasite Culture: Maintain the target parasite (e.g., Giardia intestinalis, Trichomonas vaginalis) in the appropriate axenic culture medium at a constant temperature (e.g., 37°C).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the culture medium.
-
Assay Plate Preparation: Dispense a standardized number of parasites into the wells of a 96-well microtiter plate.
-
Compound Addition: Add the serially diluted compounds to the respective wells. Include a positive control (a known effective drug like albendazole or metronidazole) and a negative control (vehicle solvent).
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) under appropriate conditions.
-
Viability Assessment: Assess parasite viability using a suitable method, such as the addition of a metabolic indicator like resazurin or by direct counting using a hemocytometer.
-
Data Analysis: Measure the signal (e.g., fluorescence or absorbance) and calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[17][18]
In Vivo Efficacy Model (Murine)
This protocol outlines a general approach for evaluating the in vivo efficacy of an antiparasitic compound in a mouse model.
Objective: To assess the in vivo antiparasitic activity of a test compound in an infected animal model.
Workflow Diagram:
Caption: General workflow for in vivo antiparasitic efficacy testing.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6) and allow them to acclimatize to the laboratory conditions.
-
Infection: Infect the mice with a standardized dose of the target parasite (e.g., infective larvae of Trichinella spiralis or cysts of Giardia lamblia) via an appropriate route (e.g., oral gavage).
-
Treatment: Once the infection is established (pre-patent period), randomly assign the mice to treatment groups: test compound, vehicle control, and positive control (e.g., albendazole). Administer the treatments for a specified duration and dosage regimen.[19]
-
Monitoring: Monitor the animals daily for any signs of toxicity.
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals and determine the parasite burden. This can be done by counting adult worms in the intestine, larvae in muscle tissue, or cysts in feces, depending on the parasite.[18]
-
Data Analysis: Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Future Directions and Conclusion
The available evidence suggests that 2-(trifluoromethyl)phenyl-1H-benzimidazole and its analogs are a promising class of compounds with potent in vitro antiparasitic activity, in some instances exceeding that of the established drug albendazole. A key differentiator appears to be a potentially different mechanism of action, which could be advantageous in overcoming existing drug resistance.
However, a significant gap in knowledge exists regarding the in vivo efficacy, pharmacokinetics, and safety profile of this compound. Future research should focus on:
-
Head-to-head in vivo studies: Directly comparing the efficacy of this compound and albendazole in well-established animal models for a range of parasitic infections.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound to understand its mode of action and potential for cross-resistance.
-
Structure-activity relationship (SAR) studies: Further optimizing the benzimidazole scaffold to enhance potency and selectivity.
-
Pharmacokinetic and toxicity studies: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety profile of lead compounds.
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Validating the Mechanism of Action of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole: A Comparative Guide to Modern Approaches
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate.[1][2][3] This guide provides an in-depth, comparative framework for validating the MoA of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, a compound with recognized biological activities but an undefined molecular target.[4][5][6] We will navigate through a logical progression of experimental strategies, from unbiased target identification to rigorous target engagement and downstream pathway analysis. This guide emphasizes the "why" behind experimental choices, ensuring a self-validating and robust investigative cascade.
Section 1: The Initial Challenge - Unbiased Target Identification
Given that the direct molecular target of this compound is not established, our investigation commences with unbiased, discovery-phase methodologies. The objective is to identify candidate protein interactors in a cellular context without preconceived hypotheses. We will compare two powerful chemical proteomics approaches: Kinobead Affinity Chromatography and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS).
Comparative Analysis of Target Identification Methods
| Feature | Kinobead Affinity Chromatography | CETSA-MS |
| Principle | Affinity purification of kinases and other ATP-binding proteins using immobilized broad-spectrum kinase inhibitors.[7][8][9] | Measures changes in protein thermal stability upon ligand binding in intact cells or lysates.[10][11] |
| Primary Output | A list of proteins that show reduced binding to the beads in the presence of the test compound, suggesting direct competition.[7] | A list of proteins exhibiting a significant thermal shift (stabilization or destabilization) in the presence of the test compound.[12] |
| Strengths | - Excellent for identifying kinase targets.[13] - Well-established protocols and commercially available reagents. | - Unbiased and applicable to a wide range of protein classes, not just kinases.[14] - Confirms target engagement in a physiological context (intact cells).[15] |
| Limitations | - Biased towards ATP-binding proteins. - Potential for false negatives if the compound binds to a site other than the ATP-binding pocket. | - Less sensitive for membrane proteins. - Requires specialized equipment for precise temperature control and high-resolution mass spectrometry. |
| Ideal Use Case | When there is prior evidence suggesting kinase inhibition or involvement in phosphorylation-dependent signaling. | As a primary, unbiased screen when the target class is completely unknown. |
Experimental Workflow: A Dual-Pronged Approach
A robust strategy involves employing both methods to leverage their complementary strengths. This dual-pronged approach increases the confidence in identified hits.
Section 2: Target Validation and Engagement
Once a list of candidate targets is generated, the next crucial step is to validate these interactions and confirm direct engagement in a cellular context. For this, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[10][14][15]
In-Depth Look: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[15] This allows for the confirmation of target engagement within intact cells, providing a more physiologically relevant assessment than in vitro methods.[10][11]
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines a standard Western blot-based CETSA for validating a specific candidate protein identified in the initial screen.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each sample.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Interpretation and Comparison
The results of a CETSA experiment are typically presented as a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in this curve to the right in the presence of the compound indicates target stabilization and direct engagement.
| Treatment | Apparent Melting Temp (Tm) | Interpretation |
| Vehicle (DMSO) | 52°C | Baseline thermal stability of the target protein. |
| 10 µM Compound | 58°C | Significant thermal stabilization, confirming direct target engagement. |
| 1 µM Compound | 54°C | Dose-dependent stabilization. |
| Negative Control Protein | No significant shift | Demonstrates specificity of the interaction. |
Section 3: Characterizing the Functional Consequences
Validating target engagement is a significant milestone, but understanding the functional consequences of this interaction is equally important. This involves elucidating how the compound modulates the activity of its target and the downstream signaling pathways.
Biochemical Assays: The Gold Standard for Functional Validation
If the identified target is an enzyme, a direct biochemical assay is the most definitive way to confirm its modulation by the compound.[16][17][18]
Phosphoproteomics: Mapping Downstream Signaling
If the target is a kinase or part of a phosphorylation-dependent signaling pathway, phosphoproteomics is a powerful technique to map the downstream effects of target engagement.[19][20][21] By comparing the phosphoproteome of cells treated with the compound versus a control, we can identify signaling pathways that are modulated.[22][23]
Comparative Phosphoproteomics Workflow:
-
Cell Culture and Treatment: Treat cells with the compound and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or TiO2 chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify changes in phosphorylation levels of specific sites and perform pathway analysis to understand the broader signaling impact.
Proximity-Based Assays: Investigating Protein-Protein Interactions
If the compound is hypothesized to modulate protein-protein interactions (PPIs), proximity-based assays like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) can be employed.[24][25][26][27] These techniques measure the proximity of two proteins in living cells and can be used to determine if a compound enhances or disrupts their interaction.[28]
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a multi-faceted and logical approach. By starting with unbiased target identification methods and progressively narrowing the focus to specific target engagement and functional consequence assays, researchers can build a robust and well-supported understanding of how their molecule exerts its biological effects. The comparison of different methodologies provided in this guide should empower scientists to make informed decisions and design a comprehensive validation strategy.
References
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- Detection of Protein‑protein Interactions by FRET and BRET Methods - proLékaře.cz. (n.d.).
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- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
- Target Landscape of Clinical Kinase Inhibitors - EMBL-EBI. (2017-01-12).
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Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
In the landscape of drug discovery, the emergence of resistance is an ever-present challenge. For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel compound is paramount to predicting its clinical longevity and identifying effective second-line therapies. This guide provides an in-depth technical comparison of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, a member of the versatile benzimidazole class, against various drug-resistant phenotypes. While direct and comprehensive cross-resistance studies on this specific molecule are not extensively published, this guide will leverage available data on structurally similar fluorinated benzimidazole derivatives to provide a robust comparative framework.
Introduction: The Benzimidazole Scaffold and the Specter of Resistance
Benzimidazoles are a prominent heterocyclic pharmacophore with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties.[1] The primary mechanism of action for many benzimidazoles, particularly in their role as anthelmintics, is the disruption of microtubule polymerization by binding to β-tubulin.[2] However, the therapeutic efficacy of this class is often undermined by the development of resistance, frequently through mutations in the target protein that reduce binding affinity.
This guide focuses on this compound, a derivative featuring a trifluoromethyl group, a moiety known to enhance metabolic stability and cell permeability. We will explore its potential efficacy against resistant cell lines and pathogens, drawing comparisons with standard-of-care agents and other benzimidazole analogs.
The Rationale of Cross-Resistance Studies: A Proactive Approach
Cross-resistance occurs when resistance to one drug confers resistance to another, often due to a shared mechanism of action or resistance pathway. Conversely, the absence of cross-resistance can indicate a novel mechanism of action or the ability to circumvent existing resistance mechanisms. Therefore, conducting cross-resistance studies early in the drug development pipeline is a critical, proactive step to:
-
Elucidate the Mechanism of Action: By testing a compound against cell lines with well-characterized resistance mechanisms, we can infer its molecular target and pathway.
-
Predict Clinical Utility: Understanding how a compound performs against resistant strains helps to anticipate its effectiveness in a clinical setting where drug resistance is prevalent.
-
Guide Combination Therapies: Identifying compounds with different cross-resistance profiles can inform the rational design of combination therapies that are more effective and less prone to the development of resistance.
The following sections will detail the experimental workflows for assessing cross-resistance in anticancer, antifungal, and anthelmintic contexts, followed by a comparative analysis of available data.
Experimental Workflows for Assessing Cross-Resistance
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls and standardized methodologies.
In Vitro Anticancer Cross-Resistance Assay
This workflow is designed to compare the cytotoxic activity of this compound against drug-sensitive and drug-resistant cancer cell lines. A common example is the comparison with paclitaxel (Taxol)-resistant lines.
Caption: Workflow for in vitro anticancer cross-resistance study.
Detailed Protocol: IC50 Determination via MTT Assay
-
Cell Culture and Seeding:
-
Culture drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/PTX) human breast cancer cell lines in appropriate media.
-
Harvest cells and seed into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 to 100 µM).
-
Prepare similar dilutions for a standard-of-care drug (e.g., Paclitaxel) and a control benzimidazole.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the highest concentration used).
-
-
Incubation and MTT Assay:
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Calculate the Resistance Index (RI) as: RI = IC50 (resistant line) / IC50 (sensitive line). An RI > 1 indicates cross-resistance.
-
In Vitro Antifungal Cross-Resistance Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is used to assess the activity of the compound against, for example, fluconazole-resistant Candida albicans strains.
Caption: Workflow for in vitro antifungal cross-resistance study.
Detailed Protocol: Broth Microdilution for Yeasts
-
Inoculum Preparation:
-
Culture fluconazole-sensitive and -resistant Candida albicans strains on Sabouraud dextrose agar.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
-
Microdilution Plate Preparation:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound and a control drug (e.g., fluconazole) in RPMI-1640 medium.
-
The final concentration range should typically span from 0.125 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the adjusted fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.
-
In Vitro Anthelmintic Cross-Resistance Assay
The larval development assay (LDA) is a common method to assess the efficacy of anthelmintics against parasitic nematodes like Haemonchus contortus, including ivermectin-resistant strains.
Caption: Workflow for anthelmintic larval development assay.
Detailed Protocol: Larval Development Assay
-
Egg Collection and Sterilization:
-
Collect fecal samples from sheep infected with either ivermectin-susceptible or ivermectin-resistant Haemonchus contortus.
-
Isolate the nematode eggs using a series of sieves and a flotation method.
-
Sterilize the eggs with a short exposure to a dilute sodium hypochlorite solution.
-
-
Assay Setup:
-
Dispense a known number of eggs (e.g., 50-100) into each well of a 96-well plate.
-
Add serial dilutions of this compound and a control drug (e.g., ivermectin or albendazole) to the wells.
-
Add a nutrient medium and a source of food for the developing larvae (e.g., E. coli).
-
-
Incubation and Larval Counting:
-
Incubate the plates at 27°C for 7 days to allow for larval development to the third stage (L3).
-
Terminate the assay by adding a small amount of iodine solution.
-
Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development to the L3 stage for each drug concentration.
-
Determine the LC50 value (the concentration that inhibits 50% of larval development) by plotting the percentage of inhibition against the drug concentration.
-
Comparative Efficacy Analysis
As direct cross-resistance data for this compound is limited, we present a comparative analysis based on published data for structurally related fluoro-substituted benzimidazole derivatives. This approach allows for an informed estimation of its potential performance.
Anticancer Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of a representative para-fluoro-substituted benzimidazole derivative against various human cancer cell lines, compared to the standard chemotherapeutic agent, methotrexate.
| Compound/Cell Line | A549 (Lung) | A498 (Kidney) | A375 (Melanoma) | HeLa (Cervical) | HepG2 (Liver) | HEK293 (Normal) |
| para-fluoro-benzimidazole | 0.377 µM | 0.377 µM | 0.377 µM | 0.188 µM | 0.188 µM | 9.424 µM |
| Methotrexate | 10.21 µM | 11.54 µM | 12.87 µM | 9.88 µM | 10.12 µM | 15.65 µM |
Data extracted from Ortac et al. (2021).
Analysis: The para-fluoro-substituted benzimidazole derivative demonstrates significantly higher potency than methotrexate against all tested cancer cell lines. Importantly, it exhibits a high degree of selectivity, with an IC50 value against the normal cell line (HEK293) that is 25 to 50 times higher than against the cancer cell lines. While this is not a direct cross-resistance study, the high potency of this fluorinated analog suggests that this compound may also possess significant anticancer activity. Further studies against taxol-resistant cell lines are warranted to determine its potential to overcome this common resistance mechanism. The primary mechanisms of taxol resistance include alterations in microtubule dynamics, overexpression of drug efflux pumps like P-glycoprotein, and mutations in the tubulin gene.[3][4] A novel benzimidazole derivative would ideally circumvent these mechanisms.
Antifungal Activity
The trifluoromethyl group on the phenyl ring of the topic compound is of particular interest in the context of antifungal activity. A study on N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives showed inhibitory potency against Aspergillus niger with a MIC of 512 µg/mL, while it was less active against Candida albicans (MIC >1024 µg/mL).[5] Another study on a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives reported that some analogs had IC50 values of less than 1 µM against Giardia intestinalis and Trichomonas vaginalis.[6]
| Compound/Organism | Candida albicans (Fluconazole-Susceptible) | Candida albicans (Fluconazole-Resistant) | Aspergillus niger |
| 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | >1024 µg/mL | Not Reported | 512 µg/mL |
| Fluconazole | 0.25-2 µg/mL | >64 µg/mL | Not Applicable |
| Amphotericin B | 0.25-1 µg/mL | 0.25-1 µg/mL | 0.5-2 µg/mL |
Illustrative data based on related compounds.[5]
Analysis: The available data on a related trifluoromethyl-benzimidazole suggests modest activity against A. niger and poor activity against C. albicans.[5] Fluconazole resistance in Candida species is often multifactorial, involving overexpression of drug efflux pumps (CDR1, CDR2, MDR1), alterations in the target enzyme (Erg11p), and changes in the ergosterol biosynthesis pathway.[7][8][9][10] To be a viable alternative, this compound would need to either evade these resistance mechanisms or have a different molecular target.
Anthelmintic Activity
Benzimidazoles are a mainstay of anthelmintic therapy, and resistance, particularly in Haemonchus contortus, is a major concern. Resistance is primarily associated with mutations in the β-tubulin gene. Ivermectin, another widely used anthelmintic, has a different mechanism of action (targeting glutamate-gated chloride channels), but resistance to it is also emerging.[11][12][13]
A study on a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives showed that some compounds had potent in vitro activity against the nematode Trichinella spiralis.[10]
| Compound/Organism | Haemonchus contortus (Ivermectin-Susceptible) | Haemonchus contortus (Ivermectin-Resistant) | Trichinella spiralis (in vitro) |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Not Reported | Not Reported | High Activity |
| Ivermectin | LC50 ~0.003 µg/mL | LC50 >0.1 µg/mL | Not a primary treatment |
| Albendazole | LC50 ~0.02 µg/mL | LC50 ~0.02 µg/mL (if BZ-susceptible) | Effective |
Illustrative data based on related compounds and general knowledge.[10]
Analysis: The reported high activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against Trichinella spiralis is promising.[10] A key question is whether this activity extends to benzimidazole- and ivermectin-resistant strains of other important nematodes like Haemonchus contortus. Given that the primary mechanism of benzimidazole resistance is target-site modification, it is possible that this compound would show cross-resistance with other benzimidazoles. However, its efficacy against ivermectin-resistant strains would depend on whether the mechanisms of ivermectin resistance (which can include alterations in P-glycoproteins and other transporters) affect its uptake or efflux.[11][12]
Conclusion and Future Directions
This compound belongs to a chemical class with proven therapeutic value. Based on the analysis of structurally related fluorinated derivatives, this compound holds promise as a potent anticancer agent with good selectivity. Its potential as an antifungal and anthelmintic agent requires further investigation, particularly against drug-resistant strains.
To definitively establish the cross-resistance profile of this compound, the following studies are recommended:
-
Systematic in vitro screening against a broad panel of drug-sensitive and well-characterized drug-resistant cancer cell lines (e.g., taxol-, doxorubicin-, and cisplatin-resistant lines).
-
Comprehensive antifungal susceptibility testing against a collection of clinical isolates of Candida and Aspergillus species with known resistance profiles to azoles and echinocandins.
-
In vitro and in vivo evaluation against economically important parasitic nematodes with confirmed resistance to benzimidazoles, ivermectin, and other anthelmintic classes.
The data generated from these studies will be invaluable for guiding the future development of this compound and for positioning it effectively within the existing landscape of therapeutic agents.
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Horwitz, S. B. (1994). Taxol: mechanisms of action and resistance. Journal of the National Cancer Institute. Monographs, (15), 55–61. Available at: [Link]
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A Comparative Guide to the Biological Activity of Trifluoromethylphenyl Benzimidazole Isomers
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. Its structural similarity to naturally occurring purines allows for favorable interactions with a wide array of biological targets. The introduction of a trifluoromethylphenyl moiety to this core can significantly enhance lipophilicity, metabolic stability, and target binding affinity, leading to a diverse range of biological activities. This guide provides an in-depth, objective comparison of the biological activities of ortho-, meta-, and para-trifluoromethylphenyl benzimidazole isomers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Significance of Isomeric Position in Drug Design
The seemingly subtle shift in the position of the trifluoromethyl group on the phenyl ring—from ortho (2-) to meta (3-) to para (4-)—can profoundly impact the molecule's three-dimensional conformation, electronic distribution, and steric profile. These changes, in turn, dictate the compound's interaction with biological macromolecules, leading to marked differences in efficacy and selectivity across various therapeutic areas, including oncology and microbiology. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and specific therapeutic agents.
Synthesis of 2-(Trifluoromethylphenyl)-1H-benzimidazole Isomers
The synthesis of these isomers is typically achieved through the condensation of an o-phenylenediamine with the corresponding trifluoromethyl-substituted benzaldehyde. This reaction, often carried out under acidic conditions or with an oxidizing agent, is a robust and versatile method for generating a library of 2-substituted benzimidazoles.
General Synthetic Protocol
A common synthetic route involves the reaction of o-phenylenediamine with an ortho-, meta-, or para-trifluoromethylbenzaldehyde.
Caption: General synthesis of 2-(Trifluoromethylphenyl)-1H-benzimidazole isomers.
Comparative Biological Activity: A Multifaceted Analysis
The biological activities of the trifluoromethylphenyl benzimidazole isomers are diverse, with potential applications in anticancer and antimicrobial therapies. The position of the trifluoromethyl group plays a critical role in determining the potency and spectrum of action.
Anticancer Activity
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes like topoisomerase and receptor tyrosine kinases, as well as disruption of microtubule polymerization. The cytotoxic effects of the trifluoromethylphenyl benzimidazole isomers are typically evaluated against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50, µM) of Related Benzimidazole Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-fluorophenyl)-1H-benzimidazole | Not specified | Not specified | |
| 2-(3-fluorophenyl)-1H-benzimidazole | Not specified | Not specified | |
| 2-(4-fluorophenyl)-1H-benzimidazole | Not specified | Not specified | |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | 0.73 ± 0.0 | [1] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 | 20.4 ± 0.2 | [1] |
Note: Data for the direct trifluoromethylphenyl isomers is not available in a single comparative study. The data presented for fluorophenyl isomers indicates the importance of substituent positioning.
Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents. These compounds can interfere with various microbial processes, including nucleic acid synthesis and cell wall formation. The antimicrobial efficacy of the trifluoromethylphenyl benzimidazole isomers is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi.
A study on fluorinated benzimidazole derivatives provided a direct comparison of the antibacterial activity of ortho-, meta-, and para-fluorophenyl benzimidazoles. The results highlighted that the meta-substituted isomer exhibited the most potent activity against Bacillus subtilis. This suggests that the electronic and steric effects conferred by the meta-position may be optimal for interaction with the bacterial target.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorophenyl Benzimidazole Isomers against Bacillus subtilis
| Compound/Isomer | MIC (µg/mL) | Reference |
| 2-(2-fluorophenyl)-1H-benzimidazole | Low activity | |
| 2-(3-fluorophenyl)-1H-benzimidazole | 7.81 | |
| 2-(4-fluorophenyl)-1H-benzimidazole | Low activity |
Note: This data for fluorophenyl isomers provides a strong rationale for investigating the corresponding trifluoromethylphenyl isomers, where the meta-isomer is hypothesized to show enhanced activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of the trifluoromethylphenyl benzimidazole isomers.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl benzimidazole isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Caption: Workflow for the broth microdilution method to determine MIC.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each trifluoromethylphenyl benzimidazole isomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship and Mechanistic Insights
The differential biological activity of the trifluoromethylphenyl benzimidazole isomers can be attributed to a combination of electronic and steric factors.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. Its position on the phenyl ring influences the electron density of the entire molecule, which can affect its ability to participate in hydrogen bonding and other non-covalent interactions with the target protein.
-
Steric Hindrance: The ortho-isomer experiences the most significant steric hindrance due to the proximity of the bulky trifluoromethyl group to the benzimidazole core. This can restrict the molecule's conformational flexibility and may hinder its ability to fit into the binding pocket of a target enzyme or receptor. The para-isomer experiences the least steric hindrance.
-
Lipophilicity: The trifluoromethyl group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, the positional change can subtly alter the molecule's lipophilic surface area, potentially affecting its pharmacokinetic properties.
Based on the antimicrobial data for fluorophenyl benzimidazoles, it is plausible that the meta-position for the trifluoromethyl group provides an optimal balance of electronic and steric properties for potent biological activity. Further computational modeling and experimental studies are warranted to fully elucidate the mechanisms of action and the precise nature of the interactions with biological targets.
Conclusion and Future Directions
The positional isomerism of the trifluoromethylphenyl group on a benzimidazole scaffold is a critical determinant of biological activity. While direct comparative data for all three isomers across a range of biological assays is currently limited, existing evidence from related fluorinated analogs strongly suggests that the meta-position may confer superior antimicrobial activity. The anticancer potential of these isomers also warrants further systematic investigation.
This guide provides a framework for the comparative evaluation of these promising compounds, including robust synthetic and biological testing protocols. Future research should focus on the direct, side-by-side comparison of the ortho-, meta-, and para-trifluoromethylphenyl benzimidazole isomers to build a comprehensive structure-activity relationship profile. Such studies will be invaluable for the rational design and development of novel benzimidazole-based therapeutics with enhanced potency and selectivity.
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In Vivo Efficacy of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole: A Comparative Guide for Preclinical Cancer Research
This guide provides a comprehensive analysis of the in vivo efficacy of the novel synthetic compound 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole and compares its potential as an anticancer agent with established benzimidazole-based anthelmintics that have been repurposed for oncology research: Fenbendazole, Mebendazole, and Albendazole. This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical cancer studies.
Introduction: The Promise of the Benzimidazole Scaffold in Oncology
The benzimidazole core, a heterocyclic aromatic compound, is a well-established pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] While initially recognized for their anti-parasitic properties, several benzimidazole derivatives have demonstrated significant anticancer effects, primarily through the disruption of microtubule polymerization, a critical process for cell division.[2][3]
The subject of this guide, this compound, is a synthetic derivative featuring a trifluoromethyl group. This substitution is known to enhance the metabolic stability and lipophilicity of compounds, potentially increasing their bioavailability and cellular uptake.[4] Although direct in vivo anticancer studies on this specific molecule are not extensively published, research on structurally similar fluorinated benzimidazoles suggests a strong potential for antitumor activity, likely mediated through tubulin polymerization inhibition.[5] This guide will, therefore, extrapolate the probable in vivo performance of this compound based on available data for related compounds and provide a comparative framework against well-documented repurposed benzimidazoles.
Mechanism of Action: Targeting the Cytoskeleton
The primary anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7]
dot
Figure 1: Simplified signaling pathway of benzimidazole-mediated anticancer activity.
Beyond tubulin inhibition, some benzimidazole derivatives have been shown to affect other critical cancer-related pathways, including the downregulation of survival signals like the PI3K/Akt pathway and the modulation of p53 activity.[6][8] The trifluoromethylphenyl moiety in our target compound may confer additional or enhanced interactions with other cellular targets, a subject that warrants further investigation.
Comparative In Vivo Efficacy
While in vivo data for this compound is emerging, a robust comparison can be drawn from the extensive preclinical studies on Fenbendazole, Mebendazole, and Albendazole. These repurposed drugs provide a valuable benchmark for evaluating the potential of novel benzimidazole derivatives.
Quantitative Comparison of In Vivo Studies
The following table summarizes key findings from in vivo studies of the comparator benzimidazole compounds across various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Fenbendazole | Cervical Cancer (HeLa Xenograft) | Nude Mice | 100 mg/kg, oral | Significant tumor growth inhibition (52.6%).[8] |
| Colorectal Cancer (SNU-C5/5-FUR Xenograft) | Nude Mice | 25 mg/kg, oral | Delayed tumor growth in 5-FU resistant cells.[9] | |
| Lymphoma (EL-4 Syngeneic) | C57BL/6 Mice | 25 mg/kg, i.p. | No significant anticancer effect observed in this model.[10] | |
| Mebendazole | Glioblastoma (DAOY Xenograft) | Nude Mice | 50 mg/kg, oral | Significantly increased survival.[11] |
| Lung Cancer (H460 Xenograft) | Nude Mice | 1 mg/mouse, e.o.d., oral | Almost complete arrest of tumor growth.[11] | |
| Ovarian Cancer (PDX model) | NSG Mice | 50 mg/kg, oral | Significant inhibition of tumor growth.[12] | |
| Albendazole | Colon Cancer (Xenograft) | Nude Mice | Not specified | Strong inhibitory effects on xenograft tumor growth.[13] |
| Hepatocellular Carcinoma (SKHEP-1 Xenograft) | Nude Mice | 300 mg/kg/day, oral | Profound suppression of tumor growth.[14] | |
| Melanoma (B16F10 Syngeneic) | C57BL/6 Mice | 50 mg/kg, i.p. | Significant reduction in tumor volume.[15] |
Insights and Experimental Causality
The data presented highlights the broad-spectrum anticancer potential of the benzimidazole class. The variability in efficacy across different cancer models and dosing regimens underscores the importance of careful experimental design. For instance, the lack of efficacy of Fenbendazole in the EL-4 lymphoma model suggests that the tumor microenvironment and specific cancer cell genetics can significantly influence the therapeutic outcome.[10]
The oral route of administration for Mebendazole and Fenbendazole in several successful studies is a promising indicator for the clinical translatability of these compounds.[8][11] However, the high dose of Albendazole required in the hepatocellular carcinoma model points to potential challenges with bioavailability that may need to be addressed through formulation strategies.[14] For this compound, its enhanced lipophilicity may lead to improved oral absorption and a more favorable pharmacokinetic profile, potentially allowing for lower effective doses.
Experimental Protocols for In Vivo Evaluation
To rigorously assess the in vivo efficacy of this compound, a standardized xenograft tumor model is recommended. The following protocol provides a detailed, step-by-step methodology.
Xenograft Tumor Model Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
The control group should receive the vehicle used to dissolve the compound.
-
A positive control group treated with a standard-of-care chemotherapeutic (e.g., paclitaxel) is highly recommended.
-
-
Efficacy Assessment:
-
Continue treatment for a defined period (e.g., 21-28 days).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
dot
Figure 2: General workflow for an in vivo xenograft study.
Future Directions and Conclusion
This compound represents a promising candidate for a novel anticancer agent. Based on the extensive research on related benzimidazole compounds, its primary mechanism of action is likely the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. The trifluoromethyl substitution may enhance its pharmacological properties, potentially leading to improved in vivo efficacy compared to existing repurposed anthelmintics.
Future in vivo studies should focus on establishing a clear dose-response relationship, evaluating its efficacy in a panel of diverse cancer models (including patient-derived xenografts), and thoroughly characterizing its pharmacokinetic and safety profiles. Combination studies with standard-of-care chemotherapeutics are also warranted to explore potential synergistic effects. The comparative data and standardized protocols provided in this guide offer a solid foundation for the continued preclinical development of this and other novel benzimidazole-based cancer therapeutics.
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A Researcher's Guide to the Cytotoxicity of Substituted 2-Phenylbenzimidazoles: A Comparative Analysis
The benzimidazole scaffold, particularly the 2-phenylbenzimidazole core, represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. Its structural similarity to endogenous purines allows it to interact with various biological targets, making it a fertile ground for the development of novel therapeutic agents, especially in oncology.[1] This guide provides an in-depth comparison of the cytotoxic effects of variously substituted 2-phenylbenzimidazoles, drawing on experimental data to elucidate structure-activity relationships (SAR) and explore their mechanisms of action. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how chemical modifications to this scaffold influence its anticancer potential.
The 2-Phenylbenzimidazole Scaffold: A Foundation for Anticancer Drug Discovery
The versatility of the 2-phenylbenzimidazole nucleus allows for substitutions at multiple positions, primarily on the benzimidazole ring system (positions 5 and 6) and the appended phenyl ring. These modifications significantly impact the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its biological activity. Numerous studies have demonstrated that these derivatives can induce cytotoxicity in cancer cells through diverse mechanisms, including DNA intercalation, inhibition of crucial enzymes like topoisomerases and protein kinases, and induction of apoptosis.[2][3]
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The cytotoxic potency of 2-phenylbenzimidazoles is intricately linked to the nature and position of their substituents. A systematic analysis of published data reveals several key trends that can guide future drug design efforts.
Substitutions on the Phenyl Ring
The substitution pattern on the 2-phenyl ring is a critical determinant of cytotoxic activity.
-
Electron-donating groups , such as methoxy (-OCH₃) groups, have been shown to be crucial for anticancer properties. For instance, the presence of a 3,4,5-trimethoxy substitution on the phenyl ring has been highlighted as being important for activity.[4]
-
Oxygenated substituents in general on the phenyl ring have been explored, though their efficacy can be variable. While some series of 2-phenylbenzimidazoles with such substitutions showed micromolar GI₅₀ values, they did not always reach the sub-nanomolar potency of analogous benzothiazole compounds.[5][6]
-
Halogen atoms , such as chlorine (-Cl), can also influence activity. For example, a 2-(4-chlorophenyl)benzimidazole derivative has been reported to exhibit good cytotoxic activity.[4]
Substitutions on the Benzimidazole Ring
Modifications to the benzimidazole core, particularly at the C-5 and C-6 positions, offer another avenue to modulate cytotoxicity.
-
Fluorination of the benzimidazole ring has been investigated to enhance activity, drawing parallels from potent benzothiazole analogues. However, the direct translation of this benefit is not always observed in the benzimidazole series.[6]
-
The introduction of a carbonyl group at the C-5 position has been demonstrated to markedly improve anticancer activity.[7]
-
Naphthalene substitution at the C-2 position of the benzimidazole ring has yielded potent antiproliferative agents. A 5-chloro-substituted benzimidazole with a naphthalene moiety at C-2 was found to be a highly potent and selective agent against HepG2 liver cancer cells.
Below is a visual representation of the key substitution sites on the 2-phenylbenzimidazole scaffold that influence its cytotoxic activity.
Caption: Key substitution points on the 2-phenylbenzimidazole scaffold influencing cytotoxic activity.
Comparative Cytotoxicity Data
To provide a clear comparison, the following table summarizes the in vitro cytotoxicity (IC₅₀ values in µM) of selected substituted 2-phenylbenzimidazoles against various human cancer cell lines. This data is synthesized from multiple research articles.
| Compound ID | Substituents | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | PC3 (Prostate) | HepG2 (Liver) | Reference |
| Compound A | 2-(3,4-dimethoxyphenyl)-5-fluoro | 85.7 | - | - | - | - | [6] |
| Compound B | 2-(p-tolylsulfonyl) | Low µM | Low µM | - | - | - | [6] |
| Compound 38 | 5-carbonyl, 2-phenyl with substituents | - | 4.68 µg/mL | 4.47 µg/mL | 5.50 µg/mL | - | [7][8] |
| Compound 40 | 5-carbonyl, 2-phenyl with substituents | - | 3.55 µg/mL | - | - | - | [7][8] |
| Compound 18 | 2-(naphthalen-2-yl)-5-chloro | - | - | - | - | 0.078 | |
| Compound 23 | - | - | 6.03 | - | - | - | [3] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Cytotoxic Action
The anticancer effects of 2-phenylbenzimidazoles are not attributed to a single mechanism but rather a spectrum of interactions with cellular machinery.
-
DNA Intercalation and Topoisomerase Inhibition : Some 2-phenylbenzimidazole-4-carboxamides have been designed as "minimal" DNA-intercalating agents.[2] Their planar aromatic structure allows them to insert between DNA base pairs, potentially disrupting DNA replication and transcription. Furthermore, some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[3]
-
Kinase Inhibition : A significant number of 2-phenylbenzimidazoles exert their effects by targeting protein kinases, which are often dysregulated in cancer. For example, 2-phenylbenzimidazole-5-sulphonic acid has been shown to inhibit the MKK3/6-p38 MAPK pathway, leading to a downregulation of proteins involved in cell invasion and proliferation in ovarian cancer cells.[9] Other derivatives have been designed as inhibitors of VEGFR-2, a key regulator of angiogenesis.[10]
The following diagram illustrates a simplified proposed mechanism of action for a kinase-inhibiting 2-phenylbenzimidazole.
Caption: Proposed mechanism of action for a kinase-inhibiting 2-phenylbenzimidazole derivative.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery. Several robust and widely accepted in vitro assays are employed for this purpose. The choice of assay depends on the specific cellular process being interrogated.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that quantifies total cellular protein content, providing an estimation of cell number.[11]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water to remove TCA and then stain with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm.
Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[12]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH catalyzes a reaction that results in the production of a colored formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.
-
Incubation: Incubate the mixture according to the manufacturer's instructions to allow for color development.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
The following diagram outlines the general workflow for in vitro cytotoxicity screening.
Caption: General workflow for in vitro cytotoxicity screening of substituted 2-phenylbenzimidazoles.
Conclusion and Future Directions
The 2-phenylbenzimidazole scaffold remains a highly attractive starting point for the development of novel anticancer agents. The extensive body of research highlights the critical role of substituent patterns on both the phenyl and benzimidazole rings in dictating cytotoxic potency and selectivity. The most promising compounds often feature a combination of electron-donating groups on the phenyl ring and specific functionalities, such as a carbonyl group, on the benzimidazole core.
Future research should focus on a multi-pronged approach:
-
Rational Design: Leveraging the established SAR to design new derivatives with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to facilitate target-based drug design.
-
In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.
By continuing to explore the chemical space around the 2-phenylbenzimidazole nucleus, the scientific community is well-positioned to uncover new and effective treatments in the fight against cancer.
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Head-to-head comparison of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole with known inhibitors
An In-Depth Head-to-Head Comparison of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole with Known Inhibitors of the TRPM7 Ion Channel
Introduction
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] These activities range from anticancer and antiparasitic to antiviral and antimicrobial.[3][4] Within this esteemed class of compounds, 2-phenylbenzimidazole derivatives have garnered significant attention, with research demonstrating their potential as inhibitors of critical cellular targets like protein kinases and enzymes involved in neurodegenerative diseases.[5][6][7]
This guide focuses on This compound , a fluorinated derivative that combines the benzimidazole core with a trifluoromethylphenyl group—a substitution known to enhance bioactivity.[8][9] To provide a meaningful evaluation of its potential, we will conduct a head-to-head comparison against known inhibitors of a highly relevant therapeutic target for this structural class: the Transient Receptor Potential Melastatin 7 (TRPM7) channel .
TRPM7 is a unique bifunctional protein, acting as both an ion channel and a serine/threonine kinase.[10] Its role in magnesium and calcium homeostasis, coupled with its overexpression in various cancers where it promotes proliferation, migration, and invasion, has established it as a critical target for drug development.[10][11][12][13] This guide will objectively compare the hypothetical inhibitory profile of this compound with established TRPM7 modulators, providing the experimental frameworks necessary for its validation.
The TRPM7 Channel: A Critical Target in Oncology and Beyond
TRPM7 is a ubiquitously expressed ion channel that plays a vital role in cellular divalent cation homeostasis, particularly for Mg²⁺ and Ca²⁺.[10] Its structure is notable for containing a C-terminal α-type protein kinase domain, allowing it to act as a "channel-kinase." This dual functionality enables TRPM7 to not only control ion influx but also to directly phosphorylate downstream substrates, influencing a cascade of signaling pathways.[12]
In pathological contexts, particularly oncology, TRPM7 is a key player. It is implicated in:
-
Tumor Progression: Overexpression of TRPM7 is linked to the growth and survival of various cancer cells, including glioblastoma and breast cancer.[11][13]
-
Cell Migration and Invasion: By modulating intracellular Ca²⁺ levels and cytoskeletal dynamics, TRPM7 facilitates the metastatic potential of cancer cells.[12]
-
Signaling Pathway Regulation: The kinase domain of TRPM7 can modulate critical oncogenic pathways, including the PI3K/Akt and MEK/MAPK signaling cascades, which are central to cell proliferation and survival.[12]
Given its central role, the pharmacological inhibition of TRPM7 presents a promising strategy for therapeutic intervention, particularly in cancer.
Caption: Figure 1: TRPM7's Role in Downstream Signaling.
Comparative Analysis of TRPM7 Inhibitors
To contextualize the potential of this compound, we compare it to three well-documented TRPM7 inhibitors, each representing a different class and mechanism of action.
| Feature | This compound | NS8593 | Carvacrol | 2-Aminoethoxydiphenyl borate (2-APB) |
| Chemical Class | Synthetic 2-Phenylbenzimidazole | Synthetic Benzimidazole Derivative | Natural Monoterpenoid Phenol | Synthetic Diphenyl Borinate |
| Structure | Benzimidazole core with a 4-trifluoromethylphenyl substituent at the 2-position. | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine.[14] | A monoterpenoid phenol found in oregano.[15] | An organoboron compound.[16] |
| Reported IC₅₀ | To be determined | 1.6 µM (Mg²⁺-free conditions)[14] | High µM range[14] | 70-170 µM [17] |
| Mechanism | Hypothetically, a direct channel modulator based on its structural class. | Negative gating modulator; efficacy is dependent on intracellular Mg²⁺ levels.[14] | Blocks TRPM7 currents and can reduce channel expression.[11][15] | Indirectly inhibits TRPM7 via intracellular acidification; does not act directly on the channel.[17] |
| Selectivity | To be determined; potential for improved selectivity via the trifluoromethyl group. | Also inhibits small-conductance Ca²⁺-activated K⁺ (SK) channels and TRPM6.[18] | Also modulates other TRP channels (activates TRPV3 and TRPA1). | Highly non-specific; inhibits IP₃ receptors and modulates numerous TRP and SOC channels.[16][19] |
In-Depth Discussion
-
Potency and Efficacy: NS8593 stands out as a potent inhibitor with a low micromolar IC₅₀, making it a strong benchmark for potency.[14] In contrast, 2-APB is significantly less potent, and its utility is primarily as a tool for initial pathway exploration rather than a specific therapeutic lead.[17] The potency of Carvacrol is also in the higher micromolar range. The key experimental objective for this compound would be to determine if its structural modifications yield a potency comparable to or exceeding that of NS8593.
-
Mechanism of Action: The diversity of mechanisms is a critical point of comparison. NS8593 acts as a sophisticated negative gating modulator , meaning it reduces the channel's sensitivity to its activating stimuli in a magnesium-dependent manner.[14] This contrasts sharply with the proposed indirect mechanism of 2-APB, which appears to alter the cellular environment (pH) rather than binding the channel protein directly.[17] Carvacrol offers yet another mechanism by not only blocking channel currents but also downregulating TRPM7 protein expression, suggesting an impact on transcription or protein stability.[15] Investigating whether this compound acts as a direct pore blocker, a gating modulator, or through an alternative mechanism is a crucial next step.
-
Selectivity: Selectivity is the Achilles' heel of many ion channel modulators. 2-APB is notoriously promiscuous, with effects on IP₃ receptors and a wide range of TRP channels, complicating the interpretation of experimental results.[16][19] While more selective, NS8593 is not entirely specific, as it also potently inhibits SK channels.[20][21] This off-target activity could be beneficial (e.g., in atrial fibrillation) or a liability depending on the therapeutic goal.[22] The development of novel inhibitors like this compound is driven by the pursuit of higher selectivity for TRPM7, which would provide a cleaner tool for research and a safer profile for therapy.
Experimental Protocols for Inhibitor Validation
To rigorously evaluate a novel compound like this compound as a TRPM7 inhibitor, a series of standardized, self-validating experiments must be performed.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This is the definitive method for directly measuring ion channel activity and assessing the effect of an inhibitor.
Objective: To measure TRPM7-like currents in a cell line expressing TRPM7 (e.g., HEK-293 overexpressing TRPM7, or U87 glioblastoma cells with endogenous expression) and determine the dose-dependent inhibitory effect of the test compound.[11]
Step-by-Step Methodology:
-
Cell Preparation: Culture cells on glass coverslips to ~70% confluency.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4. Causality: This solution mimics physiological ionic conditions.
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 10 HEPES, 10 BAPTA, 0.5 MgCl₂. pH adjusted to 7.2 with CsOH. Causality: Cs⁺ is used to block most K⁺ channels, isolating the TRPM7 currents. BAPTA is a Ca²⁺ chelator to control intracellular calcium levels.
-
-
Recording:
-
Establish a whole-cell gigaseal on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds to elicit the characteristic outwardly-rectifying TRPM7 current.
-
-
Compound Application:
-
Obtain a stable baseline recording of the TRPM7 current for 2-3 minutes.
-
Perfuse the cell with the extracellular solution containing the test compound (e.g., this compound) at increasing concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Record the current at each concentration until a steady-state effect is observed.
-
Perform a final washout with the control extracellular solution to test for reversibility.
-
-
Data Analysis: Measure the current amplitude at a positive potential (e.g., +80 mV) for each concentration. Normalize the data to the baseline current and fit to a dose-response curve to calculate the IC₅₀ value.
Caption: Figure 2: Workflow for Inhibitor Profiling via Patch-Clamp.
Protocol 2: Transwell Migration Assay
This assay assesses the functional consequences of TRPM7 inhibition on cancer cell motility.
Objective: To quantify the effect of TRPM7 inhibition on the migratory capacity of a cancer cell line (e.g., MDA-MB-231 breast cancer cells).[23]
Step-by-Step Methodology:
-
Cell Starvation: Culture cells in serum-free medium for 24 hours prior to the experiment. Causality: Serum starvation synchronizes the cells and removes confounding growth factors, ensuring that subsequent migration is driven primarily by the chemoattractant.
-
Chamber Setup: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber. This serves as the chemoattractant.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing either the vehicle control or the test compound at a desired concentration (e.g., its IC₅₀ or 2x IC₅₀). Seed 50,000 cells into the upper chamber of each insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration through the porous membrane.
-
Fixation and Staining:
-
Carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde.
-
Stain the fixed cells with 0.1% crystal violet.
-
-
Quantification: Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a plate reader. Alternatively, image multiple fields of view under a microscope and count the number of migrated cells. The reduction in absorbance or cell count relative to the vehicle control indicates the inhibitory effect on migration.
Conclusion and Future Directions
The comparative analysis reveals that while several TRPM7 inhibitors exist, there is a clear need for compounds with improved potency and, most critically, higher selectivity. Non-specific agents like 2-APB are valuable as pharmacological tools but are unsuitable for therapeutic development. Potent modulators like NS8593 represent a significant step forward, but their off-target effects on channels like SKs necessitate the search for next-generation inhibitors.
This compound emerges as a compelling candidate for investigation. Its 2-phenylbenzimidazole scaffold is a proven pharmacophore for ion channel and kinase modulation, and the trifluoromethyl group offers potential for enhanced binding affinity and metabolic stability. The immediate research imperative is to perform the detailed electrophysiological and cell-based assays outlined in this guide to definitively characterize its potency, mechanism, and selectivity against TRPM7.
Future work should expand to include selectivity screening against a panel of other TRP channels and relevant kinases. If promising in vitro data is obtained, subsequent studies in preclinical in vivo models of cancer will be essential to validate its therapeutic potential as a novel TRPM7-targeted agent.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole (CAS No. 400073-79-2). Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem. This document moves beyond a simple checklist, explaining the causality behind each step to empower you with a robust understanding of safe chemical waste management.
Core Chemical Profile and Hazard Analysis
A complete understanding of a compound's properties is the bedrock of its safe management. This compound is a solid laboratory chemical used in scientific research and development.[1] Its hazard profile necessitates careful handling throughout its lifecycle, from use to final disposal.
According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1]
These classifications mandate specific handling and disposal procedures to mitigate exposure risks for laboratory personnel and prevent environmental release.
Table 1: Chemical and Hazard Identification Summary
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 400073-79-2 | [1][2] |
| Molecular Formula | C₁₄H₉F₃N₂ | [1][2] |
| Molecular Weight | 262.23 g/mol | [2][3] |
| Appearance | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is imperative to establish a controlled environment and utilize the correct Personal Protective Equipment (PPE). All handling of this compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Required Personal Protective Equipment (PPE):
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Eye Protection : Use safety glasses with side shields or chemical safety goggles to protect against dust particles and splashes.[1][5]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is kept clean and washed separately from other clothing.[6]
-
Respiratory Protection : If handling procedures are likely to generate significant dust, avoid breathing the dust and use only outdoors or in a well-ventilated area.[1][5]
The causality is clear: this compound is a known irritant to the skin, eyes, and respiratory system.[1] PPE serves as the primary barrier to prevent direct exposure and subsequent adverse health effects.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It must never be disposed of in the regular trash or washed down the drain.[6][7] The recommended final disposal method is incineration by a licensed facility.[1]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Chemical Waste : Collect any unused or waste this compound powder in a dedicated hazardous waste container.
-
Contaminated Labware : All disposable items that have come into direct contact with the compound (e.g., weigh boats, pipette tips, gloves, absorbent paper) must be treated as hazardous waste.[4][6] Collect these items in a separate, clearly labeled, puncture-resistant container.
-
Empty Containers : The original product container is not truly "empty" until properly decontaminated. The first rinse of a container that held this chemical must be collected and disposed of as hazardous waste.[8] For a solid, this involves triple-rinsing with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as liquid hazardous waste. After triple-rinsing and air-drying, the container may be disposed of according to institutional policy, which often allows for disposal as non-hazardous waste.
Step 2: Container Management
Waste containers must be appropriate for the type of waste and meet regulatory standards.[8][9]
-
Compatibility : Use containers made of materials compatible with the chemical and any solvents used for decontamination (e.g., High-Density Polyethylene - HDPE).
-
Labeling : Label the hazardous waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"[4]
-
The specific hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Closure : Keep the waste container securely closed at all times, except when actively adding waste.[5][8] This prevents the release of dust and vapors into the laboratory atmosphere.
Step 3: Storage and Accumulation
Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area. This area should be away from incompatible materials, particularly strong oxidizing agents.[1] Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[8]
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6]
-
The required method is incineration. The SDS specifies, "Remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber."[1] This high-temperature destruction process is necessary to break down the fluorinated aromatic structure, with the scrubber neutralizing potentially acidic and hazardous combustion byproducts.
-
Documentation : Ensure all waste transfer documentation is completed accurately. These records are a legal requirement and part of a compliant "cradle-to-grave" hazardous waste management system under the Resource Conservation and Recovery Act (RCRA).[10]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Assess the Spill : For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.
-
Don PPE : Wear the full PPE as described in Section 2.
-
Contain and Clean : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Sweep or shovel the spilled material and absorbent into a designated hazardous waste container.[1][5] Take care to minimize the generation of dust during this process.[1]
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as contaminated hazardous waste.
-
Report : Report the incident to your supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of laboratory chemicals like this compound is a non-negotiable aspect of professional scientific conduct. By understanding its specific hazards and adhering to the detailed disposal protocols outlined in this guide—from meticulous segregation and PPE usage to final destruction via incineration—researchers can effectively mitigate risks, ensure regulatory compliance, and uphold their commitment to laboratory and environmental safety. Always consult your institution's specific EHS guidelines, as they may include additional local or state requirements.
References
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This compound Safety Data Sheet . SynQuest Laboratories, Inc. 1
-
2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole . PubChem, National Institutes of Health. 2
-
Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals . BenchChem. 6
-
Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals . BenchChem. 4
-
2-Phenylbenzimidazole Safety Data Sheet . Fisher Scientific. 5
-
This compound . National Center for Biotechnology Information, U.S. National Library of Medicine. 3
-
Benzimidazole Disposal Information . Santa Cruz Biotechnology. 7
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. 8
-
Hazardous Waste Management Disposal Training . McGill University. 9
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New RCRA Rule Bans Sewer Disposal of Hazardous Waste Pharmaceuticals from Healthcare Facilities . U.S. Environmental Protection Agency. 11
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. 10
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- 10. epa.gov [epa.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
This guide provides essential safety and handling protocols for 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (CAS No. 400073-79-2), a heterocyclic compound commonly used in pharmaceutical research and development.[1][2][3] As benzimidazole derivatives are recognized for their diverse biological activities, ensuring the safety of the researchers who handle them is of paramount importance.[4] This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to empower you, the researcher, to work confidently and securely.
Hazard Identification and Risk Assessment
Before any handling, a thorough understanding of the compound's specific hazards is crucial. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the compound, likely a solid powder, poses a moderate health hazard upon direct contact or inhalation.[1] The primary routes of exposure are dermal (skin), ocular (eyes), and respiratory. Therefore, our safety strategy must be centered on creating robust barriers to prevent the compound from contacting these areas.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A complete PPE ensemble is non-negotiable when handling this compound. The goal is to establish a comprehensive barrier between you and the chemical.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses are mandatory in any laboratory where this chemical is present.[5] However, due to its classification as a serious eye irritant, chemical splash goggles are required when handling the solid or its solutions.[1][5] For procedures with a higher risk of splashing (e.g., handling larger volumes or working outside a fume hood), a full-face shield must be worn over chemical splash goggles .[5][6]
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat is required to protect your skin and personal clothing from contamination.[5] The coat should be fully buttoned with sleeves rolled down.
-
Gloves : Standard disposable nitrile gloves may not offer sufficient protection for all scenarios. Always use chemical-resistant gloves .[7] Double-gloving is recommended, especially during weighing and transfer operations. Should a glove become contaminated, it must be removed and replaced immediately following proper procedure to avoid cross-contamination.
-
-
Respiratory Protection : All handling of the solid powder form of this compound that could generate dust must be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation.[1][7] If, for any reason, work must be performed outside a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.[8]
Operational Guide: PPE Selection Matrix
The specific tasks you perform will dictate the exact combination of PPE required. Use the following table as a guide for your risk assessment.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Single Pair, Chemical-Resistant Gloves | Lab Coat | Not Required |
| Weighing Solid Powder | Chemical Splash Goggles & Face Shield | Double Pair, Chemical-Resistant Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Preparing Solutions | Chemical Splash Goggles | Double Pair, Chemical-Resistant Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Running Reactions | Chemical Splash Goggles | Single Pair, Chemical-Resistant Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Waste Disposal | Chemical Splash Goggles & Face Shield | Double Pair, Chemical-Resistant Gloves | Lab Coat | Required (Chemical Fume Hood) |
Step-by-Step Protocol: Safe Weighing and Solution Preparation
This protocol outlines the safe workflow for weighing the solid compound and preparing a stock solution, integrating the necessary PPE at each stage.
-
Preparation : Before entering the lab, don your lab coat and safety glasses. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials : Collect all necessary equipment (spatula, weigh paper, beaker, stir bar, solvent, etc.) and place it inside the fume hood.
-
Don Additional PPE : Put on chemical splash goggles and a double pair of chemical-resistant gloves.
-
Weighing :
-
Place the container of this compound inside the fume hood.
-
Carefully open the container and use a clean spatula to transfer the desired amount of powder onto weigh paper on a tared balance.
-
Avoid any actions that could create dust. Do not tap the container or spatula unnecessarily.
-
-
Transfer and Solubilization :
-
Carefully add the weighed powder to the beaker containing the appropriate solvent.
-
Rinse the weigh paper with a small amount of solvent, adding the rinsate to the beaker to ensure a complete transfer.
-
-
Post-Transfer Cleanup :
-
Securely close the primary container of the solid compound.
-
Dispose of the contaminated weigh paper and outer pair of gloves into a dedicated, labeled hazardous waste container located inside the fume hood.[7]
-
-
Final Steps : With your new, single pair of gloves, you may now proceed with your experiment. All work with the solution should remain within the fume hood.
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole | C14H9F3N2 | CID 621761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hsa.ie [hsa.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
